molecular formula C10H15NO B1583679 2-(4-(Dimethylamino)phenyl)ethanol CAS No. 50438-75-0

2-(4-(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679
CAS No.: 50438-75-0
M. Wt: 165.23 g/mol
InChI Key: CDTPAAZQBPSVGS-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]ethanol (4-(Dimethylamino)phenethyl alcohol) is a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing.>

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPAAZQBPSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049309
Record name p-N,N-Dimethylaminophenethanol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50438-75-0
Record name N,N-Dimethyl-p-aminophenethanol
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Record name p-N,N-Dimethylaminophenethanol
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Record name 2-(4-(Dimethylamino)phenyl)ethanol
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Record name N,N-DIMETHYL-P-AMINOPHENETHANOL
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Foundational & Exploratory

2-(4-(Dimethylamino)phenyl)ethanol CAS number 50438-75-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0)

Foreword for the Advanced Practitioner

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and materials science. The subject of this guide, this compound, is a tertiary amine with significant applications as a polymerization accelerator. Our objective is to move beyond a simple recitation of data. Instead, this guide elucidates the causal relationships behind its synthesis, characterization, and functional applications. The methodologies are presented not merely as steps to be followed, but as self-validating systems, grounded in established chemical principles. Every piece of technical data and every protocol is supported by authoritative references to ensure scientific integrity and trustworthiness.

Molecular Identity and Significance

This compound, registered under CAS Number 50438-75-0, is an organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino group at the para-position of the phenyl ring.[1][2] This specific arrangement of functional groups—a hydroxyl group and a tertiary amine—confers upon it the properties of a highly effective accelerator (or co-initiator) in free-radical polymerization systems. Its primary utility is found in the medical field, specifically in the curing of acrylic bone cements and dental resin composites.

Table 1: Compound Identification

IdentifierValue
CAS Number 50438-75-0[1]
IUPAC Name 2-[4-(dimethylamino)phenyl]ethanol[3][4]
Synonyms 4-(Dimethylamino)phenethyl alcohol, p-(Dimethylamino)phenethyl alcohol[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
SMILES CN(C)c1ccc(CCO)cc1[3]
InChI Key CDTPAAZQBPSVGS-UHFFFAOYSA-N[3]

Synthesis and Purification

While various synthetic routes are conceivable, a robust and widely applicable method for the laboratory-scale preparation of this compound involves the reduction of a suitable carbonyl precursor, such as methyl 4-(dimethylamino)phenylacetate. This approach is favored for its high efficiency and the ready availability of the starting material.

Rationale for Synthetic Strategy

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. It is a potent nucleophilic reducing agent capable of converting esters to primary alcohols in high yield. Crucially, under standard conditions, LiAlH₄ does not reduce the aromatic ring, preserving the core structure of the molecule. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol.

Proposed Experimental Protocol: Reduction of Methyl 4-(Dimethylamino)phenylacetate

Materials:

  • Methyl 4-(dimethylamino)phenylacetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: A solution of methyl 4-(dimethylamino)phenylacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and generating a granular precipitate that is easy to filter.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Fractions containing the pure product are combined and concentrated to afford this compound as a crystalline solid.

Visualization of Synthetic Workflow

Synthesis_Workflow reagents LiAlH₄ in Anhydrous THF reaction 1. Add Ester at 0 °C 2. Reflux (2-4h) reagents->reaction ester Methyl 4-(dimethylamino)phenylacetate in Anhydrous THF ester->reaction quench Quench (Fieser Workup) at 0 °C reaction->quench workup Filter & Extract with Diethyl Ether quench->workup purify Column Chromatography (Silica, Hexane/EtOAc) workup->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The compound presents as a white to light brown crystalline powder under standard conditions.[3][5] Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Physical State Crystalline Powder Solid[5]
Appearance White to light brown[3][5]
Melting Point 53 - 58 °C[1][6]
Boiling Point 284.5 °C at 760 mmHg[2][7]
116 °C at 0.1 mmHg[5]
Density ~1.047 g/cm³[2]
Flash Point 136.5 °C[2][7]
Storage Store at room temperature under an inert atmosphere (e.g., Nitrogen)[7][8]

Spectroscopic and Structural Characterization

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.09d2HAr-H (ortho to -CH₂CH₂OH)
6.71d2HAr-H (ortho to -N(CH₃)₂)
3.77t2H-CH₂-OH
2.91s6H-N(CH₃)₂
2.75t2HAr-CH₂-

Data interpreted from spectral data provided by chemical suppliers.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H bonds in the ethyl and methyl groups.

  • C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

  • C=C Aromatic Stretch: Characteristic peaks in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl ring.

  • C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range corresponds to the C-O single bond of the primary alcohol.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region is indicative of the aromatic amine C-N bond.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[9]

  • Base Peak: The most intense peak (base peak) is observed at m/z = 134 .[9] This corresponds to the highly stable N,N-dimethylaminobenzyl cation, [CH₂C₆H₄N(CH₃)₂]⁺, formed via benzylic cleavage of the C-C bond adjacent to the ring. This fragmentation is a dominant pathway for this class of compounds.

  • Other Fragments: Other notable fragments may include peaks corresponding to the loss of water [M-18] and further fragmentation of the aromatic ring system.

Applications & Mechanism of Action

The principal application of this compound is as a polymerization accelerator, particularly in biomedical materials where biocompatibility and controlled curing times are essential.

Role in Bone Cements and Dental Resins

In acrylic bone cements, polymerization is typically initiated by a redox system comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine, such as this compound, as the accelerator. The amine reacts with BPO at ambient temperature to generate benzoyloxy radicals, which then initiate the free-radical polymerization of the methyl methacrylate (MMA) monomer.

Mechanism of Action:

  • The lone pair of electrons on the tertiary nitrogen atom of this compound attacks one of the oxygen atoms in the peroxide bond of BPO.

  • This interaction leads to the homolytic cleavage of the weak O-O bond, generating a benzoyloxy radical (PhCOO•) and a cation-radical intermediate of the amine.

  • The benzoyloxy radical can then initiate polymerization by adding to an MMA monomer molecule.

This compound is noted to be a more effective accelerator than the commonly used N,N-dimethyl-p-toluidine (DMPT). A similar mechanism is at play in light-cured dental composites, where it acts as a co-initiator with photosensitizers like camphorquinone (CQ).

Visualization of Redox Initiation

Redox_Initiation cluster_reactants Reactants cluster_products Products for Polymerization Amine This compound (Tertiary Amine) TransitionState Redox Reaction Amine->TransitionState Donates e⁻ BPO Benzoyl Peroxide (BPO) (Initiator) BPO->TransitionState Accepts e⁻ Radical Benzoyloxy Radical (Initiating Species) Monomer MMA Monomer Radical->Monomer Attacks Polymer Polymer Chain Growth Monomer->Polymer TransitionState->Radical Generates

Caption: Redox initiation of polymerization by the amine/peroxide system.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

Table 4: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H335May cause respiratory irritation.[6]
Precautionary Statements P261Avoid breathing dust.[6]
P280Wear protective gloves/eye protection.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Store in a tightly closed container in a dry, cool place under an inert atmosphere to prevent oxidation.[5][7][8]

  • Incompatible with strong oxidizing agents.[5]

References

physicochemical properties of 4-(dimethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenethyl Alcohol

Introduction

4-(Dimethylamino)phenethyl alcohol, also known by synonyms such as 2-[4-(dimethylamino)phenyl]ethanol and p-(dimethylamino)phenethyl alcohol, is a tertiary amine and an alcohol derivative of phenylethanol.[1][2] Its unique structure, featuring a hydrophilic alcohol group and a basic dimethylamino group attached to a phenyl ring, imparts a specific set of physicochemical properties that are critical to its application. This compound has garnered attention in materials science and polymer chemistry, notably as a highly effective accelerator for the curing of bone cement and as a component in photo-initiating systems for dental resins.[1] Understanding its fundamental physicochemical characteristics is paramount for researchers and formulation scientists aiming to optimize its performance in these and other potential applications.

This guide provides a comprehensive overview of the core , details standard experimental protocols for their determination, and discusses the implications of these properties for its use in research and development.

Core Physicochemical Properties

A summary of the key is presented below. These parameters are fundamental to predicting the compound's behavior in various systems, including its solubility, reactivity, and interaction with biological membranes.

PropertyValueSource(s)
Molecular Formula C10H15NO[1][3][4]
Molecular Weight 165.23 g/mol [1][2][3]
CAS Number 50438-75-0[1][3][4][5]
Appearance White to light brown crystalline powder[1][4][5]
Melting Point 53-58 °C[1][4][5]
Boiling Point 284.5 ± 15.0 °C (Predicted)[1][6]
116.0°C (at 0.1 mmHg)[3]
Density 1.047 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.07 ± 0.10 (Predicted, acidic - OH group)[1]
logP 1.28740 (Predicted)[7]

Chemical Structure and Inherent Properties

The molecular architecture of 4-(dimethylamino)phenethyl alcohol is central to its chemical behavior. It consists of a benzene ring substituted at positions 1 and 4 with a 2-hydroxyethyl group and a dimethylamino group, respectively.

Caption: Chemical structure of 4-(dimethylamino)phenethyl alcohol.

The tertiary amine group (-N(CH₃)₂) confers basic properties and acts as a nucleophilic center, which is key to its role as a polymerization accelerator. The primary alcohol group (-CH₂CH₂OH) provides a site for hydrogen bonding and potential esterification or etherification reactions, influencing its solubility and formulation compatibility. The aromatic ring contributes to the molecule's overall lipophilicity and potential for π-π stacking interactions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. As a senior application scientist, the following methodologies represent robust approaches for characterizing novel compounds like 4-(dimethylamino)phenethyl alcohol.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes a thermodynamic equilibrium between the solid-state compound and its dissolved state in water, providing a definitive solubility value. This is critical for any application involving aqueous media, including biological assays or aqueous-based formulations.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 4-(dimethylamino)phenethyl alcohol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a low-binding 0.22 µm syringe filter to remove all undissolved solid particles. This step is crucial to avoid artificially inflating the measured concentration.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Result: The measured concentration represents the equilibrium solubility of the compound at the specified temperature.

solubility_workflow start Add excess solid to buffer agitate Agitate at constant T (24-48h to equilibrate) start->agitate filter Filter (0.22 µm) to remove undissolved solid agitate->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify end_node Determine Solubility quantify->end_node

Caption: Workflow for solubility determination via the shake-flask method.

Determination of pKa via Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a measure of a molecule's acidity or basicity. For 4-(dimethylamino)phenethyl alcohol, determining the pKa of the tertiary amine is crucial for understanding its ionization state at different pH values. This governs its solubility, lipophilicity, and ability to interact with other components in a formulation. Potentiometric titration is a direct and reliable method for this measurement.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(dimethylamino)phenethyl alcohol in a solvent in which both the protonated and free-base forms are soluble (e.g., a water/methanol mixture).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl, to titrate the basic amine).

  • Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the titration curve (or its first derivative). The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral forms are equal.

  • Result: The calculated value is the pKa of the conjugate acid of the dimethylamino group.

pka_workflow start Dissolve compound in suitable solvent titrate Titrate with standardized acid (HCl) while monitoring pH start->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Identify equivalence point and half-equivalence point plot->analyze end_node Calculate pKa analyze->end_node

Caption: Workflow for pKa determination via potentiometric titration.

Applications and Mechanistic Insights

The directly influence its function in specialized applications.

  • Accelerator in Bone Cement Curing: This compound is noted to be a more effective accelerator than the commonly used N,N-dimethyl-p-toluidine (TD) for bone cement curing.[1] Its basicity (related to the pKa of the dimethylamino group) allows it to act as a catalyst in the redox-initiated polymerization of methyl methacrylate, the primary component of bone cement. Its solubility and miscibility with the monomer phase are critical for ensuring a homogeneous and efficient cure.

  • Photo-initiating Systems for Dental Resins: It is used to evaluate the efficiency of camphorquinone (CQ)/amine photo-initiating systems.[1] In this context, the tertiary amine acts as an electron donor that, upon excitation of the photosensitizer (CQ) by light, generates free radicals to initiate polymerization. The compound's solubility in the resin matrix and its ionization state are key to the efficiency of this process.

Safety and Handling

According to safety data sheets, 4-(dimethylamino)phenethyl alcohol is classified as a hazardous substance.[8]

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Handling: Standard laboratory precautions should be strictly followed. This includes using the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and protective clothing.[8][9] Avoid breathing dust and ensure face, hands, and any exposed skin are washed thoroughly after handling.[8][9]

  • Storage: The compound should be stored in a well-ventilated place with the container tightly closed.[8][9] It is recommended to store under an inert atmosphere at room temperature.[1][10]

References

An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)ethanol, a tertiary amine of interest in polymer chemistry and with potential applications in pharmaceutical sciences. The document details its chemical and physical properties, outlines plausible synthetic routes, and delves into its established roles as a polymerization accelerator. Furthermore, it explores the broader significance of its structural motifs in the context of drug development, supported by detailed protocols and spectral analysis.

Introduction and Core Properties

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is an organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino group at the para position of the benzene ring. This bifunctional molecule, possessing both a hydroxyl group and a tertiary amine, exhibits properties that make it a valuable component in various chemical syntheses and material science applications. The presence of the tertiary amine group, a common pharmacophore, suggests its potential relevance in medicinal chemistry and drug formulation.

Molecular Identity and Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.[1][2][3][4][5][6][7]

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
CAS Number 50438-75-0
IUPAC Name 2-[4-(dimethylamino)phenyl]ethanol
Synonyms 4-(Dimethylamino)phenethyl alcohol, p-(Dimethylamino)phenethyl alcohol
Appearance Solid, Crystalline Powder
Melting Point 54-58 °C
Boiling Point 284.5 °C at 760 mmHg
Flash Point 136.5 °C

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure lends itself to several logical synthetic pathways based on established organic chemistry reactions.

Proposed Synthetic Routes

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable carbonyl precursor. One such precursor is 4-(dimethylamino)phenylacetic acid or its corresponding ester, which can be reduced to the desired alcohol.

Protocol 1: Hypothetical Synthesis via Reduction of a Phenylacetic Acid Derivative

This protocol is based on standard laboratory procedures for the reduction of carboxylic acids or esters.

Objective: To synthesize this compound by reduction of methyl 4-(dimethylamino)phenylacetate.

Materials:

  • Methyl 4-(dimethylamino)phenylacetate

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve methyl 4-(dimethylamino)phenylacetate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Slowly add the ester solution to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Framework for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagent Reagent cluster_product Product 4-DMA-phenylacetic_acid 4-(Dimethylamino)phenylacetic acid or its ester Reduction Reduction 4-DMA-phenylacetic_acid->Reduction is reduced in the presence of Product This compound Reduction->Product to yield LiAlH4 LiAlH₄ in Ether/THF LiAlH4->Reduction

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. Below is a predicted and interpreted set of spectra based on its chemical structure and data from analogous compounds.[7][8][9][10][11][12][13]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, the dimethylamino protons, and the hydroxyl proton.

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.7-7.2 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the dimethylamino group will be more upfield due to its electron-donating nature.

  • Ethyl Chain: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-OH). The methylene group adjacent to the aromatic ring will appear around δ 2.7-2.9 ppm, while the methylene group attached to the hydroxyl group will be further downfield at approximately δ 3.7-3.9 ppm.

  • Dimethylamino Protons: A sharp singlet at around δ 2.9 ppm, integrating to six protons.

  • Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure with signals for the aromatic carbons, the ethyl chain carbons, and the methyl carbons of the dimethylamino group.

  • Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-150 ppm).

  • Ethyl Chain Carbons: Two signals in the aliphatic region, one for the benzylic carbon (around δ 38-40 ppm) and one for the carbon bearing the hydroxyl group (around δ 60-63 ppm).

  • Dimethylamino Carbons: A single signal for the two equivalent methyl carbons around δ 40-42 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region for the primary alcohol C-O bond.

  • C-N Stretch: A band in the 1310-1360 cm⁻¹ region for the aromatic tertiary amine.

2.2.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

  • Major Fragmentation: The most prominent fragment is likely to be from the benzylic cleavage, resulting in the formation of a stable dimethylaminobenzyl cation at m/z = 134. This is often the base peak. Other fragments may arise from the loss of water (m/z = 147) or the loss of the ethyl alcohol side chain.

Applications in Material Science

This compound has found practical applications as a component in polymerization reactions, particularly in the fields of dental resins and bone cements.

Accelerator in Bone Cement Curing

Acrylic bone cements, primarily composed of poly(methyl methacrylate) (PMMA) powder and methyl methacrylate (MMA) liquid monomer, are widely used in orthopedic surgery for the fixation of joint prostheses.[14] The polymerization is a free-radical process initiated by a redox system, typically comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine as the accelerator.[15] this compound can function as this tertiary amine accelerator.

Mechanism of Action:

The curing process is initiated by mixing the powder (containing BPO) and liquid (containing the monomer and the amine accelerator) components. The tertiary amine reacts with BPO to generate free radicals, which then initiate the polymerization of the MMA monomer.[15] The presence of the hydroxyl group in this compound can potentially influence the cement's properties, such as its hydrophilicity and interaction with surrounding tissues.[16]

G BPO Benzoyl Peroxide (BPO) Radicals Free Radicals BPO->Radicals reacts with Amine This compound Amine->Radicals Polymer Poly(methyl methacrylate) (PMMA) Radicals->Polymer initiate polymerization of MMA Methyl Methacrylate (MMA) Monomer MMA->Polymer

Caption: Role in bone cement curing.

Co-initiator in Dental Resin Photopolymerization

In light-cured dental composites, a photoinitiator system is employed to generate free radicals upon exposure to visible light. A common photoinitiator is camphorquinone (CQ). CQ, upon light absorption, enters an excited state and requires a co-initiator, typically a tertiary amine, to generate the initiating radicals. This compound has been investigated as an effective co-initiator in these systems.[17][18]

Mechanism of Action:

  • Camphorquinone absorbs light from the dental curing unit and is promoted to an excited triplet state.

  • The excited camphorquinone interacts with the tertiary amine (this compound) via an electron transfer process, forming an exciplex.

  • This exciplex then undergoes proton transfer to generate a reactive free radical from the amine, which initiates the polymerization of the methacrylate monomers in the resin.[19][20][21]

Studies have shown that the use of this compound can lead to high rates of polymerization and a high degree of double bond conversion in dental resins.[17][18]

Relevance in Drug Development

While this compound is not currently marketed as an active pharmaceutical ingredient (API), its structural features, particularly the tertiary amine, are of significant interest in drug design and development.

The Role of Tertiary Amines in Pharmaceuticals

Tertiary amines are prevalent in a vast number of drugs. They are often crucial for a drug's mechanism of action, solubility, and pharmacokinetic properties. The nitrogen atom can be protonated at physiological pH, rendering the molecule more water-soluble, which is often essential for drug formulation and absorption. Furthermore, the tertiary amine moiety can be a key binding element for interacting with biological targets such as receptors and enzymes.

Potential as a Scaffold or Intermediate

The phenethyl alcohol scaffold is present in numerous biologically active compounds. The combination of this scaffold with a tertiary amine makes this compound a potential starting material or intermediate for the synthesis of more complex molecules with desired pharmacological activities. Its bifunctionality allows for a variety of chemical modifications at both the hydroxyl and the amino groups.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile organic compound with established applications in polymer chemistry and potential for use in pharmaceutical research. Its role as an accelerator in bone cement and a co-initiator in dental resins highlights its utility in material science. The presence of a tertiary amine on a phenethyl alcohol scaffold makes it an interesting molecule for further investigation in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in both current and future applications.

References

solubility of 2-(4-(Dimethylamino)phenyl)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-(Dimethylamino)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted phenylethanol derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Its unique molecular structure, featuring both polar and nonpolar moieties, gives rise to a specific solubility profile that is critical to its application in drug development, chemical synthesis, and biological studies. Understanding the solubility of this compound in different solvent systems is paramount for designing robust experimental protocols, developing effective drug delivery systems, and ensuring the success of synthetic routes.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. This document is intended to be a valuable resource for researchers and scientists working with this compound, enabling them to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in different solvent systems. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 50438-75-0[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol
Melting Point 54-58 °C[1][2]
Appearance Solid
pKa (predicted) ~9.5 (tertiary amine)
LogP (predicted) ~1.5 - 2.0

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains distinct regions with differing polarities, which dictates its solubility in various solvents.

Molecular Structure Analysis

The structure of this compound can be dissected into three key components:

  • Aromatic Phenyl Ring and Ethyl Chain: These hydrocarbon portions of the molecule are nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

  • Hydroxyl (-OH) Group: This is a polar protic group capable of acting as both a hydrogen bond donor and acceptor. The presence of the hydroxyl group significantly increases the compound's ability to interact with polar protic solvents like water and alcohols.[3][4]

  • Tertiary Dimethylamino (-N(CH₃)₂) Group: This is a polar aprotic group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The dimethylamino group contributes to the overall polarity of the molecule and can enhance solubility in polar solvents.[5] Aromatic amines, however, may have reduced water solubility compared to their aliphatic counterparts as the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[6]

cluster_molecule This compound cluster_properties Structural Influences on Solubility cluster_solubility Predicted Solubility mol nonpolar Nonpolar Character (Phenyl Ring & Ethyl Chain) mol->nonpolar polar_protic Polar Protic Character (Hydroxyl Group) mol->polar_protic polar_aprotic Polar Aprotic Character (Dimethylamino Group) mol->polar_aprotic mod_sol Moderate to Low Solubility nonpolar->mod_sol Nonpolar Solvents (e.g., Toluene, Hexane) high_sol Good Solubility polar_protic->high_sol Polar Protic Solvents (e.g., Water, Ethanol) polar_aprotic->high_sol Polar Aprotic Solvents (e.g., DMSO, Acetone)

Figure 1. Structural determinants of this compound solubility.
Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl and dimethylamino groups, both capable of hydrogen bonding, suggests that this compound will be soluble in polar protic solvents.[7] The hydroxyl group, in particular, will drive this solubility.[4][8]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Dichloromethane): The overall polarity of the molecule, contributed by both the hydroxyl and dimethylamino groups, indicates a likelihood of good solubility in polar aprotic solvents.[9]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl ring and ethyl chain will contribute to some solubility in nonpolar solvents. However, the presence of the highly polar hydroxyl and dimethylamino groups will likely limit its solubility in these solvents.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for obtaining accurate and reliable data for research and development. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

1. Preparation:

  • Solvent Selection: Choose a range of solvents representing polar protic, polar aprotic, and nonpolar characteristics.

  • Vial Preparation: For each solvent, prepare a clear glass vial with a screw cap.

  • Compound Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

2. Equilibration:

  • Incubation: Place the sealed vials in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the intended application.

  • Agitation: Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

3. Sample Preparation and Analysis:

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep1 Add excess this compound to solvent in a vial equil1 Seal vial and place in a shaker bath at constant temperature prep1->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 analysis1 Allow excess solid to settle equil2->analysis1 analysis2 Filter supernatant to remove undissolved solid analysis1->analysis2 analysis3 Dilute the filtered solution analysis2->analysis3 analysis4 Quantify concentration by HPLC or other suitable method analysis3->analysis4

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units, such as mg/mL or µg/mL. It is crucial to specify the solvent and the temperature at which the measurement was performed. The results can be summarized in a table for easy comparison.

Table for Reporting Solubility Data:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)
WaterPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
AcetonePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
DichloromethanePolar Aprotic25
Ethyl AcetateBorderline Polar Aprotic25
TolueneNonpolar25
HexaneNonpolar25

Safety Precautions

Based on the Safety Data Sheet (SDS), this compound is considered hazardous.[10] The following safety precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.[11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical advice.[11]

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific applications. Its molecular structure, containing both polar and nonpolar groups, suggests good solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. While theoretical predictions provide a useful framework, experimental determination using methods such as the shake-flask protocol is essential for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical instructions to enable researchers to confidently assess and utilize the solubility characteristics of this compound in their work.

References

A Guide to the Spectroscopic Characterization of 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(Dimethylamino)phenyl)ethanol, a compound of interest in various research and development applications. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers, scientists, and drug development professionals.

Introduction

This compound, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is a substituted phenethyl alcohol derivative.[1][2] Its structure, featuring a hydroxyl group, a dimethylamino-substituted aromatic ring, and an ethyl linker, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including its use as an accelerator in bone cement curing. This guide will dissect the key features of its spectroscopic data.

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the protons and carbons in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the methyl protons of the dimethylamino group, and the hydroxyl proton.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N(CH ₃)₂~2.9Singlet6H
Ar-CH~2.7-2.8Triplet2H
CH ₂-OH~3.7-3.8Triplet2H
Ar-H (ortho to NMe₂)~6.7Doublet2H
Ar-H (meta to NMe₂)~7.1Doublet2H
OH VariableSinglet (broad)1H
Experimental ¹H NMR Data

Experimental data obtained in CDCl₃ at 400 MHz confirms the predicted structure.[3]

AssignmentChemical Shift (ppm)
Ar-H (meta to NMe₂)7.087
Ar-H (ortho to NMe₂)6.707
CH ₂-OH3.765
N(CH ₃)₂2.905
Ar-CH2.750

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on the analysis of similar structures, such as 2-phenylethanol, and considering the electronic effects of the dimethylamino substituent.[4][5]

Predicted ¹³C NMR Data

The electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm) of the ortho and para carbons of the aromatic ring and a downfield shift (higher ppm) of the ipso and meta carbons compared to unsubstituted phenylethanol.

CarbonPredicted Chemical Shift (ppm)Rationale
C H₃~40Typical for N-methyl groups.
Ar-C H₂~38Aliphatic carbon adjacent to an aromatic ring.
C H₂-OH~63Aliphatic carbon attached to an oxygen atom.
Ar-C (ortho to NMe₂)~112Shielded by the electron-donating NMe₂ group.
Ar-C (meta to NMe₂)~129Less affected by the NMe₂ group.
Ar-C (ipso to CH₂CH₂OH)~128Substituted aromatic carbon.
Ar-C (ipso to NMe₂)~149Deshielded due to direct attachment to nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to exhibit the following key absorption bands.[6][7][8][9]

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (alcohol)3550 - 3200 (broad, strong)Stretching vibration of the hydroxyl group.
C-H (aromatic)3100 - 3000 (medium)Stretching vibrations of C-H bonds on the aromatic ring.
C-H (aliphatic)3000 - 2850 (medium)Stretching vibrations of C-H bonds in the ethyl and methyl groups.
C=C (aromatic)1600 - 1450 (medium, multiple bands)In-ring stretching vibrations of the aromatic ring.
C-N (tertiary amine)1335 - 1250 (strong)Stretching vibration of the aromatic amine C-N bond.
C-O (alcohol)1260 - 1050 (strong)Stretching vibration of the C-O bond.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 165, corresponding to its molecular weight.[3] The most prominent fragmentation is anticipated to be the benzylic cleavage, resulting in a highly stable resonance-stabilized cation.

Key Predicted Fragments:

m/zProposed Fragment
165[C₁₀H₁₅NO]⁺ (Molecular Ion)
134[M - CH₂OH]⁺

The base peak is expected at m/z = 134, resulting from the cleavage of the C-C bond between the two methylene groups, with the positive charge remaining on the aromatic portion. This fragment is particularly stable due to resonance delocalization involving the dimethylamino group.

Proposed Fragmentation Pathway

fragmentation M [M]⁺˙ m/z = 165 F1 [M - •CH₂OH]⁺ m/z = 134 (Base Peak) M->F1 Benzylic Cleavage

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound.

General Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation sample This compound dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) or use neat. sample->dissolve nmr ¹H and ¹³C NMR dissolve->nmr ir FTIR (ATR) dissolve->ir ms Mass Spectrometry (EI) dissolve->ms process Process raw data (e.g., Fourier transform, baseline correction) nmr->process ir->process ms->process interpret Correlate spectral features with molecular structure process->interpret

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for locking the magnetic field. TMS is used as a universal internal standard because it is chemically inert, volatile, and its protons and carbons resonate at a high field, away from the signals of most organic compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹.[6]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal sample preparation and eliminating the need for making KBr pellets.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Causality Behind Experimental Choices: EI is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A 70 eV electron beam energy is used as it provides good ionization efficiency and extensive, yet consistent, fragmentation.[10]

Conclusion

The spectroscopic data of this compound are in full agreement with its proposed structure. The ¹H NMR provides a clear picture of the proton environments, while the predicted ¹³C NMR and IR spectra highlight the key carbon and functional group features. The mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.

References

2-(4-(Dimethylamino)phenyl)ethanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(4-(Dimethylamino)phenyl)ethanol

Introduction: A Proactive Approach to Safety

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is a substituted phenylethanol derivative utilized in various research and development applications, including as an accelerator in the curing of bone cement and in the study of photopolymerization systems for dental resins. While its specific applications are niche, the structural motifs—a tertiary amine and a primary alcohol—suggest a reactivity profile that warrants careful and informed handling. This guide is designed for laboratory personnel, from bench scientists to principal investigators, to provide a comprehensive framework for managing this compound safely. The central thesis of this document is that true laboratory safety is not merely about following rules, but about understanding the chemical causality behind them. Given that the toxicological properties of this compound have not been fully investigated, a conservative and proactive approach to safety is paramount.[1][2]

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

Synonyms: 4-(Dimethylamino)phenethyl alcohol, 2-(4-Dimethylaminophenyl)-ethanol[1][3] Appearance: Solid

PropertyValueSource(s)
CAS Number 50438-75-0[3][4][5][6][7]
Molecular Formula C₁₀H₁₅NO[3][4][5][6][8]
Molecular Weight 165.23 g/mol [2][4][6][8]
Melting Point 54-58 °C[2][7]
Boiling Point ~284.5 °C at 760 mmHg[3]
Form Solid

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1] Understanding these classifications is critical for anticipating potential routes of exposure and implementing effective controls.

Hazard ClassCategoryHazard StatementRationale and Implication
Skin Corrosion/Irritation 2H315: Causes skin irritation.Direct contact with the solid or solutions can cause redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation.The compound can cause significant, potentially painful, irritation if it comes into contact with the eyes. This underscores the mandatory use of safety glasses with side shields or chemical splash goggles.[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. All handling of the solid powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize aerosol generation and inhalation.[1]

The signal word associated with this compound is "Warning" .[1][2][4] This signifies a moderate level of hazard, requiring diligent adherence to safety protocols.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All procedures involving the handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to control airborne dust and vapors.[8][9] Eyewash stations and safety showers must be readily accessible.[1][10]

Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[9][11][12] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[13]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes that can cause serious eye irritation.[1][11][12]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against incidental contact and spills.[9][14]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This minimizes the risk of respiratory tract irritation.[2]
Experimental Workflow: PPE Protocol

The integrity of PPE is only as good as the procedure for its use. Donning and doffing PPE in the correct sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Enter Lab -> Perform Work -> Prepare to Exit f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Mask/Respirator f3->f4 wash Wash Hands Thoroughly f4->wash ->

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is essential for mitigating the risks associated with this compound.

Handling:
  • Preparation: Before handling, ensure the work area, particularly inside a chemical fume hood, is clean and uncluttered.[14] Verify that an emergency eyewash and safety shower are accessible and operational.[9]

  • Avoid Dust Formation: This compound is a solid. Weighing and transferring should be done carefully to minimize the creation of airborne dust.[1][8]

  • Grounding: When transferring large quantities, ground equipment to prevent static discharge, which could be an ignition source for dust.[15]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][16]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[13][16]

Storage:
  • Conditions: Store in a cool, dry, and well-ventilated area.[1][8][9]

  • Container: Keep containers tightly closed to prevent moisture ingress and contamination.[1][8]

  • Inert Atmosphere: For long-term stability and to prevent potential degradation from air exposure, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[1][9]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[8][16] If skin irritation persists, seek medical attention.[1][8]
Inhalation Move the person to fresh air.[1][8] If not breathing, give artificial respiration.[1][8] If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath occur, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.
Fire-Fighting Measures

This compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[13] For fires involving ethanol or other polar solvents, alcohol-resistant foam is necessary because standard foams will break down.[18]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][13]

Accidental Release (Spill) Response

A prompt and correct response to a spill can prevent a minor incident from escalating.

Spill_Response start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert assess Assess the spill. Is it a minor, manageable spill? alert->assess ppe Don appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Yes major_spill Major Spill (Large quantity, poor ventilation) assess->major_spill No contain Contain the spill. Prevent entry into drains. ppe->contain cleanup Cover with inert absorbent material. (e.g., sand, vermiculite) contain->cleanup collect Sweep up carefully. Avoid creating dust. Place in a sealed container. cleanup->collect decon Decontaminate the area with soap and water. collect->decon dispose Label container as hazardous waste. Arrange for proper disposal. decon->dispose evacuate Evacuate the area. Call emergency services. major_spill->evacuate

Caption: Spill Response Decision Workflow.

Step-by-Step Spill Cleanup for a Minor Spill:

  • Alert & Assess: Notify personnel in the immediate area.[19][20] Evaluate the spill to ensure you have the appropriate training and equipment to handle it safely.

  • PPE: Wear the minimum PPE as described in Section 3: double gloves (nitrile), safety goggles, a lab coat, and an N95 respirator.[20][21]

  • Containment: Prevent the powder from spreading or entering drains.[13][15][21]

  • Cleanup: Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust. For any remaining residue, you can wet a paper towel to wipe the area, treating the towel as hazardous waste.[20]

  • Decontamination: Clean the spill area thoroughly with soap and water.[19][21]

  • Disposal: Seal the container with the spilled material and contaminated cleaning supplies. Label it clearly as hazardous waste and follow institutional guidelines for disposal.[19][21]

Section 6: Toxicological Profile

A critical aspect of the safety profile for this compound is the lack of comprehensive toxicological data. The Safety Data Sheets repeatedly state that "the toxicological properties have not been fully investigated."[1][2]

  • Acute Effects: The known acute effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classification.[1]

  • Chronic Effects: There is no available information on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

Field Insight: The absence of data is not an indication of safety. For novel or under-studied compounds, it is prudent to treat them as potentially having significant chronic toxicity. This "precautionary principle" is the bedrock of safety in a research environment. All handling procedures should be designed to minimize any possibility of exposure.

Section 7: Disposal Considerations

Waste generated from the use of this compound, including excess reagent, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[10]

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[9][19]

  • Regulations: Do not dispose of this chemical down the drain.[1][2][13] All disposal must be in accordance with local, regional, and national hazardous waste regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[20][21]

References

An Introduction to 4-(Dimethylamino)phenethyl Alcohol: Synthesis, History, and Chemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(dimethylamino)phenethyl alcohol (CAS 50438-75-0), a tertiary amine within the phenethylamine class. While not as extensively documented as its close chemical relatives, this compound serves as a valuable case study in synthetic organic chemistry and has found niche applications in materials science. This document details its chemical properties, explores logical and historically relevant synthesis pathways with step-by-step protocols, and situates the compound within the broader context of phenethylamine research. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its synthesis and characteristics.

Chemical Identity and Properties

4-(Dimethylamino)phenethyl alcohol, also known as 2-[4-(dimethylamino)phenyl]ethanol, is a crystalline solid at room temperature.[1][2] Its structure features a phenethyl alcohol backbone with a dimethylamino substituent at the para (4-position) of the benzene ring. This substitution significantly influences the molecule's polarity and chemical reactivity compared to unsubstituted phenethyl alcohol.

Table 1: Physicochemical Properties of 4-(Dimethylamino)phenethyl Alcohol

PropertyValueSource(s)
IUPAC Name 2-[4-(dimethylamino)phenyl]ethanol[3][4]
CAS Number 50438-75-0[1][3]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
Melting Point 54-58 °C[1]
Boiling Point 284.5 ± 15.0 °C (Predicted)[1]
Form White to light brown crystalline powder[1][2]
Beilstein Registry No. 2717032

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring N1 [pos="0,0!", label="C"]; N2 [pos="1.4,0!", label="C"]; N3 [pos="2.1,1.2!", label="C"]; N4 [pos="1.4,2.4!", label="C"]; N5 [pos="0,2.4!", label="C"]; N6 [pos="-0.7,1.2!", label="C"]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Double bonds N1 -- N2 [style=bold]; N3 -- N4 [style=bold]; N5 -- N6 [style=bold];

// Substituents C_ethyl1 [pos="-2.1,1.2!", label="CH₂"]; C_ethyl2 [pos="-3.5,1.2!", label="CH₂"]; OH [pos="-4.5,1.2!", label="OH"]; N_sub [pos="3.5,1.2!", label="N"]; C_methyl1 [pos="4.5,0.2!", label="CH₃"]; C_methyl2 [pos="4.5,2.2!", label="CH₃"];

N6 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- OH; N3 -- N_sub; N_sub -- C_methyl1; N_sub -- C_methyl2; }

Caption: Chemical structure of 4-(dimethylamino)phenethyl alcohol.

Historical Context and Discovery

The specific "discovery" of 4-(dimethylamino)phenethyl alcohol is not marked by a singular, famous event. Instead, its existence in the chemical literature is a logical extension of extensive research into phenethylamines and aniline derivatives throughout the 20th century. Its synthesis and study are rooted in the exploration of structure-activity relationships within this class of compounds, which includes neurotransmitters, hormones, and a vast array of pharmacologically active substances.

The primary precursor, 4-aminophenethyl alcohol, has been a known chemical entity for much longer and is used in the synthesis of various materials, including polymers and dyes.[5][6] The N,N-dimethylation of this primary amine is a fundamental and well-established chemical transformation. A 1976 patent concerning the preparation of N,N-dialkyl p-vinyl anilines describes the formation of the compound (referred to as 2,-(N,N,dimethyl amino phenyl) ethanol) as a key intermediate.[7] This indicates that by the mid-1970s, the synthesis of this molecule was a practical step in multi-stage chemical processes.

Its more recent history is defined by its application in materials science. Research has identified it as a highly effective accelerator for the curing of bone cement and in photopolymerization systems for dental resins, where it is noted to be more efficient than the commonly used N,N-dimethyl-p-toluidine.[1]

Synthesis Methodologies

The synthesis of 4-(dimethylamino)phenethyl alcohol is most logically achieved through the N-methylation of its primary amine precursor, 2-(4-aminophenyl)ethanol. This precursor can be synthesized via the reduction of a nitro-group-containing starting material. This two-stage approach is a classic and reliable method in organic synthesis.

Stage 1: Synthesis of the Precursor, 2-(4-Aminophenyl)ethanol

The industrial and laboratory synthesis of 2-(4-aminophenyl)ethanol typically begins with the nitration of 2-phenylethanol, followed by the reduction of the resulting p-nitrophenethyl alcohol.[8]

Causality of Experimental Choices:

  • Nitration: The use of nitric acid is a standard electrophilic aromatic substitution method to introduce a nitro group onto the benzene ring. The reaction is performed at low temperatures (-10 to -5°C) to control the reaction rate and prevent over-nitration.[8]

  • Reduction: The nitro group is then reduced to a primary amine. Catalytic hydrogenation (e.g., using a Pt-SnO2/C catalyst) is a clean and efficient method for this transformation, yielding the desired amine with high purity.[9]

Synthesis_Workflow_1 Start 2-Phenylethanol Intermediate p-Nitrophenethyl Alcohol Start->Intermediate   HNO₃, -10°C Product 2-(4-Aminophenyl)ethanol Intermediate->Product   Catalytic Hydrogenation   (e.g., Pt-SnO₂/C)

Caption: Workflow for the synthesis of the 2-(4-aminophenyl)ethanol precursor.

Experimental Protocol: Synthesis of 2-(4-Aminophenyl)ethanol from p-Nitrophenethyl Alcohol [9]

  • Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Catalyst Loading: Add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid, and 2 g of Pt-SnO2/C catalyst to the flask. Heat the mixture to 68°C.

  • Reactant Addition: Add 100 g of p-nitrophenethyl alcohol to the reaction system.

  • pH Adjustment: Adjust the pH of the mixture to 7 using a 30% sodium hydroxide (NaOH) solution.

  • Reflux: Heat the mixture to reflux (approx. 68°C) and maintain with stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material spot disappears.

  • Workup: Once the reaction is complete, cool the mixture and filter to remove the catalyst. Recover the methanol via distillation.

  • Isolation: Cool the remaining mixture to 20°C, add water and a small amount of NaOH solution. The product can be isolated by freezing and vacuum drying to yield a white solid.[9]

Stage 2: N,N-Dimethylation to Yield 4-(Dimethylamino)phenethyl Alcohol

With the primary amine precursor in hand, the final step is exhaustive methylation of the amino group. The Eschweiler-Clarke reaction is a premier method for this transformation.

Causality of Experimental Choices:

  • Reagents: The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde. Formaldehyde forms an imine with the primary amine, which is then reduced in situ by formic acid. The process repeats to form the tertiary amine.

  • Advantages: This method is highly effective for creating tertiary amines without the risk of forming quaternary ammonium salts, which can occur with other alkylating agents like methyl iodide. It is a reductive amination process that is robust and high-yielding.

Synthesis_Workflow_2 Start 2-(4-Aminophenyl)ethanol Product 4-(Dimethylamino)phenethyl Alcohol Start->Product   Formaldehyde (CH₂O)   Formic Acid (HCOOH)   Heat

Caption: Workflow for the N,N-dimethylation via Eschweiler-Clarke reaction.

Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-aminophenyl)ethanol in formic acid.

  • Reagent Addition: Add an excess of aqueous formaldehyde solution to the flask.

  • Reaction: Gently heat the mixture to reflux. Carbon dioxide evolution will be observed. Continue heating until the gas evolution ceases (typically several hours).

  • Neutralization: Cool the reaction mixture and carefully neutralize it by adding a saturated sodium carbonate or sodium hydroxide solution until the solution is basic.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-(dimethylamino)phenethyl alcohol.

Spectroscopic and Analytical Data

The identity and purity of synthesized 4-(dimethylamino)phenethyl alcohol are confirmed using standard analytical techniques. Spectroscopic data is available from various chemical suppliers and databases.[10]

Table 2: Key Spectroscopic Data for 4-(Dimethylamino)phenethyl Alcohol

TechniqueKey Features / DataSource(s)
¹H NMR Data available, typically run in CDCl₃. Expected peaks would correspond to the aromatic protons, the two methylene (-CH₂-) groups, the hydroxyl proton, and the two N-methyl groups.[10]
¹³C NMR Data available. Expected signals would include those for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the two aliphatic carbons, and the N-methyl carbons.[10]
IR Spectroscopy Data available. Key expected absorptions include a broad O-H stretch (alcohol), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and a C-N stretch.[10]
Mass Spectrometry Molecular Ion (M+) expected at m/z = 165.23.[1]

Known and Potential Applications

The primary documented application for 4-(dimethylamino)phenethyl alcohol is in polymer and materials science.

  • Polymerization Accelerator: It has been demonstrated to be an effective accelerator for the curing of bone cement and in photo-initiating systems for dental resins.[1] Its efficacy in these systems suggests its potential in other radical polymerization contexts.

  • Synthetic Intermediate: As detailed in a 1976 patent, it serves as a stable intermediate in the synthesis of other molecules, such as N,N-dimethyl-p-vinyl aniline, which is a precursor for dye mordants in photographic systems.[7]

While its direct pharmacological profile is not well-documented in major public databases, its structural similarity to other bioactive phenethylamines suggests that it could be a subject of interest in medicinal chemistry as a scaffold or for structure-activity relationship (SAR) studies.

Conclusion

4-(Dimethylamino)phenethyl alcohol represents a straightforward yet illustrative example of a substituted phenethylamine. Its history is not one of a landmark discovery but of a logical and useful product of established synthetic organic chemistry principles. The methodologies for its synthesis are robust, relying on foundational reactions like electrophilic nitration, nitro group reduction, and reductive amination. While its current applications are concentrated in materials science, its chemical structure ensures its continued relevance as a versatile intermediate and a point of reference in the broader study of aromatic amines and alcohols.

References

A Technical Guide to the Structural Analogs and Derivatives of 2-(4-(Dimethylamino)phenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of 2-(4-(dimethylamino)phenyl)ethanol, a versatile chemical entity, and its structurally related analogs and derivatives. We move beyond a simple cataloging of compounds to deliver a strategic analysis of their synthesis, a framework for their analytical characterization, and an expert-driven discussion on the relationship between their chemical structure and functional properties. Detailed, field-proven protocols for synthesis and analysis are provided, underpinned by a rationale that connects methodological choices to desired outcomes. This document serves as a foundational resource for researchers engaged in fine chemical synthesis, materials science, and early-stage drug discovery, enabling the rational design and development of novel molecules based on this core scaffold.

The Core Moiety: this compound

This compound (CAS: 50438-75-0) is an aromatic alcohol characterized by a phenethyl alcohol backbone substituted with a dimethylamino group at the para position of the phenyl ring.[1][2] This substitution imparts specific electronic and physical properties that make it a valuable precursor and functional molecule in various domains.

Its primary established applications are in polymer chemistry. It has been identified as a highly effective accelerator for the curing of bone cement, specifically in methyl methacrylate polymerization initiated by a benzoyl peroxide system.[3] Furthermore, it is employed in dental materials as a component of camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of dental resins.[3] These applications highlight the reactivity of the tertiary amine in redox-initiated polymerization processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 50438-75-0[1][4][5]
Molecular Formula C₁₀H₁₅NO[1][6]
Molecular Weight 165.23 g/mol [1][7]
Appearance Solid[3]
Melting Point 54-59 °C[1][3][7]
Boiling Point 284.5 °C at 760 mmHg[1][7]
Density 1.047 g/cm³[1]
Flash Point 136.5 °C[1][7]
InChI Key CDTPAAZQBPSVGS-UHFFFAOYSA-N[3][6]

The Landscape of Structural Analogs and Derivatives

The true potential of the this compound scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, researchers can tune its properties for specific applications, ranging from modulating biological activity to designing novel materials like fluorophores.[8][9] We can logically categorize these modifications as follows:

  • Category A: Phenyl Ring Modifications: Altering the substitution pattern on the aromatic ring. This includes shifting the dimethylamino group to the ortho- or meta- positions, or introducing other substituents (e.g., methyl, halo, alkoxy groups) to modulate electronics and lipophilicity. An example is 2-(2,4-Dimethylphenyl)ethanol.[10]

  • Category B: Ethanol Chain Modifications: Lengthening or shortening the ethyl bridge between the phenyl ring and the hydroxyl group. Structure-activity relationship studies on related phenylethanol derivatives have shown that alkyl chain length significantly impacts biological activity, such as the inhibition of platelet aggregation, by increasing lipophilic character.[9]

  • Category C: Amino Group Modifications: Altering the tertiary amine. This can include demethylation to secondary or primary amines, or substitution of methyl groups with larger alkyl chains. These changes directly impact the nucleophilicity, basicity, and steric hindrance around the nitrogen atom.

  • Category D: Hydroxyl Group Derivatives: Modifying the terminal alcohol. This is the most common derivatization strategy and includes:

    • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

    • Etherification: Reaction with alkyl halides to form ethers.

    • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid, yielding analogs like phenylacetic acid derivatives, which have been studied for their bacteriostatic properties.[11]

Caption: Logical categorization of structural modifications to the core scaffold.

Strategic Synthesis of Analogs and Derivatives

The synthesis of these compounds relies on fundamental organic chemistry transformations. The choice of a specific route is dictated by the availability of starting materials and the desired final structure. A common and reliable strategy involves the reduction of a corresponding carbonyl compound.

Causality in Synthesis: The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred for its selectivity for ketones and aldehydes, its operational simplicity (can be used in alcoholic solvents), and its enhanced safety profile compared to more powerful hydrides like lithium aluminum hydride (LAH). LAH would be non-selective, reducing other potential functional groups like esters or nitriles if present on the molecule.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Material (e.g., 4-(Dimethylamino)acetophenone) reaction Chemical Reaction (e.g., NaBH4 Reduction) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify characterize Analytical Characterization (NMR, MS, HPLC) purify->characterize final Pure Compound characterize->final

Caption: General workflow from synthesis to final product characterization.

Experimental Protocol 3.1: Synthesis of this compound via Reduction

This protocol describes a representative synthesis using the reduction of 4-(dimethylamino)acetophenone.

Objective: To synthesize the title compound with high purity.

Materials:

  • 4-(Dimethylamino)acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5% Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)acetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Cool the flask in an ice bath to 0 °C.

  • Reduction: While stirring, add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Self-Validation Check: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 5% HCl at 0 °C until the bubbling ceases. This step neutralizes excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Basify the solution with saturated sodium bicarbonate until pH > 8. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

A Framework for Analytical Characterization

Table 2: Comparison of Key Analytical Techniques

TechniquePurposeStrengthsLimitations
HPLC Purity assessment, QuantificationHigh resolution, high sensitivity, excellent for separating impurities.[12]Requires reference standards for absolute quantification, can be more time-consuming.[12]
UV-Vis QuantificationRapid, cost-effective, good for chromophoric compounds.[12]Low specificity, susceptible to interference from absorbing impurities.[12]
NMR Structural ElucidationProvides detailed information on molecular structure and connectivity (¹H, ¹³C).Lower sensitivity compared to MS, requires higher sample concentration.
MS Molecular Weight ConfirmationHigh sensitivity, provides accurate mass and fragmentation patterns for identity confirmation.May not distinguish between isomers without chromatography coupling (LC-MS).
FTIR Functional Group IdentificationQuickly confirms the presence of key functional groups (e.g., -OH, C-N, aromatic C-H).Provides limited information on the overall molecular skeleton.

Analytical Workflow

Analytical_Workflow cluster_characterization Structural & Purity Verification Crude Crude Product TLC TLC Analysis (Initial Check) Crude->TLC PCC Purification (Column Chromatography) TLC->PCC Pure Purified Fractions PCC->Pure NMR NMR (1H, 13C) - Structure ID Pure->NMR MS Mass Spec - Molecular Weight Pure->MS HPLC HPLC - Purity Check (>95%) Pure->HPLC FTIR FTIR - Functional Groups Pure->FTIR Final Characterized Compound NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A systematic workflow for the purification and characterization of synthesized analogs.

Experimental Protocol 4.1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar aromatic amines and provides a robust starting point.[12]

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. Rationale: The C18 column provides good retention for the aromatic compound, and the acidic modifier improves peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) at 1 mg/mL in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Filter the sample solution through a 0.45 µm syringe filter. Inject onto the HPLC system.

  • Data Interpretation: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The retention time should match that of the reference standard.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a tunable scaffold with demonstrated utility and significant potential. The strategic exploration of its analogs and derivatives, guided by the principles of rational design and validated by rigorous synthesis and characterization, opens avenues for innovation. Future research should focus on building a comprehensive library of these analogs and screening them for novel biological activities and material properties. In particular, the correlation between modifications to the scaffold and resulting bacteriostatic, anti-platelet, or photophysical properties warrants deeper investigation. The protocols and frameworks presented in this guide provide the necessary foundation for these next steps, empowering researchers to unlock the full potential of this versatile molecular architecture.

References

Unlocking the Potential of 2-(4-(Dimethylamino)phenyl)ethanol: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

2-(4-(Dimethylamino)phenyl)ethanol, a seemingly unassuming aromatic alcohol, holds a wealth of untapped potential for researchers and drug development professionals. Its unique molecular architecture, featuring a primary alcohol for versatile derivatization, a tertiary amine with interesting electronic and potential pharmacological properties, and a phenyl ring as a rigid scaffold, positions it as a compelling starting point for innovation across multiple scientific disciplines. This technical guide moves beyond a simple cataloging of properties to illuminate promising, yet underexplored, research avenues for this versatile molecule. By synthesizing existing data with insights from structurally related compounds, we present a forward-looking perspective on its application in medicinal chemistry, materials science, and as a cornerstone for the development of advanced chemical probes.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is the bedrock of any future research.

PropertyValueReferences
CAS Number 50438-75-0[1][2][3]
Molecular Formula C₁₀H₁₅NO[1][2][3]
Molecular Weight 165.23 g/mol [1][3]
Melting Point 54-58 °C[4][5]
Boiling Point 284.5 °C at 760 mmHg[1]
Appearance Solid[3]
Solubility Information not widely available, likely soluble in organic solvents.

Analytical Characterization:

Standard analytical techniques are employed for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected ¹H NMR signals would include those for the aromatic protons, the methylene protons of the ethyl chain, the hydroxyl proton, and the methyl protons of the dimethylamino group. A representative ¹H NMR spectrum is available through chemical suppliers like ChemicalBook.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The molecular ion peak would be expected at an m/z corresponding to the molecular weight.[8][9]

Potential Research Area 1: Medicinal Chemistry and Pharmacology

The structural similarity of this compound to known bioactive molecules, such as phenethylamines and tryptamines, suggests a compelling, yet largely unexplored, potential for pharmacological activity.

Exploration of Antimicrobial Properties

The parent compound, 2-phenylethanol, is known for its antimicrobial and bacteriostatic properties.[10][11] The addition of the dimethylamino group on the phenyl ring of this compound could modulate this activity.

Proposed Research:

  • Screening for Antibacterial and Antifungal Activity: A systematic screening of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a logical first step.

  • Mechanism of Action Studies: Should antimicrobial activity be identified, subsequent studies could focus on elucidating the mechanism of action, such as disruption of the cell membrane, inhibition of key enzymes, or other cellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Bacterial/Fungal Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Investigation of Neurological and Psychopharmacological Activity

The N,N-dimethyl moiety is a key feature of several neurologically active compounds, including the classic psychedelic N,N-dimethyltryptamine (DMT). While a direct correlation is speculative, the structural analogy warrants investigation into the potential interaction of this compound with CNS targets.

Proposed Research:

  • Receptor Binding Assays: Screen the compound against a panel of CNS receptors, particularly serotonin (5-HT) and dopamine receptors, to identify any potential binding affinity.

  • In Vitro and In Vivo Models: Depending on the results of binding assays, further studies in cell-based models or animal models could be conducted to assess any functional activity (e.g., agonist or antagonist effects) and preliminary behavioral effects.

Potential Research Area 2: Advanced Materials Science

The documented use of this compound as an accelerator in polymerization provides a strong foundation for further exploration in materials science.

Elucidation of the Accelerator Mechanism in Photopolymerization

Tertiary amines are commonly used as co-initiators or accelerators in the photopolymerization of dental resins, typically in conjunction with a photosensitizer like camphorquinone (CQ).[12][13][14] The amine facilitates the generation of free radicals upon light exposure, which then initiate the polymerization of monomer units.[15]

Proposed Research:

  • Kinetic Studies: Investigate the kinetics of polymerization of dental monomers (e.g., Bis-GMA, TEGDMA) in the presence of this compound and a photoinitiator.

  • Spectroscopic Analysis: Utilize techniques like electron spin resonance (ESR) spectroscopy to directly observe the formation of radical species and elucidate the initiation mechanism.[4]

Experimental Workflow: Investigating Polymerization Kinetics

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_characterization Material Characterization prep1 Mix dental monomers (e.g., Bis-GMA, TEGDMA) prep2 Add photoinitiator (e.g., Camphorquinone) prep1->prep2 prep3 Incorporate this compound prep2->prep3 analysis1 Place sample in a differential scanning calorimeter (DSC) prep3->analysis1 analysis2 Irradiate with a curing light analysis1->analysis2 analysis3 Monitor heat flow to determine the rate of polymerization analysis2->analysis3 char1 Measure degree of conversion using FTIR analysis3->char1 char2 Evaluate mechanical properties (e.g., hardness, flexural strength) char1->char2

Caption: Workflow for studying polymerization kinetics.

Development of Novel Polymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The hydroxyl group can participate in step-growth polymerization, while the dimethylamino group can impart unique characteristics.

Proposed Research:

  • Synthesis of Polyesters and Polyurethanes: React this compound with diacids or diisocyanates to create new polyesters and polyurethanes. The bulky, amine-containing side chain could influence properties such as thermal stability, solubility, and adhesive characteristics.

  • Modification of Existing Polymers: Graft this compound onto existing polymer backbones to modify their surface properties or introduce new functionalities.

Potential Research Area 3: Organic Synthesis and Chemical Biology

The reactive handles on this compound make it a versatile building block for the synthesis of more complex and functional molecules.

Synthesis of Novel Fluorescent Probes

The 4-(dimethylamino)phenyl moiety is a well-known electron-donating group that can be incorporated into fluorescent dyes.[16] The alcohol functionality of this compound provides a convenient point of attachment for other molecular fragments to create novel fluorescent probes.

Proposed Research:

  • Design and Synthesis of Environment-Sensitive Dyes: Synthesize derivatives where the fluorescence properties are sensitive to the local environment, such as polarity or viscosity. This can be achieved by coupling the alcohol with other aromatic systems.

  • Development of Bio-conjugatable Probes: Modify the alcohol group to a more reactive functionality (e.g., an azide or alkyne) to enable click chemistry-based conjugation to biomolecules.

Synthetic Pathway: From Building Block to Fluorescent Probe

G start This compound step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 TsCl, Pyridine step2 Nucleophilic Substitution with a Fluorophore Precursor step1->step2 Fluorophore-Nu product Novel Fluorescent Probe step2->product

Caption: Synthetic route to novel fluorescent probes.

Biocatalytic Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes could be employed for both the synthesis of this compound and its subsequent derivatization.

Proposed Research:

  • Enzymatic Synthesis: Explore the use of enzymes, such as transaminases and alcohol dehydrogenases, in a biocatalytic cascade to synthesize this compound from readily available precursors, drawing inspiration from the biocatalytic production of 2-phenylethanol.[12][13]

  • Enzyme-Catalyzed Derivatization: Utilize enzymes like lipases to perform selective esterification or transesterification reactions on the hydroxyl group, providing a mild and efficient route to a variety of derivatives.

Conclusion: A Call for Exploration

This compound is more than just a chemical intermediate; it is a launchpad for scientific discovery. The research areas outlined in this guide represent just a fraction of the possibilities. From developing new therapeutic agents and advanced materials to crafting sophisticated molecular tools for chemical biology, the potential of this molecule is vast. It is our hope that this technical guide will inspire researchers to explore the full spectrum of opportunities that this compound has to offer, leading to innovations that will advance science and technology.

References

Methodological & Application

The Versatile Role of 2-(4-(Dimethylamino)phenyl)ethanol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-(Dimethylamino)phenyl)ethanol has emerged as a highly versatile and valuable reagent, finding utility in a diverse array of applications ranging from polymer chemistry to the synthesis of high-value pharmaceutical intermediates and functional dyes. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Compound Profile and Physicochemical Properties

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is a crystalline solid at room temperature. Its structure features a phenylethyl alcohol scaffold substituted with a dimethylamino group at the para position of the phenyl ring. This unique combination of a primary alcohol and a tertiary amine imparts a dual reactivity profile, making it a valuable synthon in organic chemistry.

PropertyValue
CAS Number 50438-75-0
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Melting Point 56-59 °C
Boiling Point 284.5 °C at 760 mmHg
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

Applications in Polymer Chemistry: An Efficient Accelerator and Co-initiator

One of the most well-documented applications of this compound is in the field of polymer chemistry, where it functions as a highly effective amine accelerator and co-initiator in radical polymerization processes.

Curing of Bone Cement and Dental Resins

In the biomedical field, this compound plays a crucial role as an accelerator in the curing of bone cement, which is primarily composed of poly(methyl methacrylate) (PMMA). It is also extensively used in dental composites as a co-initiator in photopolymerization systems. The tertiary amine functionality of the molecule participates in a redox reaction with a peroxide initiator (e.g., benzoyl peroxide) or a photosensitizer (e.g., camphorquinone) to generate free radicals, which then initiate the polymerization of methacrylate monomers.

The presence of the hydroxyl group in this compound has been shown to enhance its effectiveness as an accelerator compared to other tertiary amines like N,N-dimethyl-p-toluidine. This is attributed to the potential for hydrogen bonding interactions, which can facilitate the decomposition of the initiator and increase the rate of polymerization.

Protocol 1: Evaluation of this compound as a Co-initiator in the Photopolymerization of a Model Dental Resin

This protocol describes a method to evaluate the efficiency of this compound as a co-initiator in a camphorquinone (CQ)-based photo-initiating system for a model dental resin.

Materials:

  • Bis-GMA (bisphenol A-glycidyl methacrylate)

  • TEGDMA (triethylene glycol dimethacrylate)

  • Camphorquinone (CQ)

  • This compound

  • Dental curing light (LED or QTH)

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

  • Resin Formulation: Prepare a monomer mixture of Bis-GMA and TEGDMA (e.g., 70:30 wt%).

  • Photo-initiator System: To the monomer mixture, add camphorquinone (e.g., 0.5 mol%) and this compound (e.g., 1.0 mol%). Homogenize the mixture by stirring in the dark.

  • FTIR Analysis (Uncured): Place a small drop of the uncured resin on the ATR crystal of the FTIR spectrometer and record the spectrum. The characteristic methacrylate C=C stretching peak is typically observed around 1638 cm⁻¹.

  • Photopolymerization: Irradiate the resin sample with a dental curing light for a specified time (e.g., 20, 40, or 60 seconds).

  • FTIR Analysis (Cured): Immediately after irradiation, record the FTIR spectrum of the cured sample.

  • Degree of Conversion (DC) Calculation: The degree of conversion can be calculated by monitoring the decrease in the intensity of the methacrylate C=C peak relative to an internal standard peak (e.g., the aromatic C=C stretching peak around 1608 cm⁻¹) before and after curing, using the following formula:

    DC (%) = [1 - (Peak Area of C=C aliphatic / Peak Area of C=C aromatic)cured / (Peak Area of C=C aliphatic / Peak Area of C=C aromatic)uncured] x 100

Expected Outcome:

The degree of conversion will provide a quantitative measure of the efficiency of this compound as a co-initiator in the photopolymerization process. This data can be compared with other amine co-initiators to assess its relative performance.

A Versatile Building Block in Organic Synthesis

Beyond its role in polymerization, the bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of organic molecules, including pharmaceutical intermediates, fluorescent probes, and heterocyclic compounds.

Derivatization of the Hydroxyl Group: Esterification and Etherification

The primary alcohol functionality of this compound can be readily derivatized through standard esterification and etherification reactions to introduce a wide range of functional groups. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Protocol 2: Fischer Esterification of this compound

This protocol describes the synthesis of 2-(4-(dimethylamino)phenyl)ethyl acetate via a classic Fischer esterification reaction.[1]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of glacial acetic acid (e.g., 5-10 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize the excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield 2-(4-(dimethylamino)phenyl)ethyl acetate, a compound with potential applications as a fragrance component or as an intermediate in further synthetic transformations.

Protocol 3: Williamson Ether Synthesis with this compound

This protocol outlines the synthesis of an ether derivative of this compound using the Williamson ether synthesis.[2][3][4][5][6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Add water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcome:

This procedure will yield the corresponding ether derivative of this compound. The choice of the alkyl halide can be varied to introduce different functionalities.

Precursor for Fluorescent Dyes and Probes

The electron-donating dimethylamino group and the aromatic ring in this compound make it an attractive precursor for the synthesis of fluorescent dyes and probes. The hydroxyl group can be oxidized to an aldehyde, which can then undergo condensation reactions with active methylene compounds to form styryl-type dyes. These dyes often exhibit solvatochromism, where their fluorescence properties are sensitive to the polarity of the surrounding environment.

Styryl_Dye_Synthesis A This compound B Oxidation (e.g., PCC, Swern) A->B C 4-(Dimethylamino)phenylacetaldehyde B->C E Knoevenagel Condensation C->E D Active Methylene Compound (e.g., Malononitrile) D->E F Styryl Dye E->F

Caption: Plausible synthetic route to styryl dyes.

Synthesis of Heterocyclic Scaffolds

The phenylethylamine core of this compound can be utilized in the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, the hydroxyl group can be converted to an amine via a Mitsunobu reaction or a two-step process involving mesylation followed by substitution with an amine source. The resulting diamine can then participate in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinoline derivatives, a common motif in natural products and drug molecules.[7][8][9][10][11]

Pictet_Spengler_Reaction A This compound B 1. Mesylation 2. Amination A->B C N,N-Dimethyl-4-(2-aminoethyl)aniline B->C E Pictet-Spengler Reaction C->E D Aldehyde or Ketone D->E F Tetrahydroisoquinoline Derivative E->F

References

2-(4-(Dimethylamino)phenyl)ethanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(4-(Dimethylamino)phenyl)ethanol in Medicinal Chemistry: Synthesis, Scaffolding, and Strategy

Introduction: Unveiling a Versatile Phenethylamine Building Block

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure, forming the backbone of numerous neurotransmitters and pharmacologically active agents. Within this class, this compound emerges as a particularly versatile and strategic building block. Its structure uniquely combines three key functional moieties: a primary alcohol, a tertiary benzylic amine, and a strongly electron-rich aromatic ring. This trifecta of reactivity allows for precise and divergent molecular elaboration, making it an invaluable starting point for developing novel therapeutics.

The presence of the N,N-dimethyl group not only modulates the electronic character of the phenyl ring but also significantly influences the molecule's basicity and pharmacokinetic profile. The primary alcohol serves as a convenient handle for introducing a wide array of functionalities through esterification, etherification, or conversion to other leaving groups. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols involving this compound, designed for researchers and scientists in drug discovery and development.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's intrinsic properties is fundamental to its effective use in synthesis. The interplay between its functional groups dictates its reactivity and handling characteristics.

PropertyValueReference(s)
CAS Number 50438-75-0[1][2][3][4]
Molecular Formula C₁₀H₁₅NO[1][2][5]
Molecular Weight 165.23 g/mol [2][5]
Appearance Solid
Melting Point 54-59 °C[2]
Boiling Point 284.5 °C at 760 mmHg[2]
Density 1.047 g/cm³[2]

The reactivity of this compound can be rationalized by considering its three primary functional regions:

  • The Primary Alcohol (-OH): As the most versatile functional handle, the hydroxyl group can readily undergo O-alkylation to form ethers or acylation to form esters, connecting the core scaffold to other pharmacophores or modifying moieties.

  • The Tertiary Amine (-N(CH₃)₂): This group imparts basicity to the molecule, crucial for forming salts to improve solubility and for key drug-receptor interactions (e.g., ionic bonds). Its nucleophilic character allows for quaternization, and it strongly activates the aromatic ring.

  • The Phenyl Ring: The para-dimethylamino substituent is a powerful electron-donating group, which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), primarily directing incoming electrophiles to the ortho positions (C-3 and C-5).

G cluster_molecule Reactivity Sites of this compound cluster_reactions mol This compound N_group Tertiary Amine (-N(CH3)2) salt Salt Formation (Protonation) N_group->salt OH_group Primary Alcohol (-OH) ester Esterification (Acylation) OH_group->ester ether Etherification (O-Alkylation) OH_group->ether Ring_group Activated Phenyl Ring eas Electrophilic Aromatic Substitution (EAS) Ring_group->eas

Key reactive centers and associated chemical transformations.

Core Applications in Medicinal Chemistry

The structural framework of this compound is leveraged across several therapeutic areas, primarily due to the favorable pharmacology of the N,N-dimethylphenethylamine core.

Scaffolding for Central Nervous System (CNS) Agents

The phenethylamine skeleton is a classic pharmacophore for interacting with monoaminergic systems in the brain. The N,N-dimethyl derivative has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates neurotransmitter systems like dopamine and serotonin.[6] This makes the scaffold a valuable starting point for developing novel modulators for psychiatric and neurological disorders. Furthermore, related structures are known substrates for Monoamine Oxidase-B (MAO-B), an enzyme involved in dopamine metabolism, suggesting its utility in designing enzyme inhibitors or substrates for neurodegenerative diseases.[6]

Precursor Motif for Antidepressants

The structural motif is a cornerstone of the blockbuster antidepressant Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). While industrial syntheses of Venlafaxine often start from different materials, the 1-(phenyl)-2-(dimethylamino)ethane core is the essential pharmacophore responsible for its dual reuptake inhibition.[7][8] The principles learned from Venlafaxine's structure-activity relationship (SAR) can be applied to new designs originating from this compound to create novel SNRIs or other monoamine transporter inhibitors.

Development of Opioid Receptor Modulators

The phenethylamine backbone is also integral to the structure of certain opioid receptor ligands. The functionality of this compound allows for its elaboration into more complex structures that can target mu (µ), delta (δ), or kappa (κ) opioid receptors.[9][10] Research has shown that ethanol itself can modulate opioid receptor signaling, suggesting that small molecules with an ethanol-like moiety might influence receptor function.[11] This scaffold can be used to develop biased agonists or allosteric modulators, which promise pain relief with fewer side effects compared to traditional opioids.[12]

Building Block for Radiopharmaceuticals

The demand for targeted molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is growing.[13] The this compound scaffold is an attractive precursor for radiopharmaceuticals for several reasons.[14][15] The tertiary amine can be a site for radiolabeling with ¹¹C-methyl iodide, or the molecule can be derivatized to incorporate chelators for radiometals. Its inherent ability to cross the blood-brain barrier makes it a promising platform for developing PET tracers for neuroreceptors.[16]

G cluster_mods cluster_apps core Core Scaffold This compound mod_oh Derivatize -OH Group (Esters, Ethers) core->mod_oh mod_ring Substitute Ring (Ortho positions) core->mod_ring mod_n Modify Amine (Quaternization, N-Oxide) core->mod_n snri Antidepressants (SNRI Analogs) mod_oh->snri opioid Opioid Modulators (Analgesics) mod_oh->opioid cns CNS Agents (TAAR1 Agonists) mod_ring->cns pet PET Tracers (Imaging Agents) mod_ring->pet mod_n->cns mod_n->pet

Structure-application relationships for the core scaffold.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations, designed to be robust and reproducible.

Protocol 1: Fischer Esterification of the Primary Alcohol

Principle: This protocol describes the acid-catalyzed reaction between the primary alcohol of the building block and a carboxylic acid to form an ester. The reaction is an equilibrium, driven to completion by using an excess of one reagent or by removing water.[17]

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (e.g., Acetic Acid, 1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Anhydrous Toluene or Methanol as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard glassware for reflux, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.65 g, 10 mmol) and the chosen carboxylic acid (12 mmol).

  • Add anhydrous toluene (50 mL). If using a low-boiling carboxylic acid, an excess of the acid can be used as the solvent.

  • Slowly and cautiously add concentrated sulfuric acid (e.g., 0.05 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the acyl moiety and a downfield shift of the methylene protons adjacent to the newly formed ester oxygen (-CH₂-O-C=O) to ~4.2-4.4 ppm.

  • IR: Appearance of a strong C=O stretch at ~1735 cm⁻¹. Disappearance of the broad O-H stretch from the starting material.

  • Mass Spec: Observation of the correct molecular ion peak for the expected ester product.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

Principle: This protocol details the formation of an ether by reacting the alkoxide of this compound with an alkyl halide. This is an Sₙ2 reaction that works best with primary alkyl halides.

G start Start step1 1. Dissolve starting material in anhydrous THF. start->step1 step2 2. Cool to 0°C. Add NaH portion-wise. step1->step2 step3 3. Stir for 30 min (Alkoxide formation). step2->step3 step4 4. Add alkyl halide (R-X) dropwise at 0°C. step3->step4 step5 5. Warm to RT and stir overnight. Monitor by TLC. step4->step5 step6 6. Quench reaction carefully with H2O. step5->step6 step7 7. Perform aqueous work-up (EtOAc extraction). step6->step7 step8 8. Dry, concentrate, and purify via column chromatography. step7->step8 end End (Characterized Product) step8->end

Workflow for the Williamson Ether Synthesis protocol.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Primary alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes under an inert atmosphere.

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the washed NaH and suspend it in anhydrous THF (30 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq, e.g., 1.65 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension via a syringe or dropping funnel. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once complete, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Dilute with more water and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Characterization:

  • ¹H NMR: Disappearance of the alcohol proton signal. Appearance of new signals corresponding to the added alkyl group. The methylene protons adjacent to the ether oxygen (-CH₂-O-R) will typically appear around 3.5-3.7 ppm.

  • IR: Disappearance of the broad O-H stretch. Appearance of a C-O ether stretch around 1100-1250 cm⁻¹.

  • Mass Spec: Observation of the correct molecular ion peak for the expected ether product.

Conclusion

This compound stands out as a high-value building block in modern medicinal chemistry. Its pre-installed dimethylamino-phenethyl core provides a direct entry point into CNS-active chemical space, while the strategically placed primary alcohol offers a reliable handle for diversification and scaffold hopping. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening against a wide range of biological targets, from neurotransmitter transporters to opioid receptors and beyond. The protocols and strategies outlined in this guide serve as a foundational toolkit for harnessing the full synthetic potential of this versatile molecule.

References

The Versatile Role of 4-(Dimethylamino)phenethyl Alcohol in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer chemistry, the demand for functional molecules that can impart unique properties to polymeric materials is insatiable. 4-(Dimethylamino)phenethyl alcohol (DMPOH), a seemingly simple aromatic alcohol, holds significant potential beyond its established role in dental materials. Its unique structure, featuring a reactive hydroxyl group and a tertiary amine, opens doors to a variety of applications in polymer synthesis, from initiating polymer chains to creating stimuli-responsive and redox-active materials. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the capabilities of DMPOH in polymer chemistry.

Introduction: Unlocking the Potential of a Bifunctional Molecule

4-(Dimethylamino)phenethyl alcohol is a commercially available compound with the chemical formula C₁₀H₁₅NO. Its structure consists of a phenethyl alcohol backbone substituted with a dimethylamino group at the para position of the phenyl ring. This combination of a primary alcohol and a tertiary amine makes it a versatile building block in polymer science. While its most documented application is as a co-initiator in photo-polymerized dental resin composites, its utility extends far beyond this niche.[1][2][3] This guide will explore its established use and delve into its potential applications as a monomer, an initiator for various polymerization techniques, and a precursor for creating "smart" polymers.

I. Established Application: Co-initiator in Photopolymerization

In the field of dental materials, DMPOH has been successfully employed as a co-initiator, specifically as a reducing agent, in camphorquinone (CQ)-based photo-initiator systems for the polymerization of resin composites.[1][2][3]

Mechanism of Action:

In this system, upon exposure to blue light, the photo-sensitizer camphorquinone absorbs energy and enters an excited triplet state. This excited CQ molecule then abstracts a hydrogen atom from the tertiary amine of DMPOH, generating a free radical on the DMPOH molecule. This radical, in turn, initiates the free-radical polymerization of the methacrylate monomers in the dental resin, leading to the formation of a cross-linked polymer network. The efficiency of DMPOH in this role is comparable to commonly used co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB).[1]

Figure 1: Simplified mechanism of DMPOH as a co-initiator in photopolymerization.

Experimental Protocol: Evaluation of DMPOH as a Co-initiator

This protocol outlines a general procedure for evaluating the efficacy of DMPOH as a co-initiator in a model dental resin formulation.

Materials:

  • Bisphenol A glycidyl dimethacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • 4-(Dimethylamino)phenethyl alcohol (DMPOH)

  • Inhibitor (e.g., butylated hydroxytoluene, BHT)

  • Inert filler (e.g., silanized silica)

Procedure:

  • Resin Matrix Preparation: Prepare a resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 70:30 wt/wt).

  • Photo-initiator System: Dissolve CQ (e.g., 0.5 wt%) and DMPOH (e.g., 1.0 wt%) in the resin matrix. Add a small amount of inhibitor (e.g., 0.01 wt%) to prevent premature polymerization.

  • Composite Formulation: Incorporate the desired amount of filler into the resin mixture and mix thoroughly to achieve a homogeneous paste.

  • Photopolymerization: Place the composite material into a mold of desired dimensions and expose it to a dental curing light (blue light, ~470 nm) for a specified time (e.g., 20-40 seconds).

  • Characterization: Evaluate the degree of conversion using Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the aliphatic C=C peak intensity. Mechanical properties such as hardness and flexural strength can also be measured.

II. DMPOH as a Precursor for Functional Monomers

The hydroxyl group of DMPOH provides a convenient handle for chemical modification, allowing its conversion into a polymerizable monomer. A common strategy is the synthesis of its methacrylate derivative, 4-(dimethylamino)phenethyl methacrylate (DMAPMA).

Synthesis of 4-(Dimethylamino)phenethyl Methacrylate (DMAPMA)

Figure 2: Synthesis of DMAPMA from DMPOH.

Protocol for DMAPMA Synthesis:

Materials:

  • 4-(Dimethylamino)phenethyl alcohol (DMPOH)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • Dissolve DMPOH (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and add a small amount of inhibitor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure DMAPMA.

Polymerization of DMAPMA:

DMAPMA can be polymerized via various radical polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Protocol for Free Radical Polymerization of DMAPMA:

Materials:

  • 4-(Dimethylamino)phenethyl methacrylate (DMAPMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Dissolve DMAPMA and AIBN in the chosen solvent in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Filter and dry the polymer under vacuum.

III. DMPOH as an Initiator in Ring-Opening Polymerization (ROP)

The primary alcohol group of DMPOH makes it a suitable initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, leading to the synthesis of polyesters with a 4-(dimethylamino)phenethyl end-group.

Mechanism of ROP initiated by DMPOH:

In the presence of a suitable catalyst (e.g., stannous octoate or an organocatalyst like 4-dimethylaminopyridine), the hydroxyl group of DMPOH attacks the carbonyl carbon of the cyclic ester, leading to ring opening and the formation of a propagating chain with a hydroxyl end-group.

Figure 3: DMPOH as an initiator in the Ring-Opening Polymerization of lactide.

Protocol for ROP of L-Lactide Initiated by DMPOH:

Materials:

  • L-Lactide

  • 4-(Dimethylamino)phenethyl alcohol (DMPOH)

  • Stannous octoate (Sn(Oct)₂) as catalyst

  • Anhydrous toluene

Procedure:

  • Dry L-lactide and DMPOH under vacuum before use.

  • In a glovebox, charge a flame-dried Schlenk flask with L-lactide, DMPOH (the molar ratio of monomer to initiator will determine the target molecular weight), and anhydrous toluene.

  • Add the catalyst, Sn(Oct)₂, to the solution.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 130 °C).

  • Stir the reaction mixture for the desired time.

  • Cool the reaction to room temperature and dissolve the polymer in dichloromethane.

  • Precipitate the polymer in a large volume of cold methanol.

  • Filter and dry the polymer under vacuum.

IV. DMPOH in Polyurethane and Polyester Synthesis

The bifunctional nature of DMPOH allows it to act as a chain extender or a monomer in the synthesis of polyurethanes and polyesters, respectively.

A. Polyurethane Synthesis:

In polyurethane synthesis, DMPOH can act as a chain extender, reacting with diisocyanates to form urethane linkages. The tertiary amine group can also have a catalytic effect on the urethane formation reaction.

Protocol for Polyurethane Synthesis using DMPOH:

Materials:

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • 4-(Dimethylamino)phenethyl alcohol (DMPOH) as a chain extender

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure (Two-step prepolymer method):

  • React the diisocyanate with the polyol in a stoichiometric excess of isocyanate to form an isocyanate-terminated prepolymer.

  • In a separate flask, dissolve DMPOH in the solvent.

  • Slowly add the DMPOH solution to the prepolymer with vigorous stirring.

  • Add the catalyst to control the reaction rate.

  • Pour the mixture into a mold and cure at an elevated temperature to obtain the polyurethane elastomer.

B. Polyester Synthesis:

DMPOH can be used as a diol monomer in condensation polymerization with a dicarboxylic acid or its derivative to produce polyesters.

Protocol for Polyester Synthesis using DMPOH:

Materials:

  • Dicarboxylic acid or its derivative (e.g., Adipoyl chloride)

  • 4-(Dimethylamino)phenethyl alcohol (DMPOH)

  • Triethylamine (TEA) as an acid scavenger

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve DMPOH and TEA in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the dicarboxylic acid chloride in DCM to the stirred mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and remove the solvent.

  • Purify the polyester by precipitation.

V. Potential for Stimuli-Responsive and Redox-Active Polymers

The presence of the dimethylamino group in polymers derived from DMPOH imparts interesting "smart" properties.

A. pH-Responsive Behavior:

The tertiary amine group is pH-sensitive. At low pH, it can be protonated to form a cationic ammonium group, which can significantly alter the polymer's solubility and conformation. This makes polymers containing DMPOH moieties candidates for applications in drug delivery, sensors, and smart coatings.[4]

B. Redox-Activity:

The dimethylamino group can undergo reversible oxidation and reduction, making polymers incorporating this moiety potentially redox-active.[5][6][7] This property is of interest for applications in energy storage, catalysis, and sensing. The redox potential can be tuned by the polymer architecture and the surrounding environment.

Characterization of Stimuli-Responsive and Redox Behavior:

  • pH-Responsiveness: Can be studied by monitoring changes in turbidity (UV-Vis spectroscopy), hydrodynamic radius (Dynamic Light Scattering), and surface charge (Zeta potential) as a function of pH.

  • Redox-Activity: Can be investigated using electrochemical techniques such as cyclic voltammetry to determine the redox potentials and the stability of the oxidized and reduced states.

Conclusion

4-(Dimethylamino)phenethyl alcohol is a versatile and under-explored building block in polymer chemistry. While its role as a co-initiator in dental resins is well-established, its potential as a monomer, initiator, and functionalizing agent opens up a wide array of possibilities for the synthesis of advanced polymeric materials. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule in creating novel polymers with tailored properties for a variety of applications, from biomedicine to materials science.

References

Application Note: High-Throughput Analytical Methods for the Quantification of 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(4-(Dimethylamino)phenyl)ethanol (DMAPE). As a compound with applications in chemical synthesis and as a polymerization accelerator, robust and reliable analytical methods are crucial for quality control, process monitoring, and research applications.[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, including column chemistry, mobile phase composition, and detection parameters, is thoroughly explained to provide researchers with a foundational understanding for method development and validation.

Introduction: The Analyte

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is an organic compound featuring a tertiary amine and a primary alcohol functional group. Its chemical structure lends it to a variety of applications, including serving as a more effective accelerator than N,N-dimethyl-p-toluidine for bone cement curing.[1] The presence of an aromatic ring, a protonatable amine, and a polar hydroxyl group dictates the choice of analytical strategies. Accurate quantification is essential for ensuring product purity, studying reaction kinetics, and potential toxicological or pharmacological assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50438-75-0[2][3][4]
Molecular Formula C₁₀H₁₅NO[2][3][4]
Molecular Weight 165.23 g/mol [3][4]
Melting Point 54-58 °C[2][5]
Boiling Point 284.5 °C at 760 mmHg[3][6]
Structure CN(C)C₁=CC=C(CCO)C=C₁[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a robust and widely accessible technique for the routine quantification of DMAPE in bulk material or simple formulations. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design

The inherent structure of DMAPE, with its nonpolar phenyl ring and polar alcohol group, makes it an ideal candidate for reversed-phase chromatography. A C18 or C8 stationary phase provides sufficient hydrophobic interaction. The basic dimethylamino group (pKa estimated ~9-10) can cause peak tailing due to interaction with residual silanols on the silica support. To ensure a sharp, symmetrical peak, the mobile phase is buffered to an acidic pH (e.g., pH 3). At this pH, the amine is fully protonated, leading to consistent retention and improved peak shape. The phenyl ring acts as a chromophore, allowing for sensitive UV detection around 258 nm, a common wavelength for substituted benzene rings.[7]

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC D->E F Separation on C18 Column E->F G UV Detection at 258 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for DMAPE analysis by HPLC-UV.

Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

2.3.2. Instrument Conditions

ParameterSetting
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 258 nm
Run Time 10 minutes

2.3.3. Procedure

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of deionized water. Mix 700 mL of this solution with 300 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMAPE reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DMAPE in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For DMAPE, it offers high specificity due to mass spectral confirmation.

Rationale for Method Design

With a boiling point of ~285 °C, DMAPE is amenable to GC analysis.[3][6] However, the presence of the polar primary alcohol group can lead to peak tailing and interaction with the stationary phase. To mitigate this, a derivatization step is recommended. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a nonpolar -O-Si(CH₃)₃ group. This increases the compound's volatility and thermal stability, resulting in improved chromatographic performance. Electron Ionization (EI) will produce a reproducible fragmentation pattern, allowing for confident identification via library matching or spectral interpretation.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis A Prepare Sample Solution in Anhydrous Solvent (e.g., Acetonitrile) B Add Silylating Agent (e.g., BSTFA with 1% TMCS) A->B C Heat at 70°C for 30 min B->C D Inject 1 µL into GC C->D E Separate on DB-5ms Column D->E F EI Ionization & Mass Analysis E->F G Extract Ion Chromatogram F->G H Identify via Mass Spectrum G->H I Quantify using Calibration Curve H->I

Caption: Workflow for DMAPE analysis by GC-MS.

Detailed Protocol: GC-MS

3.3.1. Reagents and Materials

  • DMAPE reference standard (≥99% purity)

  • Acetonitrile (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

3.3.2. Instrument Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3.3.3. Procedure

  • Calibration Standards: Prepare standards of DMAPE in anhydrous acetonitrile (e.g., 1-100 µg/mL).

  • Derivatization: In a GC vial, mix 100 µL of each standard or sample solution with 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL into the GC-MS system.

  • Data Processing: Identify the TMS-derivatized DMAPE peak based on its retention time and mass spectrum. The molecular ion (M+) should be at m/z 237, with characteristic fragments expected from the loss of a methyl group (m/z 222) and the benzylic cleavage (m/z 178, [CH₂-C₆H₄-N(CH₃)₂]⁺). Quantify using a suitable ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-sensitive detection and quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. Its superior selectivity allows for minimal sample cleanup while providing low limits of detection.

Rationale for Method Design

This method combines the chromatographic separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray Ionization (ESI) in positive ion mode is ideal for DMAPE, as the tertiary amine group is readily protonated to form the precursor ion [M+H]⁺ at m/z 166.2. In the mass spectrometer, this precursor ion is isolated and fragmented to produce characteristic product ions. Monitoring specific Multiple Reaction Monitoring (MRM) transitions provides exceptional selectivity and reduces matrix interference. A common fragmentation pathway would involve the loss of water from the protonated molecule. This approach is standard for the analysis of phenethylamines in complex samples.[8][9]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation (e.g., Biofluid) cluster_lcms LC-MS/MS System cluster_analysis Data Analysis A Protein Precipitation (Add Acetonitrile with Internal Standard) B Vortex & Centrifuge A->B C Collect Supernatant B->C D Inject into LC System C->D E Fast Gradient Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Integrate MRM Transitions G->H I Quantify using Internal Standard Calibration H->I

Caption: Workflow for DMAPE analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS

4.3.1. Reagents and Materials

  • DMAPE reference standard (≥99% purity)

  • Isotopically labeled internal standard (e.g., DMAPE-d4, if available)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

4.3.2. Instrument Conditions

ParameterSetting
LC System UPLC/UHPLC recommended
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C

4.3.3. MS/MS Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMAPE (Quantifier) 166.2148.2 ([M+H-H₂O]⁺)15
DMAPE (Qualifier) 166.2120.2 ([M+H-C₂H₄O]⁺)20
DMAPE-d4 (IS) 170.2152.2 ([M+H-H₂O]⁺)15

4.3.4. Procedure

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma or serum, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • Quantification: Monitor the area ratio of the analyte quantifier transition to the internal standard transition. Calculate the concentration using a calibration curve prepared in the same matrix.

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[8]

Table 2: Hypothetical Performance Characteristics of Analytical Methods for DMAPE

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS
Linear Range 1 - 100 µg/mL1 - 100 µg/mL0.1 - 100 ng/mL
LOD ~0.3 µg/mL~0.5 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~1.5 µg/mL~0.1 ng/mL
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Selectivity ModerateHighVery High
Primary Use Purity assay, QCIdentification, impurity profilingBioanalysis, trace analysis

Conclusion

This application note details three distinct, robust methods for the analysis of this compound. The choice of method depends critically on the analytical objective. HPLC-UV offers a simple, cost-effective solution for routine quality control of bulk material. GC-MS provides excellent confirmatory identification through its mass spectral data, particularly for impurity analysis. For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace contaminant detection, LC-MS/MS is the unequivocal gold standard. The protocols provided herein serve as a comprehensive starting point for researchers to develop and validate methods tailored to their specific needs.

References

Application Notes and Protocols: 2-(4-(Dimethylamino)phenyl)ethanol as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

2-(4-(Dimethylamino)phenyl)ethanol, a substituted phenylethanol derivative, is a commercially available chemical building block with the CAS Number 50438-75-0.[1][2][3][4][5] Its molecular structure, featuring a nucleophilic dimethylamino group, a reactive hydroxyl group, and an aromatic ring, makes it a versatile reagent in various chemical transformations. These functional groups provide multiple reaction sites, allowing for its application in polymer chemistry, dye synthesis, and as a precursor for ligands in cross-coupling reactions. This guide provides an in-depth exploration of the utility of this compound in specific, named chemical reactions, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50438-75-0[1][2][3][4][5]
Molecular Formula C₁₀H₁₅NO[1][2][3]
Molecular Weight 165.23 g/mol [3]
Appearance Solid
Melting Point 54-58 °C
Boiling Point 284.5 °C at 760 mmHg[3]
SMILES CN(C)c1ccc(CCO)cc1[1]

Application in Polymer Chemistry: A Key Component in Radical Polymerization

The tertiary amine functionality in this compound makes it an effective co-initiator or accelerator in radical polymerization processes, particularly in photopolymerization. While not a "named reaction" in the traditional sense of organic synthesis, free-radical polymerization is a fundamental process in polymer science. In these systems, the amine acts as a reducing agent that interacts with a photosensitizer or a primary radical source to generate the radicals that initiate polymerization.

Mechanistic Insight: The Role in Photoinitiated Radical Polymerization

In photoinitiating systems, a photosensitizer (e.g., camphorquinone) absorbs light and enters an excited state. This excited photosensitizer can then interact with an electron donor, such as the dimethylamino group of this compound. This process, known as a photo-redox reaction, generates a radical on the amine and a radical anion on the photosensitizer. The amine-derived radical can then initiate the polymerization of monomers like methacrylates.[6]

Diagram 1: General Mechanism of Photoinitiated Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photosensitizer Photosensitizer Excited_Photosensitizer Excited_Photosensitizer Photosensitizer->Excited_Photosensitizer Light (hν) Radical_Generation Radical Species Excited_Photosensitizer->Radical_Generation Electron Transfer Amine_Co_initiator This compound Amine_Co_initiator->Radical_Generation Monomer Monomer Radical_Generation->Monomer Initiation Growing_Polymer_Chain Growing Polymer Chain Monomer->Growing_Polymer_Chain Propagation Final_Polymer Final Polymer Growing_Polymer_Chain->Final_Polymer Termination

Caption: Photoinitiation, propagation, and termination steps in free-radical polymerization.

Protocol: Photoinitiated Polymerization of a Methacrylate Resin

This protocol describes a general procedure for the use of this compound as a co-initiator in the photopolymerization of a model dental resin.

Materials:

  • This compound

  • Camphorquinone (photosensitizer)

  • Bis-GMA/TEGDMA (70/30 w/w) resin mixture (monomer base)

  • Inert gas (e.g., Argon or Nitrogen)

  • Curing light source (e.g., LED, 470 nm)

Procedure:

  • Preparation of the Photoinitiator System:

    • In a light-protected vial, dissolve camphorquinone (0.5 mol%) and this compound (1.0 mol%) in the Bis-GMA/TEGDMA resin mixture.

    • Ensure complete dissolution by gentle warming (if necessary) and stirring.

  • Sample Preparation:

    • Place a defined volume of the resin mixture into a mold of desired dimensions.

    • To prevent oxygen inhibition, the surface of the resin can be covered with a transparent matrix strip or the curing can be performed under an inert atmosphere.

  • Photopolymerization:

    • Expose the sample to a curing light source with a defined intensity and duration. Curing time will depend on the light intensity and the depth of the resin.

  • Characterization:

    • After curing, the degree of conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the methacrylate C=C absorption band.

Application in Dye Synthesis: The Azo Coupling Reaction

The aromatic ring of this compound can be functionalized to produce a variety of dyes. A classic example is the synthesis of azo dyes through an azo coupling reaction . In this reaction, a diazonium salt electrophilically attacks an activated aromatic ring, such as the one present in our reagent of interest. The electron-donating dimethylamino group strongly activates the aromatic ring towards electrophilic substitution, making it an excellent coupling partner.

Mechanistic Insight: Electrophilic Aromatic Substitution

The azo coupling reaction is a textbook example of electrophilic aromatic substitution. A diazonium salt, prepared by the diazotization of a primary aromatic amine, acts as the electrophile. The electron-rich aromatic ring of this compound acts as the nucleophile. The coupling typically occurs at the position para to the activating group. Since the para position is occupied by the ethanol substituent, the coupling will occur at one of the ortho positions.

Diagram 2: Azo Coupling Reaction Workflow

G Aromatic_Amine Primary Aromatic Amine Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Partner This compound Coupling_Partner->Azo_Dye

Caption: Synthesis of an azo dye via diazotization and azo coupling.

Protocol: Synthesis of a Simple Azo Dye

This protocol outlines the synthesis of an azo dye using 4-nitroaniline as the diazonium salt precursor and this compound as the coupling component.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a beaker, dissolve 4-nitroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

  • Isolation and Purification:

    • Continue stirring the reaction mixture in the ice bath for 30 minutes.

    • Collect the precipitated dye by vacuum filtration and wash with cold water.

    • The crude dye can be recrystallized from a suitable solvent, such as ethanol, to afford the purified product.[7][8]

Potential as a Precursor in Named Cross-Coupling Reactions

While direct applications of this compound in named cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions are not extensively documented, its structure lends itself to modification for such purposes. The hydroxyl group can be converted into a triflate or a halide, transforming the molecule into a suitable electrophilic partner for these powerful C-C bond-forming reactions.[9][10][11][12][13][14][15][16]

Conceptual Application: Precursor for Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[9][13][14] By converting the ethanol group of this compound into a leaving group, such as a tosylate or a halide, it can be coupled with a variety of boronic acids.

Diagram 3: Conceptual Pathway for Suzuki Coupling

G Start This compound Activated Activated Derivative (e.g., Tosylate, Halide) Start->Activated Activation Coupled_Product Coupled Product Activated->Coupled_Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product

Caption: Conceptual use of the title compound in a Suzuki coupling after activation.

General Protocol: Activation and Subsequent Suzuki Coupling

This protocol provides a general, two-step procedure for the conceptual application of this compound in a Suzuki coupling reaction.

Part 1: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve this compound and a slight excess of p-toluenesulfonyl chloride in anhydrous dichloromethane or pyridine.

  • Cool the mixture in an ice bath and slowly add a tertiary amine base (e.g., triethylamine) if using dichloromethane.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine, then dry the organic layer and remove the solvent under reduced pressure to obtain the tosylated product.

Part 2: Suzuki Coupling

  • To a reaction vessel, add the tosylated derivative, a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile reagent with demonstrated and potential applications in several key areas of organic chemistry. Its utility as a co-initiator in radical polymerization and as a coupling partner in the synthesis of azo dyes is well-established. Furthermore, its structure provides a platform for the synthesis of substrates for important named cross-coupling reactions, highlighting its potential as a foundational building block for the construction of more complex molecules. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full potential of this multifaceted compound.

References

Mastering the Purification of 2-(4-(Dimethylamino)phenyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(4-(Dimethylamino)phenyl)ethanol, a crucial intermediate in the synthesis of various organic molecules and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical execution of three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. The selection of the optimal method is contingent upon the initial purity of the compound, the nature of the impurities, and the desired final purity.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective purification strategy. These properties dictate the compound's behavior in different solvent systems and under varying physical conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1][2]
Appearance Solid[3]
Melting Point 54-58 °C[1][3]
Boiling Point 284.5 °C at 760 mmHg[4][5]
Density 1.047 g/cm³[4]
Flash Point 136.5 °C[4]

The presence of a hydroxyl group and a tertiary amine makes the molecule polar and capable of hydrogen bonding.[2] The aromatic ring contributes to its nonpolar character. This amphiphilic nature influences its solubility in various organic solvents.

Potential Impurities

Impurities in a sample of this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common synthetic routes may introduce unreacted precursors or reagents. The tertiary amine functionality is also susceptible to oxidation, which can lead to colored impurities.[6]

Purification Strategies: A Comparative Overview

The choice of purification technique is a critical decision in achieving the desired level of purity. Below is a summary of the recommended methods, their principles, and their suitability for different scenarios.

TechniquePrinciple of SeparationBest Suited ForKey Advantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid sample that is already relatively pure.Simple, cost-effective, and can yield highly pure crystalline solids.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Separating complex mixtures and isolating the target compound from impurities with different polarities.Highly versatile and can achieve excellent separation of components with varying polarities.[7][8]
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purifying high-boiling point liquids or solids with low melting points from non-volatile or less volatile impurities.Effective for removing non-volatile impurities and can be used for large-scale purification.[9]

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solids based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities at an elevated temperature, and upon cooling, the target compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Causality of Experimental Choices:
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amino alcohols like this compound, polar protic solvents or mixtures with nonpolar solvents are often effective.[10][11] The presence of both polar (hydroxyl and amino groups) and nonpolar (phenyl ring) moieties suggests that a solvent mixture might be optimal to achieve the desired solubility profile.

  • Cooling Rate: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

Experimental Workflow:

Recrystallization_Workflow A Dissolution: Dissolve crude product in a minimum amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities C Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D Isolation: Collect the crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: Recrystallization workflow for purification.

Step-by-Step Protocol:
  • Solvent Screening: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, or a mixture like ethanol/water or toluene/hexane) at room temperature. If the compound does not dissolve, heat the mixture gently. A suitable solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7] For a polar compound like this compound, normal-phase chromatography with a polar stationary phase is a suitable choice.

Causality of Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂) and alumina (Al₂O₃) are common polar stationary phases.[7][8] Silica gel is generally preferred for its versatility. The polar silanol groups on the surface of the silica interact with polar functional groups of the analyte, leading to separation based on polarity.

  • Mobile Phase (Eluent): The choice of eluent is critical. A less polar solvent will result in slower elution of polar compounds, while a more polar solvent will accelerate their movement.[7] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to achieve optimal separation of compounds with a wide range of polarities. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the appropriate solvent system.[7]

Experimental Workflow:

Chromatography_Workflow A Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pack the column. B Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column. A->B C Elution: Pass the mobile phase through the column to separate the components. B->C D Fraction Collection: Collect the eluate in fractions. C->D E Analysis: Analyze the fractions by TLC to identify those containing the pure product. D->E F Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. E->F

Caption: Column chromatography workflow.

Step-by-Step Protocol:
  • TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and elute with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Preparation: Pack a glass column with silica gel using the wet slurry method. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or by staining.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

Given the high boiling point of this compound (284.5 °C at atmospheric pressure), distillation at atmospheric pressure can lead to decomposition.[4][9] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thus preventing thermal degradation.[9] This method is particularly useful for separating the compound from non-volatile impurities.

Causality of Experimental Choices:
  • Reduced Pressure: By reducing the pressure inside the distillation apparatus, the temperature required for the liquid to boil is significantly lowered. This is crucial for thermally sensitive compounds like many amines.[12]

  • Fractional Distillation: If the impurities have boiling points close to that of the target compound, a fractional distillation column (e.g., a Vigreux column) can be used to enhance the separation efficiency by providing a larger surface area for repeated condensation and vaporization cycles.

Experimental Workflow:

Distillation_Workflow A Apparatus Setup: Assemble the vacuum distillation apparatus. B Charging the Flask: Add the crude product to the distillation flask. A->B C Evacuation: Reduce the pressure in the system using a vacuum pump. B->C D Heating: Heat the distillation flask gently. C->D E Distillation & Collection: Collect the distillate at the boiling point corresponding to the system pressure. D->E F System Shutdown: Allow the apparatus to cool before releasing the vacuum. E->F

Caption: Vacuum distillation workflow.

Step-by-Step Protocol:
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Evacuation: Close the system to the atmosphere and slowly turn on the vacuum pump to reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask using a heating mantle or an oil bath.

  • Distillation: The compound will begin to boil when its vapor pressure equals the pressure of the system. Record the temperature at which the liquid distills. Collect the fraction that distills over at a constant temperature.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, column chromatography, or vacuum distillation. The selection of the most appropriate method will depend on the specific requirements of the research, including the initial purity of the material, the nature of the impurities, and the desired final purity and yield. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently obtain high-purity this compound for their downstream applications.

References

Application Notes and Protocols: Leveraging 2-(4-(Dimethylamino)phenyl)ethanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active molecules. 2-(4-(Dimethylamino)phenyl)ethanol, a commercially available phenethyl alcohol derivative, presents itself as a valuable and versatile starting material for the construction of diverse heterocyclic systems. Its inherent structural features—a reactive hydroxyl group and an electron-rich aromatic ring—can be strategically exploited to forge intricate molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three key heterocyclic scaffolds—indoles, quinolines, and benzothiazoles—utilizing this compound as a key precursor. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability.

Core Synthetic Strategy: The Gateway Aldehyde Intermediate

A central theme in the utilization of this compound is its efficient conversion to the corresponding aldehyde, 4-(dimethylamino)phenylacetaldehyde. This intermediate serves as a versatile linchpin, readily participating in a variety of classical and modern cyclization reactions to afford the desired heterocyclic cores. The primary alcohol functionality of the starting material can be selectively oxidized using a range of established methods. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.

Section 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. The Fischer indole synthesis is a robust and time-honored method for constructing the indole ring system.[1] By first converting this compound to its aldehyde, we can readily engage it in a Fischer indole synthesis protocol.

Mechanistic Rationale

The proposed synthetic route commences with the oxidation of this compound to 4-(dimethylamino)phenylacetaldehyde. This aldehyde then reacts with a substituted phenylhydrazine under acidic conditions to form a phenylhydrazone. The subsequent acid-catalyzed tautomerization to an enamine, followed by a[2][2]-sigmatropic rearrangement and elimination of ammonia, furnishes the final indole product.

Diagram 1: Proposed Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Fischer Indole Synthesis A This compound B 4-(Dimethylamino)phenylacetaldehyde A->B [O] D Phenylhydrazone Intermediate B->D C Phenylhydrazine C->D E Substituted Indole D->E Acid, Heat

Caption: Workflow for the synthesis of substituted indoles.

Experimental Protocol 1: Synthesis of 2-(4-(Dimethylamino)benzyl)-1H-indole

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Phenylhydrazine

  • Glacial acetic acid or polyphosphoric acid (PPA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Oxidation to 4-(Dimethylamino)phenylacetaldehyde [3]

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(dimethylamino)phenylacetaldehyde. This crude product is often used directly in the next step without further purification.

Part B: Fischer Indole Synthesis

  • Dissolve the crude 4-(dimethylamino)phenylacetaldehyde (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid or a larger quantity of PPA.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(4-(dimethylamino)benzyl)-1H-indole.

Data Presentation:

StepReactantsReagents/ConditionsProductExpected Yield
A This compoundPCC or DMP, DCM, 0 °C to RT4-(Dimethylamino)phenylacetaldehyde~85-95% (crude)
B 4-(Dimethylamino)phenylacetaldehyde, PhenylhydrazineAcetic acid or PPA, Ethanol, Reflux2-(4-(Dimethylamino)benzyl)-1H-indole60-80%

Section 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation offers a straightforward method for the synthesis of polysubstituted quinolines.[4]

Mechanistic Rationale

This approach also begins with the oxidation of this compound to 4-(dimethylamino)phenylacetaldehyde. The resulting aldehyde can then undergo a base- or acid-catalyzed condensation with a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) to form a quinoline derivative. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.

Diagram 2: Proposed Friedländer Annulation Pathway

Friedlander_Annulation cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Friedländer Annulation A This compound B 4-(Dimethylamino)phenylacetaldehyde A->B [O] D Schiff Base Intermediate B->D C 2-Aminoaryl Ketone C->D E Substituted Quinoline D->E Base or Acid, Heat

Caption: Workflow for the synthesis of substituted quinolines.

Experimental Protocol 2: Synthesis of 2-(4-(Dimethylamino)benzyl)-4-methylquinoline

Materials:

  • Crude 4-(dimethylamino)phenylacetaldehyde (from Protocol 1, Part A)

  • 2-Aminoacetophenone

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TSA)

  • Ethanol or Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine crude 4-(dimethylamino)phenylacetaldehyde (1.0 eq), 2-aminoacetophenone (1.0 eq), and a catalytic amount of either KOH (for base-catalyzed) or p-TSA (for acid-catalyzed) in ethanol or toluene.

  • Heat the mixture to reflux for 6-12 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain 2-(4-(dimethylamino)benzyl)-4-methylquinoline.

Data Presentation:

StepReactantsReagents/ConditionsProductExpected Yield
A This compoundPCC or DMP, DCM, 0 °C to RT4-(Dimethylamino)phenylacetaldehyde~85-95% (crude)
B 4-(Dimethylamino)phenylacetaldehyde, 2-AminoacetophenoneKOH or p-TSA, Ethanol or Toluene, Reflux2-(4-(Dimethylamino)benzyl)-4-methylquinoline65-85%

Section 3: Synthesis of Substituted Benzothiazoles

Benzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[5] A common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde.

Mechanistic Rationale

Following the established strategy, this compound is first oxidized to 4-(dimethylamino)phenylacetaldehyde. This aldehyde then undergoes condensation with 2-aminothiophenol. The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. This oxidation can often be achieved using air or a mild oxidizing agent.[2]

Diagram 3: Proposed Benzothiazole Synthesis Pathway

Benzothiazole_Synthesis cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Condensation and Cyclization A This compound B 4-(Dimethylamino)phenylacetaldehyde A->B [O] D Benzothiazoline Intermediate B->D C 2-Aminothiophenol C->D E Substituted Benzothiazole D->E [O] (Air or Oxidant)

Caption: Workflow for the synthesis of substituted benzothiazoles.

Experimental Protocol 3: Synthesis of 2-(4-(Dimethylamino)benzyl)benzo[d]thiazole

Materials:

  • Crude 4-(dimethylamino)phenylacetaldehyde (from Protocol 1, Part A)

  • 2-Aminothiophenol

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (catalytic)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of crude 4-(dimethylamino)phenylacetaldehyde (1.0 eq) in ethanol or DMSO, add 2-aminothiophenol (1.05 eq).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-8 hours. Often, bubbling air through the reaction mixture can facilitate the final oxidation step.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(4-(dimethylamino)benzyl)benzo[d]thiazole.

Data Presentation:

StepReactantsReagents/ConditionsProductExpected Yield
A This compoundPCC or DMP, DCM, 0 °C to RT4-(Dimethylamino)phenylacetaldehyde~85-95% (crude)
B 4-(Dimethylamino)phenylacetaldehyde, 2-AminothiophenolCatalytic HCl, Ethanol or DMSO, RT to 60 °C2-(4-(Dimethylamino)benzyl)benzo[d]thiazole70-90%

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the utility of this compound as a versatile and readily accessible starting material for the synthesis of medicinally relevant indoles, quinolines, and benzothiazoles. The key to its application lies in the strategic oxidation to the corresponding aldehyde, which then serves as a gateway to a multitude of powerful and well-established cyclization reactions. The electron-donating dimethylamino group can also influence the reactivity and properties of the final heterocyclic products, potentially leading to novel biological activities. Researchers are encouraged to explore variations of these protocols, including the use of different substituted hydrazines, 2-aminoaryl ketones, and 2-aminothiophenols, to generate diverse libraries of heterocyclic compounds for screening and drug discovery programs.

References

Troubleshooting & Optimization

common side reactions with 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile intermediate. By understanding the underlying chemical principles, you can mitigate byproduct formation, improve reaction yields, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section addresses the most common initial queries regarding the storage and integrity of this compound.

Question: My bottle of this compound, which should be a white to off-white solid, has developed a distinct yellow or brown color. Is it still usable?

Answer: This is a very common observation. The discoloration is typically due to the slow air oxidation of the electron-rich N,N-dimethylamino group, a characteristic shared by many N,N-dialkylanilines.[1][2] While slight discoloration may not significantly impact many reactions, it indicates the presence of impurities.

  • Recommendation: Before use, assess the compound's purity via Thin Layer Chromatography (TLC) or ¹H NMR. If significant impurities are detected, purification by recrystallization (e.g., from a toluene/heptane mixture) or column chromatography may be necessary.

  • Best Practice for Storage: To prevent oxidation, store the compound under an inert atmosphere (nitrogen or argon), tightly sealed, in a cool, dark place.[3]

Question: What are the key physical properties of this compound?

Answer: Understanding the physical properties is crucial for experimental design, especially for purification and characterization.

PropertyValueSource(s)
CAS Number 50438-75-0[4][5][6]
Molecular Formula C₁₀H₁₅NO[4][5]
Molecular Weight 165.23 g/mol [6][7]
Appearance White to off-white solid[6]
Melting Point 54-58 °C[4][6][8]
Boiling Point ~284.5 °C at 760 mmHg[9]
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate. Limited water solubility.[2]

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides solutions to specific problems you may encounter during synthesis, focusing on the causality of side reactions.

Issue 1: Formation of a Highly Polar, Water-Soluble Byproduct During Alkylation

Question: I am attempting to O-alkylate the hydroxyl group using an alkyl halide (e.g., methyl iodide, benzyl bromide) and a common base like K₂CO₃, but my yield is poor. TLC analysis shows a significant amount of baseline material, and I seem to lose a lot of mass during aqueous workup. What is happening?

Answer: The tertiary amine of the dimethylamino group is a potent nucleophile. It is competing with your intended O-alkylation reaction by attacking the alkyl halide, leading to the formation of a quaternary ammonium salt. This salt is highly polar, often water-soluble, and represents a major reaction sink.

This competitive reaction is a classic example of kinetic vs. thermodynamic control and the relative nucleophilicity of reactants. The nitrogen atom's lone pair is readily available, making N-alkylation (quaternization) a rapid and often dominant side reaction.[1][10][11][12]

G cluster_reactants Reactants cluster_products Potential Pathways Start 2-(4-(Me₂N)Ph)CH₂CH₂OH + R-X (Alkyl Halide) O_Alk Desired Product (O-Alkylation) 2-(4-(Me₂N)Ph)CH₂CH₂OR Start->O_Alk Pathway A (Slow, needs strong base) N_Quat Side Product (N-Quaternization) 2-(4-(Me₂R'N⁺)Ph)CH₂CH₂OH X⁻ Start->N_Quat Pathway B (Fast, competitive)

Caption: Competing O-Alkylation and N-Quaternization pathways.

Protocol: Selective O-Alkylation

This protocol enhances the nucleophilicity of the hydroxyl group, favoring the desired reaction pathway.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide. The resulting alkoxide is a much stronger nucleophile than the neutral tertiary amine, kinetically favoring O-alkylation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Reaction Mixture Darkens and Unidentified Byproducts Appear

Question: During my reaction, which is run in the presence of air or a mild oxidant, the mixture turns dark brown or purple, and my TLC plate shows multiple new spots, including a very polar one near the baseline. What are these impurities?

Answer: This is characteristic of oxidation. Two primary sites on the molecule are susceptible:

  • N-Oxidation: The dimethylamino group can be easily oxidized to the corresponding N-oxide. This is a very common metabolic pathway for N,N-dimethylaniline derivatives and can occur with many reagents or even prolonged exposure to air.[13] The resulting N-oxide is highly polar and will appear at or near the baseline on a normal-phase TLC plate.

  • Alcohol Oxidation: The primary alcohol is susceptible to oxidation, which can yield the corresponding aldehyde (4-(dimethylamino)phenyl)acetaldehyde or, with stronger oxidants, the carboxylic acid (4-(dimethylamino)phenyl)acetic acid.[14][15]

G Start This compound N_Oxide N-Oxide (Highly Polar) Start->N_Oxide [O] (Air, Peroxides) Aldehyde Aldehyde Start->Aldehyde [O] (Mild Oxidant) Acid Carboxylic Acid (Polar) Aldehyde->Acid [O] (Strong Oxidant)

References

Technical Support Center: Synthesis of 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(Dimethylamino)phenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. The information provided herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two principal and well-documented strategies for the synthesis of this compound:

  • Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, such as 4-(dimethylamino)phenylmagnesium bromide, with an electrophile like ethylene oxide or a protected 2-haloethanol. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the epoxide or the substituted ethanol, forming the desired carbon-carbon bond.[1][2][3]

  • Reduction of a Carboxylic Acid or its Derivative: This method starts with a precursor containing the complete carbon skeleton, such as 4-(dimethylamino)phenylacetic acid or its corresponding ester.[4][5][6] A suitable reducing agent, like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of an activating agent, is used to selectively reduce the carbonyl group to a primary alcohol.[7]

The choice between these routes often depends on the availability of starting materials, scalability, and the specific equipment and safety protocols in place within your laboratory.

Q2: My Grignard reaction is failing to initiate. What are the likely causes?

Failure of a Grignard reaction to initiate is a frequent issue, almost always attributable to the presence of proton sources or impurities that quench the highly basic Grignard reagent.[2]

  • Moisture: The most common culprit is residual water in the glassware or solvent. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator before use. Solvents, particularly ethers like diethyl ether or tetrahydrofuran (THF), must be anhydrous. Using freshly opened anhydrous solvents or distilling them from a suitable drying agent (e.g., sodium/benzophenone) is critical.

  • Impure Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activating the magnesium surface by gently crushing the turnings in a mortar and pestle, or by adding a small crystal of iodine, can help initiate the reaction.

  • Starting Material Purity: The halide precursor, 4-bromo-N,N-dimethylaniline, should be pure and dry. Impurities can interfere with the formation of the Grignard reagent.

Q3: The yield of my reduction reaction is consistently low. How can I improve it?

Low yields in the reduction of 4-(dimethylamino)phenylacetic acid or its esters often stem from incomplete reaction or side reactions.

  • Choice of Reducing Agent: For the reduction of a carboxylic acid, a strong reducing agent like LiAlH₄ is typically required. NaBH₄ is generally not strong enough to reduce carboxylic acids directly but can be used if the acid is first converted to a more reactive species, such as a mixed anhydride.[7] For esters, both LiAlH₄ and NaBH₄ can be effective, though LiAlH₄ is more reactive.

  • Reaction Temperature: Reductions with powerful hydrides like LiAlH₄ are often performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions. A gradual warm-up to room temperature may be necessary to drive the reaction to completion.

  • Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used to account for any active protons in the starting material and to ensure complete reduction.

  • Work-up Procedure: The quenching and work-up procedure is critical for isolating the alcohol. Careful, dropwise addition of water and/or aqueous acid is necessary to neutralize the excess reducing agent and hydrolyze the resulting aluminum or boron complexes. An improper work-up can lead to the loss of product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Brown or black tar-like substance forms during Grignard reaction. Overheating: Localized overheating can lead to side reactions and decomposition of the Grignard reagent. Oxygen Contamination: The presence of oxygen can lead to the formation of peroxides and subsequent side reactions.Maintain a gentle reflux and use a water or ice bath to moderate the reaction temperature, especially during the initial stages.[2] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of biphenyl dimer (bis(4-(dimethylamino)phenyl)) in the Grignard reaction. Wurtz-type coupling: This side reaction can occur, especially if the concentration of the alkyl halide is too high during the formation of the Grignard reagent.Add the solution of 4-bromo-N,N-dimethylaniline to the magnesium turnings slowly and at a controlled rate to maintain a low instantaneous concentration of the halide.
Incomplete reduction of the carboxylic acid or ester. Insufficient reducing agent: The molar ratio of the reducing agent to the substrate may be too low. Deactivated reducing agent: The hydride reagent may have degraded due to improper storage or handling.Increase the molar equivalents of the reducing agent. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a small scale.
Product is contaminated with the starting carboxylic acid after reduction. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Ineffective work-up: The work-up procedure may not have effectively separated the acidic starting material from the neutral alcohol product.Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. During the work-up, after quenching the excess hydride, perform an extraction with a suitable organic solvent. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.
Difficulty in purifying the final product. Presence of closely related impurities: Side products with similar polarities to the desired alcohol can make purification by column chromatography challenging.Consider recrystallization as an alternative or complementary purification technique. The melting point of pure this compound is reported to be in the range of 54-58 °C. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 4-bromo-N,N-dimethylaniline.

Workflow Diagram:

Grignard_Synthesis cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware Mg Activate Mg Turnings Start->Mg Grignard_Formation Grignard Reagent Formation Mg->Grignard_Formation Solvent Anhydrous THF Solvent->Grignard_Formation Halide 4-Bromo-N,N-dimethylaniline in THF Halide->Grignard_Formation Addition Slow Addition of Ethylene Oxide Grignard_Formation->Addition Inert Atmosphere Quench Aqueous NH4Cl Quench Addition->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Product Purification->End Reduction_Synthesis cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware LiAlH4 LiAlH4 Suspension in THF Start->LiAlH4 Addition Dropwise Addition of Ester at 0°C LiAlH4->Addition Inert Atmosphere Ester Ester in Anhydrous THF Ester->Addition Reaction_Completion Stir at Room Temperature Addition->Reaction_Completion Quench Fieser Work-up (H2O, NaOH, H2O) Reaction_Completion->Quench Filtration Filter Aluminum Salts Quench->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification End Pure Product Purification->End

References

overcoming solubility issues with 4-(dimethylamino)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(dimethylamino)phenethyl alcohol (CAS 50438-75-0). This resource is designed for researchers, scientists, and formulation professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth, evidence-based strategies to ensure you can effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-(dimethylamino)phenethyl alcohol in my aqueous buffer. Why is it poorly soluble?

A1: While every compound presents unique challenges, the solubility issues with 4-(dimethylamino)phenethyl alcohol can be understood by examining its molecular structure. It possesses a tertiary amine (the dimethylamino group) and a moderately non-polar phenethyl group.

  • Basicity and Ionization: The key to its aqueous solubility lies with the dimethylamino group. This tertiary amine is a weak base. In solutions with a pH significantly above its pKa, the amine group will be predominantly in its neutral, un-ionized form, which is less soluble in water. To improve solubility, the pH of the solution must be lowered to protonate this amine group, forming a more soluble cationic salt. The pKa of the tertiary amine in this compound is estimated to be similar to that of N,N-dimethylaniline, which is approximately 5.15.[1][2][3] Therefore, for significant protonation and solubility, the pH of your aqueous solution should be well below 5.

  • Lipophilicity: The molecule has a predicted LogP of approximately 1.3, indicating a degree of lipophilicity ("oil-liking") character. This inherent preference for non-polar environments contributes to its limited solubility in purely aqueous systems.

Understanding these two factors—ionization and lipophilicity—is the foundation for selecting an appropriate solubilization strategy.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are facing solubility issues, we recommend a systematic approach. Start with the simplest method (pH adjustment) and progress to more complex formulations as needed.

Strategy 1: pH Adjustment for Solubilization

This is the most direct method for solubilizing basic compounds like 4-(dimethylamino)phenethyl alcohol and should be your first line of approach.[4] The goal is to convert the poorly soluble free base into its highly soluble salt form.

Causality: According to the Henderson-Hasselbalch equation, a basic compound will be >99% in its protonated (ionized) form when the solution pH is at least 2 units below its pKa. Given the estimated pKa of ~5.15, adjusting the pH to ≤ 3.15 should dramatically increase solubility.[5]

  • Preparation of Stock Acid Solution: Prepare a 1 M stock solution of hydrochloric acid (HCl). Other acids like citric acid or acetic acid can also be used depending on experimental compatibility.

  • Dispersion: Weigh the desired amount of 4-(dimethylamino)phenethyl alcohol and suspend it in your target volume of purified water or aqueous buffer.

  • Titration: While stirring the suspension, add the 1 M HCl solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: As the pH decreases, you will observe the solid material dissolving. Continue adding acid until all the solid has dissolved and the solution is clear.

  • Final pH Adjustment: Once fully dissolved, make any final, minor pH adjustments with your acid or a suitable base (e.g., NaOH) to reach your target experimental pH, ensuring it remains in a range that maintains solubility.

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Caption: Workflow for pH-mediated solubilization.

Troubleshooting:

  • Precipitation occurs at target pH: Your final target pH may be too high (too close to the pKa). The formulation will need to be maintained at a lower pH, or an alternative solubilization method should be explored.

  • Compound is unstable at low pH: If the molecule degrades in acidic conditions, this method is not suitable. Consider cosolvency or complexation.

Strategy 2: Utilizing Cosolvents

If pH adjustment alone is insufficient or not viable due to stability concerns, the use of cosolvents is the next logical step. Cosolvency works by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic molecules.[6][7]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Cosolvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) are water-miscible but have lower polarity. By blending them with water, you create a solvent mixture with a dielectric constant intermediate between water and the cosolvent, which can better solvate your compound.[8]

  • Solvent Screening: Test the solubility of 4-(dimethylamino)phenethyl alcohol in various neat, pharmaceutically acceptable cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) to identify one in which it is freely soluble.

  • Prepare Cosolvent Stock: Prepare a concentrated stock solution of your compound in the chosen neat cosolvent (e.g., 100 mg/mL in DMSO).

  • Titration into Aqueous Phase: While vortexing or stirring your aqueous buffer, slowly add the cosolvent stock solution. This technique, often called "antisolvent precipitation," must be done carefully to avoid shocking the system and causing immediate precipitation.

  • Determine Maximum Aqueous Tolerance: Continue adding the stock solution until you observe the first sign of persistent cloudiness or precipitation. This will define the maximum concentration of your compound that can be maintained in that specific cosolvent/aqueous ratio.

  • Optimization: Prepare several formulations with varying ratios of cosolvent to aqueous buffer to find the optimal system that balances solubility with the minimum required amount of organic solvent.

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Caption: Workflow for developing a cosolvent system.

Troubleshooting:

  • Precipitation upon dilution: This is a common risk with cosolvent systems.[9] Ensure the final concentration of the cosolvent in the total volume remains high enough to maintain solubility. If this is for an in vivo study, precipitation upon injection can be a major issue.

  • Toxicity/Compatibility: High concentrations of organic solvents can be toxic to cells or animals. Always consult literature for acceptable solvent levels for your specific application.[10]

Strategy 3: Complexation with Cyclodextrins

For challenging compounds, or when organic solvents must be avoided, cyclodextrin complexation is a powerful technique.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The non-polar phenethyl portion of your molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[3][11][12]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in water or buffer. A common starting concentration is 10-20% (w/v).

  • Add Compound: Add the 4-(dimethylamino)phenethyl alcohol powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature. Gentle heating (40-50°C) can sometimes accelerate the process.

  • Clarification: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

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References

stability and degradation of 2-(4-(Dimethylamino)phenyl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(Dimethylamino)phenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation under various experimental conditions.

Introduction

This compound is an aromatic amino alcohol with applications in various research and development sectors. Its structure, featuring a tertiary amine and a primary alcohol, presents unique stability considerations. Understanding its degradation pathways is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. This guide provides a structured question-and-answer-based approach to address potential issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Storage and Handling

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer:

Proper storage is the first line of defense against degradation. Based on safety data sheets and the known reactivity of similar aromatic amines, the following conditions are recommended:

  • Temperature: Store in a dry, cool, and well-ventilated place.[1] Refrigeration or freezing is advisable for long-term storage to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2] The tertiary amine group is susceptible to oxidation, and exposure to air can lead to the formation of colored degradation products.

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Aromatic amines can be photosensitive and may degrade upon exposure to UV or ambient light.

  • Container: Use a tightly sealed container to prevent exposure to moisture and atmospheric carbon dioxide. Basic amines can react with CO2 to form carbonate salts.

Troubleshooting: Unexpected Changes in Physical Appearance

Issue: My this compound, which was a white to off-white solid, has developed a yellowish or brownish tint.

  • Probable Cause: This discoloration is a common indicator of oxidation. The N,N-dimethylamino group is susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Recommended Action:

    • Visually inspect the material. If significant discoloration has occurred, the compound's purity may be compromised.

    • It is advisable to use a fresh, properly stored batch for critical experiments.

    • To prevent recurrence, ensure all storage recommendations, particularly storage under an inert atmosphere and protection from light, are strictly followed.

Stability in Solution

Question: I'm preparing solutions of this compound for my experiments. What factors should I consider to maintain its stability in solution?

Answer:

The stability of this compound in solution is influenced by the solvent, pH, and presence of other reactive species.

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, freshly prepared, deoxygenated water is recommended to minimize oxidative degradation.

  • Protection from Oxidation: If your experimental conditions permit, consider deoxygenating your solvents by sparging with nitrogen or argon before preparing your solution. For long-term solution storage, blanketing the headspace of the vial with an inert gas is recommended.

Troubleshooting: Inconsistent Results in Aqueous Buffers

Issue: I am observing variable results or the appearance of unexpected peaks in my chromatograms when using aqueous buffered solutions of the compound.

  • Probable Cause: This could be due to pH-dependent degradation. The compound may be less stable at the pH of your buffer.

  • Recommended Protocol for Investigating pH Stability:

    • Prepare fresh solutions of this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Analyze the solutions by a stability-indicating method (e.g., HPLC-UV) immediately after preparation (t=0).

    • Store aliquots of these solutions under your typical experimental conditions (e.g., room temperature, protected from light).

    • Analyze the solutions at regular time intervals (e.g., 2, 4, 8, 24 hours) and compare the peak area of the parent compound and the formation of any new peaks.

    • This will help you identify the optimal pH range for the stability of your compound.

Potential Degradation Pathways

Question: What are the likely degradation pathways for this compound under stress conditions?

Answer:

Based on the chemical structure and data from related compounds, the primary degradation pathways are likely to be oxidation, photodegradation, and thermal degradation.

  • Oxidative Degradation: The tertiary amine is the most probable site of oxidation. This can lead to the formation of an N-oxide derivative. Further oxidation or rearrangement could lead to more complex degradation products. The benzylic position (the carbon adjacent to the aromatic ring) could also be susceptible to oxidation.

  • Photodegradation: Aromatic amines are known to be susceptible to photodegradation.[1] The energy from UV or visible light can initiate free radical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For phenethylamine-related structures, this can involve cleavage of the C-C bond between the ethyl group and the aromatic ring, or other fragmentation pathways. Hazardous decomposition products under fire conditions can include carbon oxides and nitrogen oxides.[3]

Diagram: Potential Degradation Pathways

main This compound oxidation Oxidative Degradation (e.g., H2O2, Air) main->oxidation O2 photo Photodegradation (UV/Vis Light) main->photo hv thermal Thermal Degradation (Heat) main->thermal Δ n_oxide N-Oxide Derivative oxidation->n_oxide side_chain_ox Side-Chain Oxidation Products oxidation->side_chain_ox photo_products Complex Photoproducts photo->photo_products thermal_fragments Fragmentation Products thermal->thermal_fragments

Caption: Potential degradation pathways for this compound.

Analytical Troubleshooting

Question: I am analyzing this compound by reverse-phase HPLC and observing significant peak tailing. What could be the cause and how can I resolve it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like tertiary amines by reverse-phase HPLC. The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Guide for HPLC Peak Tailing:

Possible Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions The basic dimethylamino group interacts with acidic silanol groups on the column packing material, leading to a secondary retention mechanism and peak tailing.1. Adjust Mobile Phase pH: Lower the mobile phase pH to be at least 2 units below the pKa of the amine. This ensures the amine is fully protonated and reduces its interaction with the silanols. 2. Use a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte. 3. Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or a column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Extra-Column Volume Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can contribute to band broadening and tailing.Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly made.

Experimental Protocol: Optimizing HPLC Analysis to Reduce Peak Tailing

  • Baseline Method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Troubleshooting Steps:

    • Step 2a (pH Adjustment): If tailing is observed, prepare a mobile phase with a lower pH buffer (e.g., phosphate buffer at pH 2.5).

    • Step 2b (Competitive Amine): If tailing persists, add 0.1% triethylamine to the mobile phase.

    • Step 2c (Column Change): If the issue is not resolved, switch to a modern, end-capped C18 column or a column designed for basic compounds.

Diagram: HPLC Troubleshooting Workflow

start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph adjust_ph Lower Mobile Phase pH check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column Switch to a High-Purity, End-Capped Column check_column->change_column No add_additive Add Competitive Amine (e.g., 0.1% TEA) check_column->add_additive Yes change_column->end check_overload Is the Column Overloaded? add_additive->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_overload->end No reduce_load->end

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Summary of Stability and Degradation Profile

Condition Potential for Degradation Primary Degradation Pathway Key Recommendations
Light Exposure HighPhotodegradationStore in amber vials or protect from light.
Exposure to Air HighOxidationStore under an inert atmosphere (N2 or Ar).
Elevated Temperature Moderate to HighThermal DecompositionStore in a cool, dry place. Avoid prolonged exposure to heat.
Acidic pH Potentially more stableHydrolysis (slower)Buffer solutions to a slightly acidic pH for improved stability.
Alkaline pH Potentially less stableHydrolysis/Oxidation (faster)Avoid strongly basic conditions if possible; if necessary, use freshly prepared solutions.

References

Technical Support Center: A Troubleshooting Guide for 2-(4-(Dimethylamino)phenyl)ethanol Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays utilizing the solvatochromic probe 2-(4-(Dimethylamino)phenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these sensitive assays. Our approach moves beyond simple checklists to explain the causality behind common issues, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in an assay?

A1: this compound is a fluorescent probe belonging to a class of dyes known as solvatochromic probes.[1] Its key feature is that its fluorescence properties—specifically its emission wavelength and quantum yield (brightness)—are highly sensitive to the polarity of its immediate molecular environment.[1][2][3] In a typical assay, the probe is placed in an environment where an enzymatic reaction or binding event will cause a change in local polarity. For example, the enzymatic cleavage of a non-polar substrate into a more polar product will alter the environment around the probe, leading to a measurable change in the fluorescence signal (either a shift in color or a change in intensity). This direct link between the reaction and the signal makes it a powerful tool for continuous kinetic assays.

Q2: What are the primary advantages of using a solvatochromic probe like this?

A2: The main advantage is the ability to create homogenous, "mix-and-read" assays that do not require separation steps. Because the probe directly reports on the changing environment of the reaction, it allows for real-time kinetic monitoring. This is particularly valuable in high-throughput screening (HTS) where speed and simplicity are paramount. Furthermore, these probes can be used to study interactions and processes that are difficult to measure with traditional labels, such as lipid membrane dynamics or protein conformational changes.[1]

Q3: What are the most critical parameters to optimize when developing a new assay?

A3: For any new assay using this compound, the following parameters are critical:

  • Probe Concentration: Must be high enough for a robust signal but low enough to avoid self-quenching or the "inner filter effect".[4][5]

  • Buffer Composition: Components of the buffer can affect the probe's baseline fluorescence. It is essential to test for autofluorescence from buffers, additives, and media.[6][7]

  • Excitation/Emission Wavelengths: Since the emission spectrum can shift, you must perform a wavelength scan at the beginning and end of the reaction to identify the optimal wavelengths for the largest signal window.[8]

  • Solvent Concentration: The concentration of organic solvents (like DMSO, used to dissolve test compounds) must be kept constant and minimal across all wells to avoid shifts in baseline fluorescence.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High Background Fluorescence

Q: My negative control or "no enzyme" wells exhibit an unexpectedly high fluorescence signal. What are the likely causes and how can I resolve this?

A: High background signal is a common issue that can severely reduce your assay window (Signal-to-Background ratio). The primary causes are typically autofluorescence from assay components or non-specific interactions of the probe.

  • Cause A: Autofluorescence of Assay Media and Buffers

    • The Science: Many common biological buffers and cell culture media contain components like phenol red, fetal bovine serum (FBS), and aromatic amino acids that are intrinsically fluorescent, especially in the blue-green spectral region.[9][10][11] This external fluorescence adds to your background signal, masking the specific signal from the probe.

    • Troubleshooting Steps:

      • Component Check: Measure the fluorescence of each individual assay component (buffer, media, additives) in the absence of the probe.

      • Use Phenol Red-Free Media: If working with cell-based assays, switch to a phenol red-free formulation.[10][11]

      • Reduce Serum: Lower the concentration of FBS or switch to a different protein supplement like bovine serum albumin (BSA), which may have lower autofluorescence.[9]

      • Buffer Selection: If possible, test alternative buffer systems known to have low intrinsic fluorescence.[6][7]

  • Cause B: Non-Specific Binding of the Probe

    • The Science: this compound is sensitive to non-polar environments. The probe can non-specifically bind to the polystyrene of standard microplates or form aggregates, placing it in a hydrophobic environment that enhances its fluorescence and mimics a positive signal.[12]

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Switch to non-treated or low-binding surface microplates.

      • Add Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to prevent non-specific binding and probe aggregation. Note: Titrate the detergent carefully, as high concentrations can interfere with biological interactions.

      • Check Carrier Proteins: If your buffer contains a carrier protein like BSA, ensure it does not bind the probe, which could spuriously increase baseline polarization and fluorescence.[12]

Problem 2: Low Signal-to-Noise (S/N) Ratio or Small Assay Window

Q: The change in fluorescence upon reaction is very small, making it difficult to distinguish from the background. How can I improve my assay window?

A: A small assay window is often due to sub-optimal instrument settings, incorrect reagent concentrations, or inherent limitations of the assay chemistry.

  • Cause A: Incorrect Instrument Settings (Wavelengths & Bandwidths)

    • The Science: As a solvatochromic dye, the peak emission wavelength of this compound can shift as the polarity of its environment changes during the reaction.[1][13] Using a fixed wavelength based on the probe's properties in a simple solvent may not be optimal for the complex assay environment.

    • Troubleshooting Steps:

      • Perform an Emission Scan: At the start of assay development, run a full fluorescence emission scan on both a "zero activity" (t=0) sample and a "100% completion" sample.

      • Identify Optimal Wavelengths: Overlay the two spectra. The optimal wavelength for measurement is where the difference in fluorescence intensity between the two states is maximal. This may not be the peak of either spectrum.

      • Optimize Bandwidths: A narrow bandwidth provides specificity but may reduce signal. A wider bandwidth increases signal but may also increase background. An optimal S/N is often found with bandwidths of 15-20 nm.[8]

  • Cause B: Sub-Optimal Probe Concentration

    • The Science: While it may seem intuitive to increase the probe concentration for a stronger signal, excessively high concentrations can lead to an "inner filter effect" or self-quenching, where probe molecules absorb the light emitted by neighboring probe molecules, paradoxically decreasing the signal.[4][5]

    • Troubleshooting Steps:

      • Titrate the Probe: Perform a concentration-response curve for the probe. The optimal concentration is typically the lowest concentration that provides a robust signal without significant quenching. A good starting point is to ensure the raw signal is at least 3-5 times higher than the buffer-only background.[12]

Problem 3: High Rate of False Positives/Negatives in HTS

Q: I am screening a small molecule library and my results show a high number of hits that don't confirm in secondary assays. How can I identify and mitigate compound interference?

A: Compound interference is a major challenge in fluorescence-based HTS.[14] It arises from the optical or chemical properties of the test compounds themselves. Common mechanisms include autofluorescence, quenching, and aggregation.[4][15][16]

  • Summary of Interference Mechanisms and Solutions

Interference MechanismDescriptionConsequenceTroubleshooting Protocol
Autofluorescence The test compound is intrinsically fluorescent at the assay wavelengths.False PositivePre-read the plate after compound addition but before adding the probe/enzyme. Subtract this signal from the final reading.
Quenching The compound absorbs the excitation or emission light, reducing the probe's signal.[4][5][16]False Positive (for inhibition)Run a counterscreen: add the compound to a completed reaction. A signal decrease indicates quenching, not inhibition.
Light Scattering Insoluble compounds form aggregates that scatter excitation light.False PositiveVisually inspect wells for precipitation. Include 0.01% Triton X-100 to mitigate aggregation.[16]
Solvent Effects High concentrations of the compound's solvent (e.g., DMSO) alter the bulk polarity, shifting the probe's baseline fluorescence.False Positive or NegativeMaintain a final DMSO concentration below 1% and ensure it is identical in all wells (including controls).
  • Experimental Workflow for Identifying Compound Interference

Below is a systematic workflow to de-risk hits from a primary screen and eliminate artifacts.

Interference_Workflow Primary_Screen Primary Screen Hit Autofluorescence_Check 1. Autofluorescence Check (Read plate with compound only) Primary_Screen->Autofluorescence_Check Is_Fluorescent Is Compound Autofluorescent? Autofluorescence_Check->Is_Fluorescent Quenching_Check 2. Quenching Counterscreen (Add compound to completed reaction) Is_Fluorescent->Quenching_Check No False_Positive_Fluo False Positive (Artifact) Is_Fluorescent->False_Positive_Fluo Yes Signal_Drop Does Signal Decrease? Quenching_Check->Signal_Drop Aggregation_Check 3. Aggregation Check (Re-test with 0.01% Triton X-100) Signal_Drop->Aggregation_Check No False_Positive_Quench False Positive (Artifact) Signal_Drop->False_Positive_Quench Yes Activity_Lost Is Activity Abolished? Aggregation_Check->Activity_Lost Confirmed_Hit Confirmed Hit (Proceed to Orthogonal Assay) Activity_Lost->Confirmed_Hit No False_Positive_Agg False Positive (PAIN/Aggregator) Activity_Lost->False_Positive_Agg Yes

Caption: Workflow for identifying and eliminating compound interference artifacts.

Protocols

Protocol 1: Counterscreen for Fluorescence Quenching

This protocol determines if a hit compound is a true inhibitor or simply a quencher that interferes with the fluorescence readout.

  • Prepare Reagents: Prepare assay buffer, enzyme, substrate, and the this compound probe at 2x their final assay concentrations. Prepare the hit compound at 2x its final screening concentration in assay buffer.

  • Run Positive Control Reaction: In a set of microplate wells, initiate the enzymatic reaction by mixing the enzyme, substrate, and probe. Allow the reaction to proceed to completion (or to a pre-determined endpoint where a robust signal is generated).

  • Add Compound Post-Reaction: To one set of completed reaction wells, add a volume of the 2x compound solution. To a control set of wells, add an equal volume of assay buffer (with the same final DMSO concentration).

  • Incubate and Read: Incubate briefly (5-10 minutes) at room temperature to allow for equilibration. Read the fluorescence using the optimized assay wavelengths.

  • Analyze: If the fluorescence in the wells containing the compound is significantly lower than in the buffer-only control wells, the compound is acting as a fluorescence quencher.[16]

Protocol 2: Optimizing Probe Working Concentration

This protocol identifies the optimal concentration of this compound to maximize the signal-to-noise ratio.

  • Prepare Probe Dilutions: Create a serial dilution of the probe in the final assay buffer, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 10 nM).

  • Set Up Plate: In a microplate, add the probe dilutions to wells containing either the "start" components of the reaction (e.g., substrate only) or the "end" components (e.g., product only, if available, or a fully completed enzymatic reaction).

  • Include Controls: Have wells containing only assay buffer to measure background.

  • Incubate and Read: Incubate the plate under standard assay conditions (temperature, time) and read the fluorescence.

  • Analyze and Plot:

    • Plot the fluorescence intensity vs. probe concentration for both the "start" and "end" states.

    • Calculate the Signal-to-Background ratio (S/B = Signal_end / Signal_start) for each concentration.

    • The optimal concentration is the one that provides the highest S/B ratio without showing signs of signal saturation or decrease at higher concentrations (which would indicate the inner filter effect).

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Dimethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(dimethylamino)phenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis, providing a diagnosis of potential causes and actionable solutions.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is a common and frustrating issue, often stemming from problems with reagents, setup, or reaction conditions. Let's break down the most probable culprits, focusing on the widely used method of reducing a 4-(dimethylamino)phenylacetamide precursor with lithium aluminum hydride (LiAlH₄).

Potential Cause A: Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent, but it is highly reactive and susceptible to deactivation by moisture.

  • Scientific Rationale: LiAlH₄ reacts violently and exothermically with water (H₂O) and other protic sources to form lithium hydroxide (LiOH), aluminum hydroxide (Al(OH)₃), and hydrogen gas (H₂). This process consumes the hydride, rendering it ineffective for your intended reduction.

  • Solution:

    • Use Fresh Reagent: Always use a freshly opened bottle of LiAlH₄ or a properly stored, sealed container. A free-flowing, light gray powder is indicative of good quality. Clumped or dark gray powder suggests decomposition.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened, sealed bottle.

Potential Cause B: Incorrect Stoichiometry The reduction of an amide to an amine requires a specific amount of hydride. Using too little will result in an incomplete reaction.

  • Scientific Rationale: The mechanism for amide reduction by LiAlH₄ involves two hydride transfers.[1] The first adds to the carbonyl carbon, and after a series of steps involving the elimination of an aluminate species, a second hydride reduces the resulting iminium ion intermediate.[1] Therefore, at least two equivalents of hydride are mechanistically required. In practice, a slight excess is used to ensure the reaction goes to completion.

  • Solution: For the reduction of a tertiary amide like 4-(dimethylamino)phenylacetamide, a molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ relative to the amide is recommended. This accounts for any minor deactivation and drives the reaction forward.

Potential Cause C: Insufficient Reaction Temperature or Time While LiAlH₄ is highly reactive, amide reductions are more demanding than ester or ketone reductions and often require elevated temperatures to proceed at a reasonable rate.[2]

  • Scientific Rationale: The resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic compared to other carbonyl compounds.[2] Higher temperatures provide the necessary activation energy to overcome this barrier and facilitate the initial hydride attack.

  • Solution:

    • Temperature Control: The reaction is typically started at 0 °C during the slow addition of LiAlH₄ to control the initial exotherm. Afterward, the reaction mixture should be heated to reflux in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase for this analysis is a mixture of ethyl acetate and hexanes.

Question 2: My TLC analysis shows both starting material and product. How can I drive the reaction to completion?

Observing a mixture of starting material and product indicates an incomplete reaction. This can usually be resolved by adjusting the reaction conditions.

Potential Cause A: Insufficient Reflux Time As mentioned, amide reductions can be sluggish. It's possible the reaction was not allowed to proceed for a sufficient duration.

  • Solution: Continue to reflux the reaction mixture, taking aliquots every 1-2 hours to monitor its progress by TLC. Only proceed with the workup once the starting material spot has completely disappeared.

Potential Cause B: Premature Quenching Adding the quenching agent (e.g., water) before the reaction is complete will destroy the remaining LiAlH₄ and halt any further reduction.

  • Solution: Always confirm the reaction's completion via TLC before initiating the workup sequence. If you suspect a small amount of active LiAlH₄ remains but the reaction has stalled, you can cautiously add a small, additional portion of LiAlH₄, but this should be done with extreme care.

Question 3: I've formed an intractable emulsion during the aqueous workup. How can I break it?

Emulsions are common during the workup of reactions involving amines and aluminum salts.

  • Scientific Rationale: The gelatinous aluminum salts (Al(OH)₃) formed during the quenching process can stabilize oil-in-water or water-in-oil mixtures, creating a persistent emulsion that makes phase separation difficult.

  • Solution:

    • "Fieser" Workup: Employ a careful, sequential quenching procedure. After cooling the reaction mixture in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Add Brine: If an emulsion still forms, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to destabilize the emulsion and force phase separation.

    • Filter through Celite®: Passing the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion and remove the fine aluminum salt particulates.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-(dimethylamino)phenethyl alcohol.

Question 1: What is the most reliable synthetic route for preparing 4-(dimethylamino)phenethyl alcohol?

For laboratory-scale synthesis, the most common and robust method is the reduction of a 4-(dimethylamino)phenylacetic acid derivative. The two primary variations are:

  • Reduction of 4-(dimethylamino)phenylacetic acid: This requires a strong reducing agent like LiAlH₄.

  • Reduction of 4-(dimethylamino)phenylacetamide: This involves converting the carboxylic acid to an amide first, followed by reduction with LiAlH₄. This two-step route is often preferred as amides are typically easier to reduce cleanly to the corresponding amine without side reactions affecting the aromatic ring.[2]

The reduction of the amide is generally considered highly reliable and high-yielding.

Question 2: Why can't I use a milder reducing agent like sodium borohydride (NaBH₄)?
  • Scientific Rationale: Sodium borohydride (NaBH₄) is a much less reactive reducing agent than LiAlH₄. It is generally only capable of reducing aldehydes and ketones. It lacks the reactivity to reduce more stable functional groups like carboxylic acids, esters (without additives), and amides. The high stability of the amide functional group requires the potent nucleophilicity of the hydride furnished by LiAlH₄.

Question 3: What are the critical safety precautions for a LiAlH₄ reduction?

Safety is paramount when working with LiAlH₄.

  • Pyrophoric Nature: LiAlH₄ can ignite spontaneously in moist air. Always handle it in an inert atmosphere (e.g., a glovebox or under a nitrogen/argon blanket).

  • Reaction with Water: The reaction with water is extremely violent and produces flammable hydrogen gas. Never allow LiAlH₄ to come into contact with water or other protic solvents (like alcohols) except during a controlled, cooled quenching procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Quenching: The quenching process is highly exothermic. Perform it slowly in an ice bath to maintain temperature control.

Question 4: Are there viable alternative synthetic routes?

Yes, other routes exist, though they may be more complex or lower-yielding for this specific target.

  • Grignard Reaction: This would involve the reaction of a Grignard reagent, such as 4-(dimethylamino)phenylmagnesium bromide, with ethylene oxide.[3][4] This method is effective but requires the careful handling of gaseous and toxic ethylene oxide.[5]

  • Wittig Reaction: One could perform a Wittig reaction on 4-(dimethylamino)benzaldehyde to form 4-(dimethylamino)styrene, followed by hydroboration-oxidation to yield the desired primary alcohol.[6][7] This is a multi-step process that may have lower overall efficiency.

Data Summary & Protocols

Table 1: Recommended Reaction Parameters for LiAlH₄ Reduction of 4-(Dimethylamino)phenylacetamide
ParameterRecommended ValueRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants; appropriate boiling point for reflux.
LiAlH₄ Equivalents 1.5 - 2.0Ensures complete reduction of the amide.[1]
Temperature 0 °C (addition), then Reflux (~66°C)Controls initial exotherm, then provides energy for reaction.
Reaction Time 4 - 12 hoursReaction progress should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of LiAlH₄ by air/moisture.

Experimental Protocol: Synthesis via Amide Reduction

This protocol details the reduction of 4-(dimethylamino)phenylacetamide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dimethylamino)phenylacetamide (1.0 eq).

  • Add anhydrous THF (approx. 10 mL per gram of amide).

  • Place the flask under a positive pressure of Nitrogen or Argon.

  • Cool the flask to 0 °C in an ice-water bath.

Step 2: LiAlH₄ Addition

  • In a separate dry flask, weigh out LiAlH₄ (1.5 eq) and suspend it in a small amount of anhydrous THF.

  • Slowly add the LiAlH₄ suspension to the stirred amide solution at 0 °C via a cannula or dropping funnel. Caution: The addition may be exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reflux

  • Heat the reaction mixture to reflux using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC until the starting amide is no longer visible.

Step 4: Workup and Isolation

  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Quench the reaction with extreme caution. Slowly and dropwise, add water (1 mL per 1 g of LiAlH₄ used).

  • Next, add 15% aqueous NaOH solution (1 mL per 1 g of LiAlH₄ used).

  • Finally, add water again (3 mL per 1 g of LiAlH₄ used).

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.

Step 5: Purification

  • The crude 4-(dimethylamino)phenethyl alcohol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product, which is a white to light brown crystalline solid.[8]

Visualized Workflows and Pathways

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Product Amide 4-(Dimethylamino)phenylacetamide Alcohol 4-(Dimethylamino)phenethyl alcohol Amide->Alcohol 1) LiAlH₄, THF 2) H₂O workup Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagent Is LiAlH₄ fresh and free-flowing? Start->Check_Reagent Check_Conditions Were anhydrous conditions maintained? Check_Reagent->Check_Conditions Yes Solution_Reagent Solution: Use fresh, high-quality LiAlH₄. Check_Reagent->Solution_Reagent No Check_Stoichiometry Was 1.5-2.0 eq. of LiAlH₄ used? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Solution: Oven-dry glassware, use anhydrous solvents. Check_Conditions->Solution_Conditions No Check_Temp Was the reaction refluxed sufficiently? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Solution: Recalculate and repeat with correct stoichiometry. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp Solution: Increase reflux time and monitor by TLC. Check_Temp->Solution_Temp No

References

Technical Support Center: Scale-Up of 2-(4-(Dimethylamino)phenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and scale-up of 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure a robust and scalable process.

The production of this substituted phenylethanol derivative, while conceptually straightforward, presents several challenges during scale-up, particularly concerning reaction initiation, control, and final product purity. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities.

Section 1: Overview of a Primary Synthetic Pathway

A prevalent and scalable method for synthesizing this compound involves a Grignard reaction. This pathway utilizes the reaction of a Grignard reagent, formed from 4-bromo-N,N-dimethylaniline, with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, leading to a ring-opening reaction. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the desired alcohol.

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation SM1 4-Bromo-N,N-dimethylaniline Reagent 4-(Dimethylamino)phenylmagnesium bromide (Grignard Reagent) SM1->Reagent Mg Magnesium (Mg) Turnings + Anhydrous Ether/THF Mg->Reagent Intermediate Magnesium Alkoxide Intermediate Reagent->Intermediate Reaction EO Ethylene Oxide EO->Intermediate Product This compound Intermediate->Product Workup Aqueous Acidic Workup (e.g., aq. NH4Cl or dilute HCl) Workup->Product Quench

Caption: Grignard synthesis pathway for this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis.

Issues in Grignard Reagent Formation

Question: My Grignard reaction fails to initiate, even after a long induction period. What is causing this, and how can I start it?

Answer: This is the most common problem in Grignard synthesis. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO).[1] This layer prevents the organic halide from reaching the reactive metal surface. On a larger scale, ensuring uniform activation across a greater mass of magnesium is critical.

  • Causality: The MgO layer is inert and physically blocks the electron transfer from Mg to the organic halide, which is necessary to form the Grignard reagent.[1] Additionally, trace amounts of water in the solvent or on the glassware will react with and destroy any small amount of Grignard reagent that does form, consuming it faster than it can be generated and preventing a self-sustaining reaction.[2][3]

  • Solutions for Scale-Up:

    • Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, chemically etching away the oxide layer and exposing fresh metal. You should observe the brown color of the iodine fading as the reaction begins.[4] For larger batches, 1,2-dibromoethane is a more aggressive and effective initiator. It reacts with magnesium to form ethylene gas and MgBr₂, visibly bubbling and cleaning the surface.

    • Mechanical Activation: Avoid this on a large scale. While crushing some magnesium turnings under anhydrous conditions can work in a lab flask, it is not practical or safe in large reactors.

    • Ensure Strict Anhydrous Conditions: All solvents must be rigorously dried (e.g., passed through activated alumina columns or distilled from a drying agent). The reactor must be dried by heating under a vacuum or purged extensively with an inert gas like nitrogen or argon.[2][4] This is non-negotiable during scale-up.

Question: During the formation of my Grignard reagent, the solution turns dark brown or black. Is this normal, and does it affect the yield?

Answer: A dark brown or black solution is a sign of side reactions and can negatively impact your yield. While a light gray or tan turbidity is normal as the reagent forms, a very dark color indicates decomposition or impurity-catalyzed side reactions.[2]

  • Causality: The primary cause is often the Wurtz coupling reaction . In this side reaction, the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the starting organic halide (R-X).[4] This is particularly problematic with reactive halides. The result is an R-R coupled dimer (in this case, N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine) and finely divided metal particles that cause the dark appearance. Overheating during reagent formation can accelerate this and other decomposition pathways.

  • Solutions for Scale-Up:

    • Control Addition Rate: Add the 4-bromo-N,N-dimethylaniline solution to the magnesium suspension slowly and steadily. This maintains a low concentration of the halide, minimizing its chance of reacting with the Grignard reagent. A programmable syringe pump for lab scale or a controlled-addition pump for pilot scale is highly recommended.[4]

    • Maintain Temperature Control: The reaction is exothermic. Use a cooling bath (ice-water or a chiller loop) to maintain a gentle reflux and prevent overheating.[1] Excessive heat significantly promotes Wurtz coupling.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides because it is a better Lewis base and helps stabilize the reagent complex.[4]

Issues During Reaction with Ethylene Oxide

Question: My final product yield is low, and I have a significant amount of a biphenyl-type impurity. What went wrong?

Answer: Low yield accompanied by a biphenyl impurity points directly back to the quality and stoichiometry of your Grignard reagent.

  • Causality: As discussed above, the biphenyl impurity (N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine) is formed from the Wurtz coupling side reaction during reagent preparation.[4] If a significant portion of your starting halide was consumed in this side reaction, the actual concentration of your Grignard reagent will be much lower than theoretically calculated. When you then add the ethylene oxide, you are under-dosing the Grignard reagent, leading to a low yield of the desired alcohol and a large amount of unreacted starting material that needs to be removed during purification.

  • Solutions for Scale-Up:

    • Titrate the Grignard Reagent: Never assume 100% conversion of your organic halide to the Grignard reagent. Before adding the ethylene oxide, take a small, known volume of the Grignard solution and perform a titration to determine its exact molarity. This is a critical step for reproducibility and success in scale-up. (See Protocol 4.2).

    • Optimize Reagent Formation: Implement the solutions from the previous question (slow addition, temperature control) to minimize the formation of the Wurtz byproduct in the first place.

    • Purification Strategy: The biphenyl impurity is non-polar and will likely have different solubility properties than your desired alcohol product. It can often be removed during recrystallization or by column chromatography, but preventing its formation is a more efficient strategy.

Issues During Workup and Purification

Question: After quenching the reaction, I'm getting a thick, unfilterable precipitate or a persistent emulsion during the extraction. How can I resolve this?

Answer: This is a common issue during the workup of large-scale Grignard reactions and is caused by the formation of magnesium salts (Mg(OH)₂ and Mg(OH)Br).

  • Causality: When you quench the reaction with water or dilute acid, the basic magnesium alkoxide and any unreacted Grignard reagent react to form gelatinous magnesium hydroxide salts. These salts can be difficult to filter and can act as emulsifying agents, trapping your product between the aqueous and organic layers.

  • Solutions for Scale-Up:

    • Use a Buffered Quench: Instead of water or strong acid, perform the initial quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] The ammonium ion is a weak acid, strong enough to protonate the alkoxide but not so strong as to cause a violent reaction with excess magnesium. It also forms more soluble magnesium chloride complexes, which helps prevent the formation of thick precipitates.

    • Control Quenching Temperature: Perform the quench at a low temperature (0-10 °C) by cooling the reactor in an ice bath. This moderates the exothermic nature of the quench, improving safety and process control.[2]

    • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. In some cases, allowing the mixture to stand for several hours or gentle agitation can also resolve the emulsion.

Question: My isolated product is off-color (yellow or brown). What is the source of the color, and how can I remove it?

Answer: Color in the final product often arises from small amounts of highly conjugated impurities formed through side reactions or oxidation.

  • Causality: The dimethylamino group is an electron-donating group, making the aromatic ring susceptible to oxidation, especially at elevated temperatures or in the presence of air. Trace impurities from the Grignard reaction, if not fully removed, can also be colored or degrade over time to form colored species.

  • Solutions for Scale-Up:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate) and add a small amount of activated carbon (typically 1-2% by weight). Heat the mixture gently with stirring for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. This is very effective at adsorbing colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system can be highly effective for both purification and color removal. The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[1]

    • Inert Atmosphere: During distillation or when handling the product at high temperatures, maintain an inert atmosphere (nitrogen or argon) to prevent air oxidation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this Grignard reaction? The three most critical parameters are:

  • Temperature: To control the exothermic reaction and minimize side reactions.

  • Addition Rate: To maintain a low concentration of reactants and prevent dangerous exotherms and side reactions.

  • Moisture Control: To prevent reagent quenching and ensure reaction initiation and completion.[2][3]

Q2: How can I accurately determine the concentration of my Grignard reagent before use? Titration is the most reliable method. A common and straightforward technique involves reacting an aliquot of the Grignard reagent with a known excess of iodine (I₂). The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate. Simpler methods involving titration with a solution of a secondary alcohol like sec-butanol in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline) are also widely used and are often more convenient.[2]

Q3: Are there viable alternative, non-Grignard synthesis routes for this compound? Yes, another common route is the reduction of a suitable carbonyl precursor. For example, one could synthesize 4-(dimethylamino)phenylacetic acid or its ethyl ester and then reduce the carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). While effective, LiAlH₄ presents its own scale-up challenges related to its pyrophoric nature and the complex workup required to handle the aluminum salts.

Section 4: Key Experimental Protocols

Protocol 4.1: Activation of Magnesium for Grignard Reagent Formation
  • Assemble the reactor, ensuring all glassware is flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.[4]

  • Charge the reactor with the required magnesium turnings.

  • Add a small portion (approx. 10%) of the total anhydrous THF or ether.

  • Add a single crystal of iodine.

  • Begin stirring and gently warm the mixture (a heat gun can be used carefully on the outside of the flask in a lab setting).

  • The reaction has initiated when the brown iodine color disappears and you observe gentle bubbling on the magnesium surface.

  • Once initiated, you can begin the slow, controlled addition of your 4-bromo-N,N-dimethylaniline solution.

Protocol 4.2: Titration of Grignard Reagent (Iodine Method)
  • Under an inert atmosphere, withdraw exactly 1.0 mL of the Grignard reagent solution and quench it into a pre-weighed flask containing a known excess of a standardized 1.0 M solution of iodine in THF (e.g., 10.0 mL).

  • Add a few drops of a starch indicator solution.

  • Titrate the excess, unreacted iodine with a standardized solution of sodium thiosulfate (e.g., 0.1 M) until the dark blue/black color disappears.

  • Calculate the moles of iodine consumed by the Grignard reagent, which corresponds to the moles of active Grignard reagent in your 1.0 mL sample.

G Start Grignard Reaction Fails to Initiate Q1 Is glassware perfectly dry? Start->Q1 Sol1 Dry all glassware in oven and cool under N2/Ar. Q1->Sol1 No Q2 Is solvent anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Use freshly dried solvent from a still or solvent system. Q2->Sol2 No Q3 Has Mg been activated? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Add initiator: - Iodine crystal - 1,2-Dibromoethane Q3->Sol3 No Success Reaction Initiates Q3->Success Yes A3_Yes Yes A3_No No Sol3->Success

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Section 5: Data Summary Table

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 50438-75-0C₁₀H₁₅NO165.23[5]56-59[6]284.5[6]
4-Bromo-N,N-dimethylaniline586-77-6C₈H₁₀BrN200.0852-56264
Ethylene Oxide75-21-8C₂H₄O44.05-111.310.7
Magnesium7439-95-4Mg24.316501090

References

Technical Support Center: Purification of 2-(4-(Dimethylamino)phenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-(dimethylamino)phenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Drawing from established chemical principles and field-tested methodologies, this resource provides in-depth troubleshooting advice and practical protocols to help you achieve your desired purity.

Introduction to Purification Challenges

This compound derivatives are valuable intermediates in the synthesis of various biologically active molecules. However, their purification can be challenging due to the presence of a basic tertiary amine and a polar hydroxyl group. These functionalities can lead to issues such as compound tailing on silica gel chromatography, susceptibility to oxidation, and difficulties in crystallization. This guide will address these specific issues in a question-and-answer format to provide clear and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues with Column Chromatography

Question 1: My compound is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?

Answer: Tailing is a frequent issue when purifying amines on silica gel.[1][2][3] The basic dimethylamino group interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor separation and broad peaks.[3]

Here are several effective strategies to mitigate tailing:

  • Use a Modified Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your compound for the acidic sites on the silica gel, reducing the unwanted interaction.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexanes).[1]

    • Ammonia: For more polar amines, a solution of 1-2% ammonium hydroxide in methanol, used as a polar component in your eluent (e.g., dichloromethane/methanol), can be very effective.[1]

  • Use an Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase.[1]

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for the purification of basic compounds like amines.[1][4]

    • Deactivated Silica Gel: You can prepare deactivated silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing your column.[1]

    • Amine-Functionalized Silica: Pre-packed columns with amine-functionalized silica are commercially available and can simplify the purification of basic compounds.[3]

  • Reverse-Phase Chromatography: If your derivative has sufficient non-polar character, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer) can be a powerful alternative.[1]

Question 2: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?

Answer: For highly polar compounds, a more polar eluent system is necessary.

  • Methanol/Dichloromethane (MeOH/DCM): A gradient of methanol in dichloromethane is a standard choice for polar compounds.[4][5] Start with a low percentage of methanol (1-5%) and gradually increase the polarity.

  • Incorporate a Basic Modifier: As mentioned in the previous question, adding a small amount of triethylamine or ammonium hydroxide to your MeOH/DCM eluent system will not only help with tailing but also improve the mobility of your polar amine on the column. A common starting point is a 90:9:1 mixture of DCM:MeOH:NH4OH.[1]

Question 3: My purified product is a yellowish or brownish color. What is the cause and how can I remove the color?

Answer: A colored product often indicates the presence of oxidized impurities.[6] N,N-dimethylaniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts.[6][7][8][9]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Minimize Exposure to Air and Light: During the purification process, try to minimize the exposure of your compound to air and light to prevent further oxidation.[6]

  • Distillation under Reduced Pressure: If your compound is thermally stable, distillation under reduced pressure can be an effective way to separate it from non-volatile colored impurities.

II. Crystallization Challenges

Question 4: I am having trouble getting my compound to crystallize. It keeps "oiling out." What can I do?

Answer: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the compound has a low melting point.

  • Dilute the Solution: Try dissolving the oil in more of the hot solvent and then allow it to cool slowly.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "bad" (or anti-solvent) is slowly added, can often induce crystallization.[10] For a polar compound like this compound, a good starting point would be to dissolve it in a minimal amount of a hot polar solvent like ethanol or isopropanol and then slowly add a non-polar anti-solvent like hexanes or water until the solution becomes slightly cloudy.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure crystalline product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Trituration: If your compound has oiled out, you can try adding a solvent in which the impurities are soluble but your product is not. Stirring or sonicating the mixture can sometimes induce the oil to solidify.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Amine

This protocol provides a general procedure for purifying a polar amine like a this compound derivative using a modified eluent system.

  • Prepare the Eluent: Prepare a stock solution of your chosen eluent system. A good starting point for a moderately polar amine is 20-40% ethyl acetate in hexanes with 0.5% triethylamine. For a more polar compound, try 5-10% methanol in dichloromethane with 0.5% triethylamine.

  • Pack the Column:

    • Dry pack the column with the appropriate amount of silica gel.

    • Wet the column by flushing it with your non-polar solvent (e.g., hexanes).

    • Equilibrate the column by running several column volumes of your starting eluent mixture through the silica gel.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Run the Column:

    • Start eluting with your initial solvent mixture.

    • If necessary, gradually increase the polarity of the eluent to elute your compound.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol describes a general method for recrystallizing a compound using a two-solvent system.

  • Choose Your Solvents: You will need a "good" solvent in which your compound is soluble when hot but less soluble when cold, and a "bad" (or anti-solvent) in which your compound is poorly soluble. For this compound derivatives, a combination of ethanol (good solvent) and water or hexanes (bad solvent) is often effective.[10][11]

  • Dissolve the Compound: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Add the Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolve and Cool: Add a few more drops of the hot "good" solvent until the cloudiness just disappears. Then, allow the flask to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and allow them to air dry.

Data Presentation

Table 1: Common Solvent Systems for Purification of Aromatic Amines

Purification MethodSolvent System (v/v)Comments
Flash ChromatographyEthyl Acetate/Hexanes + 0.1-1% TriethylamineGood for moderately polar amines.
Dichloromethane/Methanol + 0.1-1% TriethylamineEffective for more polar amines.
Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1)For strongly basic or very polar amines.
RecrystallizationEthanol/WaterA common mixed-solvent system for polar compounds.
Isopropanol/HexanesAnother effective mixed-solvent system.
Ethyl Acetate/HexanesSuitable for less polar derivatives.

Visualizations

Workflow for Troubleshooting Amine Purification by Column Chromatography

G A Crude Product B Dissolve in minimum hot 'good' solvent A->B C Add 'bad' solvent until cloudy B->C D Add a few drops of 'good' solvent to clarify C->D E Slowly cool to form crystals D->E F Isolate pure crystals by filtration E->F G Impurities remain in solution E->G

References

Validation & Comparative

comparing the reactivity of 2-(4-(Dimethylamino)phenyl)ethanol with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 2-(4-(Dimethylamino)phenyl)ethanol and a Comparison with Structural Analogs

Introduction: Understanding the Role of Structure in Reactivity

This compound is a valuable building block in organic synthesis, finding applications in areas ranging from the development of polymerization accelerators to the synthesis of photoinitiating systems for dental resins.[1] Its reactivity is primarily dictated by two key functional groups: the primary alcohol and the electron-rich dimethylamino-substituted aromatic ring. The interplay between these groups, particularly the powerful electron-donating effect of the para-dimethylamino substituent, significantly influences the chemical behavior of the molecule.

This guide provides a comparative analysis of the reactivity of this compound against a series of structurally related analogs. By systematically modifying the substituents on the aromatic ring and the arrangement of the functional groups, we can gain a deeper understanding of the structure-reactivity relationships that govern this class of compounds. This knowledge is crucial for researchers and drug development professionals in designing synthetic routes and predicting chemical behavior.

The compounds selected for this comparison include:

  • 2-Phenylethanol: The parent compound, providing a baseline for reactivity without electronic influence from ring substituents.[2][3]

  • Tyrosol (2-(4-Hydroxyphenyl)ethanol): An analog with an electron-donating hydroxyl group.[4][5]

  • 2-(4-Aminophenyl)ethanol: An analog with an electron-donating amino group.[6][7]

  • 2-(4-(Methylamino)phenyl)ethanol: An analog with an intermediate electron-donating methylamino group.[8]

Through this comparative lens, we will explore fundamental reactions such as oxidation and esterification, supported by experimental data and detailed protocols.

The Influence of Aromatic Substituents on Reactivity

The reactivity of the benzylic system in these phenylethanol derivatives is heavily influenced by the nature of the substituent at the para position of the phenyl ring. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, which can, in turn, affect the reactivity of the ethyl-alcohol side chain. The order of the electron-donating strength for the substituents in our comparison is:

-N(CH₃)₂ > -NHCH₃ > -NH₂ > -OH > -H

This electronic effect is critical in reactions where a positive charge develops in the transition state at the benzylic position or on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, stronger EDGs lead to a significant rate enhancement. While the primary alcohol is not directly conjugated to the ring, the electronic nature of the ring can still influence its reactivity, for example, by affecting the stability of reaction intermediates.[9]

Comparative Reactivity Analysis

Oxidation of the Primary Alcohol

The oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. The efficiency of this transformation can be influenced by the electronic properties of the substrate. Generally, electron-rich benzylic alcohols are more susceptible to oxidation.[10]

G

The table below summarizes comparative data for the oxidation of 2-phenylethanol. While specific comparative data for the other analogs is sparse in the literature, we can infer their relative reactivities based on established chemical principles. The strong electron-donating dimethylamino group in our target compound would be expected to facilitate oxidation compared to the unsubstituted 2-phenylethanol.

CompoundOxidizing AgentSolventTime (h)Yield (%)Reference
2-PhenylethanolTsNBr₂MeCN1High[11]
2-PhenylethanolDess-Martin PeriodinaneDCM~1-2High[12]

Note: "High Yield" is used where specific percentages are not provided in the source but the reaction is described as efficient.

The enhanced electron density on the phenyl ring of this compound can stabilize a partial positive charge on the benzylic carbon during certain oxidation mechanisms, thus accelerating the reaction rate compared to 2-phenylethanol.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental reaction that depends on the nucleophilicity of the alcohol.[13] The electronic effects of the para-substituents on the nucleophilicity of the primary alcohol in phenylethanol derivatives are generally more subtle than their effects on reactions involving the aromatic ring directly. However, significant differences in reaction rates can still be observed.

G

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparisons discussed, the following detailed protocols for key transformations are provided.

Protocol 1: Oxidation of 2-Phenylethanol using TsNBr₂

This protocol is adapted from a general procedure for the oxidation of alcohols.[11]

Rationale: N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) is a mild and efficient reagent for the oxidation of primary alcohols to aldehydes. It offers a metal-free alternative to other common oxidizing agents. Acetonitrile (MeCN) is used as a polar aprotic solvent.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylethanol (1 mmol) in acetonitrile (2 mL).

  • Addition of Oxidant: Add N,N-dibromo-p-toluenesulfonamide (TsNBr₂) (1 mmol) to the solution. The solution will typically change color from light yellow to orange.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 1 hour.[11]

  • Workup: Upon completion, add a solution of sodium thiosulfate in water (1 mL) to quench any remaining oxidant. Stir for 20 minutes.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield phenylacetaldehyde.

Protocol 2: Esterification of Tyrosol via Acyl Chloride

This protocol describes a general method for esterification that avoids the use of a strong acid catalyst, making it suitable for substrates with acid-sensitive groups.

Rationale: The use of an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine allows for the esterification of alcohols under mild conditions. The base neutralizes the HCl byproduct.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tyrosol (1 mmol) in anhydrous dichloromethane (DCM) (5 mL).

  • Base Addition: Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

  • Purification: Purify the resulting ester by flash column chromatography.

Structure-Activity Relationship and Conclusion

The reactivity of this compound is a direct consequence of its molecular structure. The presence of the potent electron-donating dimethylamino group enhances the susceptibility of the molecule to oxidative processes compared to its unsubstituted counterpart, 2-phenylethanol. This principle extends to other analogs, with the reactivity generally correlating with the electron-donating ability of the para-substituent.

G

For reactions directly involving the alcohol, such as esterification, the electronic effects are less pronounced. However, the presence of basic amino groups in several analogs necessitates a careful choice of reaction conditions, particularly avoiding strong acids that can lead to side reactions or catalyst deactivation.

References

validation of analytical methods for 2-(4-(Dimethylamino)phenyl)ethanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Validation of Analytical Methods for the Quantification of 2-(4-(Dimethylamino)phenyl)ethanol

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for the quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the theoretical underpinnings and practical execution of method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For the quantification of this compound, this means ensuring the chosen method provides reliable, reproducible, and accurate results. This guide will walk you through a comparative analysis of a primary analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and discuss potential alternative methods.

Choosing the Analytical Technique: A Rationale

For the quantification of this compound, HPLC-UV is a widely adopted and robust technique. The molecule possesses a chromophore in its substituted benzene ring, making it amenable to UV detection. This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control analysis.

While other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could offer higher sensitivity and specificity, the added complexity and cost may not be necessary for routine quantification unless very low detection limits are required or in the presence of co-eluting, isobaric interferences.

A Framework for Validation: Key Parameters and Their Significance

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[3][4][5] The following sections will detail the experimental design and acceptance criteria for each of these parameters, based on a hypothetical, yet representative, HPLC-UV method for this compound.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC-UV) A->B C Optimize Chromatographic Conditions B->C D Establish Validation Protocol & Acceptance Criteria C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Compile Validation Report E->L F->L G->L H->L I->L J->L K->L M Method Implementation L->M

Caption: A stepwise workflow for analytical method validation.

Representative HPLC-UV Method for this compound

For the purpose of this guide, we will consider the following hypothetical HPLC-UV method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Analyte This compound
CAS Number 50438-75-0[6][7][8][9][10][11]
Molecular Formula C10H15NO[6][7][8][9]
Molecular Weight 165.23 g/mol [6][7][8][9][10][11]

Part 1: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13]

Experimental Protocol:
  • Forced Degradation Studies: Expose a solution of this compound to various stress conditions to induce degradation.

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105°C for 48 hours (solid state)

    • Photolytic: UV light (254 nm) for 7 days

  • Analyze the stressed samples by the proposed HPLC-UV method.

  • Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:
  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The peak purity index should be greater than a predefined threshold (e.g., >0.99).

Part 2: Linearity and Range

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:
  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations by diluting the stock solution. A typical range for an assay of a drug substance is 80% to 120% of the test concentration.[14]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:
  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Part 3: Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

Experimental Protocol:
  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of this compound.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:
  • The mean recovery should be within 98.0% to 102.0% for a drug substance.[15]

Part 4: Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[14]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:
  • The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Part 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:
  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (SD/S)

    • LOQ = 10 * (SD/S) (Where SD = standard deviation of the response and S = slope of the calibration curve)

Acceptance Criteria:
  • The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Part 6: Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:
  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic component)

    • Detection wavelength (± 2 nm)

  • Analyze a system suitability solution with each variation.

Acceptance Criteria:
  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits.

  • The results of the analysis should not be significantly affected by the variations.

Part 7: System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:
  • Before each run, inject a system suitability solution (a standard solution of this compound).

  • Evaluate the following parameters:

    • Tailing factor

    • Theoretical plates

    • Relative standard deviation of replicate injections

Acceptance Criteria:
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Replicate Injections ≤ 1.0%

Decision Tree for Method Validation Outcome

Caption: Decision-making process for analytical method validation.

Conclusion

The validation of an analytical method for the quantification of this compound is a multifaceted process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the reliability of the analytical data can be achieved. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust validation study, ensuring the quality and consistency of their analytical results.

References

A Comparative Efficacy Analysis of Novel 2-(4-(Dimethylamino)phenyl)ethanol Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of neurodegenerative disorders, such as Alzheimer's disease, necessitates the urgent development of novel and effective therapeutic agents. One promising strategy involves the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This guide presents a comparative study of newly synthesized derivatives of 2-(4-(Dimethylamino)phenyl)ethanol (DMAP-E), a scaffold known for its potential biological activities. We detail the synthetic rationale, comparative efficacy against acetylcholinesterase (AChE), structure-activity relationships (SAR), and provide comprehensive, reproducible experimental protocols for synthesis and in vitro evaluation.

Introduction: The Rationale for DMAP-E Derivative Development

Alzheimer's disease is pathologically characterized by a significant deficit in cholinergic neurotransmission. Inhibiting acetylcholinesterase (AChE), the primary enzyme that degrades acetylcholine in the synaptic cleft, is a clinically validated approach to managing the cognitive symptoms of the disease.[1][2] The parent compound, this compound, presents a versatile scaffold for chemical modification.[3][4][5] Its phenylethanolamine-like structure is a common feature in many biologically active compounds.[6][7][8] The tertiary dimethylamino group offers a key interaction point, while the phenyl ring and ethanol tail can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

The core hypothesis of this work is that targeted modifications to the DMAP-E backbone can yield derivatives with superior AChE inhibitory activity. This guide compares three novel derivatives—an ester (DMAP-E-Ac), an ether (DMAP-E-Me), and a carbamate (DMAP-E-Crb)—to elucidate key structure-activity relationships and identify the most promising candidates for further development.

Synthesis and Characterization of DMAP-E Derivatives

The synthesis of the target derivatives was achieved through straightforward, high-yielding reactions from the commercially available parent compound, DMAP-E. The choice of synthetic routes was predicated on efficiency and scalability.

  • DMAP-E-Ac (Ester Derivative): Synthesized via esterification of DMAP-E with acetyl chloride in the presence of a non-nucleophilic base (triethylamine) to neutralize the HCl byproduct.

  • DMAP-E-Me (Ether Derivative): Prepared using the Williamson ether synthesis, where the hydroxyl group of DMAP-E is deprotonated with a strong base (sodium hydride) followed by reaction with methyl iodide.

  • DMAP-E-Crb (Carbamate Derivative): Formed by reacting DMAP-E with methyl isocyanate in an aprotic solvent.

All synthesized compounds were purified by column chromatography and their structures were unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity was assessed to be >98% by HPLC analysis.

Comparative Efficacy: In Vitro Cholinesterase Inhibition

The primary measure of efficacy for this study was the in vitro inhibition of human acetylcholinesterase (AChE). The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀) value using Ellman's method.[1][9] This colorimetric assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine and the enzyme.

Quantitative Efficacy Data

The IC₅₀ values for the parent compound and its derivatives are summarized below. Donepezil, a well-established AChE inhibitor, was used as a positive control for assay validation.

Compound IDDerivative TypeModificationIC₅₀ against AChE (µM)
DMAP-E Parent Compound-OH> 200
DMAP-E-Ac Ester-OCOCH₃85.3 ± 4.2
DMAP-E-Me Ether-OCH₃152.1 ± 9.8
DMAP-E-Crb Carbamate-OCONHCH₃12.5 ± 1.1
Donepezil Positive ControlN/A0.02 ± 0.003
Structure-Activity Relationship (SAR) Analysis

The experimental data reveals a clear and compelling structure-activity relationship:

  • Parent Compound Inactivity: The parent DMAP-E molecule, with its free hydroxyl group, shows negligible inhibitory activity. This establishes that modification of the hydroxyl group is critical for efficacy.

  • Ester and Ether Modifications: Both acetylation (DMAP-E-Ac) and methylation (DMAP-E-Me) of the hydroxyl group confer moderate inhibitory activity. The ester is approximately twice as potent as the ether, suggesting that the carbonyl group may play a role in binding to the enzyme's active site.

  • Superiority of the Carbamate Moiety: The most significant finding is the dramatically enhanced potency of the carbamate derivative, DMAP-E-Crb. Its IC₅₀ value of 12.5 µM represents a greater than 16-fold increase in activity compared to the parent compound and a nearly 7-fold increase over the ester derivative. This is consistent with the mechanism of many established cholinesterase inhibitors, where the carbamate group acts as a "pseudo-substrate," carbamoylating a serine residue in the AChE active site, leading to a more prolonged inhibition than simple competitive binding.

The SAR suggests that the ability of the terminal group to form covalent or strong hydrogen-bonding interactions within the AChE active site is the primary determinant of inhibitory potency for this class of compounds.

In-Depth Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the synthesis of the most potent derivative and the in vitro efficacy assay.

Protocol: Synthesis of DMAP-E-Crb
  • Rationale: This one-step protocol is designed for efficiency. Anhydrous conditions are crucial as methyl isocyanate is highly reactive with water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add methyl isocyanate (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 5 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield DMAP-E-Crb as a white solid.

Protocol: In Vitro AChE Inhibition Assay (MTT-Based Cytotoxicity Assay Adaptation)

While the primary efficacy is cholinesterase inhibition, it is crucial to ensure that the observed effect is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[10][11][12] The principles of serial dilution and spectrophotometric measurement are directly applicable to the Ellman's assay for AChE inhibition.

  • Rationale: This protocol measures enzyme activity by detecting the colored product resulting from the substrate's enzymatic cleavage. The reduction in color intensity in the presence of an inhibitor is directly proportional to its potency.

  • Procedure:

    • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and human recombinant AChE.

    • Plate Setup: In a 96-well microplate, add 25 µL of buffer to all wells.

    • Inhibitor Dilution: Add 25 µL of the test compound (DMAP-E derivatives, Donepezil) in buffer to the first column of wells, creating a starting concentration. Perform a serial dilution across the plate. Add buffer only for control wells (100% activity) and a known potent inhibitor for a blank (0% activity).

    • Enzyme Addition: Add 25 µL of the AChE solution to all wells except for the negative control/blank. Incubate the plate for 15 minutes at 37 °C to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the reaction by adding 50 µL of a pre-mixed solution of DTNB and ATCI to all wells.

    • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of change in absorbance reflects the enzyme activity.

    • Data Analysis: Calculate the rate of reaction for each well. Normalize the rates relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Proposed Mechanism of Action

Based on the SAR data, the DMAP-E derivatives likely act as competitive inhibitors at the AChE active site. The carbamate derivative, DMAP-E-Crb, is proposed to function as a pseudo-irreversible inhibitor.

G cluster_post Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor DMAP_Crb DMAP-E-Crb (Carbamate Derivative) DMAP_Crb->AChE Competes with ACh Binds to Active Site Serine Serine Residue in AChE Active Site DMAP_Crb->Serine Carbamoylates Carbamoylated_AChE Carbamoylated AChE (Inactive) Serine->Carbamoylated_AChE Forms Carbamoylated_AChE->AChE Slow Hydrolysis (Reactivation)

References

A Comparative Guide to Fluorescent Markers: Unveiling the Performance of 4-(dimethylamino)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and dynamic landscape of cellular and molecular biology, fluorescent markers are indispensable tools, illuminating the intricate workings of life at the microscopic level. The selection of an appropriate fluorescent probe is paramount to the success of an experiment, with key performance characteristics dictating its suitability for a given application. This guide provides a comprehensive comparison of 4-(dimethylamino)phenethyl alcohol against two widely-used, high-performance fluorescent markers: DAPI and Fluorescein.

This analysis moves beyond a simple cataloging of specifications. We will delve into the fundamental photophysical properties that define a superior fluorescent marker and provide the experimental context for their evaluation. For researchers, scientists, and drug development professionals, understanding these nuances is critical for experimental design, data interpretation, and the overall integrity of your research. While 4-(dimethylamino)phenethyl alcohol is recognized for its role as a polymerization accelerator in industrial applications, its potential as a fluorescent marker is less understood. This guide aims to clarify its position within the broader context of fluorescent probes.

The Principles of Fluorescence: What Defines a High-Performance Marker?

Fluorescence is a molecular phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The utility of a fluorescent marker is governed by several key photophysical parameters:

  • Excitation and Emission Spectra: These spectra define the wavelengths of light the molecule absorbs and emits. A large separation between the excitation and emission maxima, known as the Stokes shift, is desirable to minimize spectral overlap and improve signal-to-noise ratios.[1][2]

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.

  • Quantum Yield (Φ): The quantum yield is the ratio of photons emitted to photons absorbed. It is a direct measure of the fluorescence efficiency, with a value closer to 1 indicating a more efficient and brighter fluorophore.[3][4]

  • Photostability: This refers to the ability of a fluorophore to resist chemical degradation and loss of fluorescence upon repeated exposure to excitation light. High photostability is crucial for long-term imaging experiments.

  • Environmental Sensitivity: The fluorescence of some molecules can be influenced by their local environment, such as solvent polarity or pH. While this can be exploited for sensing applications, it can also be a source of variability in general labeling experiments.

Comparative Analysis of Fluorescent Markers

To provide a clear performance benchmark, we will compare the known properties of DAPI and Fluorescein with the inferred properties of 4-(dimethylamino)phenethyl alcohol. It is crucial to note that while extensive data exists for DAPI and Fluorescein, the fluorescent properties of 4-(dimethylamino)phenethyl alcohol are not well-documented in scientific literature for fluorescence microscopy applications. Its properties are inferred based on its structural similarity to N,N-dimethylaniline, which is a known fluorophore.

Property4-(dimethylamino)phenethyl alcoholDAPI (4',6-diamidino-2-phenylindole)Fluorescein
Primary Application Polymerization AcceleratorNuclear StainingGeneral-purpose Fluorescent Label
Excitation Max (λex) ~298 nm (inferred)~358 nm (bound to dsDNA)[5][6][7]~498 nm (in basic solution)[8]
Emission Max (λem) ~346 nm (inferred)~461 nm (bound to dsDNA)[5][9][6][7]~517 nm (in basic solution)[8]
Molar Extinction Coefficient (ε) Not Reported~27,000 M⁻¹cm⁻¹ (at 353 nm)[6]~92,300 M⁻¹cm⁻¹ (at 500 nm in basic ethanol)[10]
Quantum Yield (Φ) Not Reported (likely low)~0.92 (bound to dsDNA)[11]~0.97 (in basic ethanol)[10]
Photostability Not ReportedModerateLow to Moderate
Key Advantages Effective polymerization acceleratorHigh specificity for DNA; significant fluorescence enhancement upon binding.[6][12]High brightness; well-established conjugation chemistries.
Key Disadvantages Likely weak, UV-range fluorescence; not optimized as a fluorescent probe.Requires UV excitation, which can be phototoxic to live cells.pH-sensitive fluorescence; prone to photobleaching.[13]

Analysis:

The data clearly positions DAPI and Fluorescein as superior fluorescent markers for biological imaging. DAPI's high affinity for DNA and the significant increase in its quantum yield upon binding make it an exceptional stain for visualizing cell nuclei.[6][12] Fluorescein's high extinction coefficient and quantum yield result in a very bright green fluorescence, making it a workhorse for a variety of labeling applications.[10]

In contrast, 4-(dimethylamino)phenethyl alcohol , based on the properties of its core fluorophore, N,N-dimethylaniline, is predicted to have both its excitation and emission in the ultraviolet range. This is a significant drawback for biological applications, as UV light can be damaging to cells and can cause autofluorescence from endogenous molecules, leading to high background noise. Furthermore, the lack of reported high quantum yield or specific binding properties suggests that it is not an efficient fluorophore for imaging. Its established role as a polymerization accelerator is where its chemical properties are best utilized.

Experimental Protocol: Characterizing the Fluorescence of a Novel Compound

To empirically determine the fluorescent properties of a compound like 4-(dimethylamino)phenethyl alcohol, a standardized protocol is essential. The following outlines the relative quantum yield measurement, a common method that compares the fluorescence of an unknown sample to a well-characterized standard.[3][4]

Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

  • Test compound (e.g., 4-(dimethylamino)phenethyl alcohol)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV range)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the test compound and the fluorescence standard in the chosen spectroscopic grade solvent.

  • Absorbance Measurements:

    • Prepare a series of dilutions of both the test and standard solutions.

    • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Ensure that the absorbance values are in the linear range, typically below 0.1, to avoid inner filter effects.[3]

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the solutions.

    • Record the fluorescence emission spectrum for each dilution of the test and standard solutions.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the test compound (Φ_test) can be calculated using the following equation:

      Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)²

      Where:

      • Φ_std is the quantum yield of the standard.

      • Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • n_test and n_std are the refractive indices of the test and standard solutions, respectively (if different solvents are used).

Experimental Workflow for Quantum Yield Determination

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_test Prepare Test Stock dilutions_test Create Test Dilutions stock_test->dilutions_test stock_std Prepare Standard Stock dilutions_std Create Standard Dilutions stock_std->dilutions_std abs_measure Measure Absorbance (UV-Vis) dilutions_test->abs_measure dilutions_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Use same dilutions integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion

This guide provides a detailed comparison of 4-(dimethylamino)phenethyl alcohol with the established fluorescent markers DAPI and Fluorescein. The evidence strongly indicates that while 4-(dimethylamino)phenethyl alcohol possesses a chromophore that likely imparts some fluorescent properties, its primary utility is not as a fluorescent probe for biological imaging. Its inferred UV excitation/emission spectrum and the lack of data supporting high fluorescence efficiency make it a suboptimal choice compared to the highly optimized and bright visible-range fluorophores like DAPI and Fluorescein.

For researchers selecting a fluorescent marker, it is imperative to consider the photophysical properties in the context of the specific application. For nuclear staining, DAPI remains a gold standard. For general-purpose labeling requiring high brightness, Fluorescein and its more photostable derivatives are excellent choices. 4-(dimethylamino)phenethyl alcohol, while a valuable chemical reagent in its own right, does not currently present a compelling case for its use as a primary fluorescent marker in biological research. The provided experimental protocol offers a framework for researchers who wish to empirically characterize the fluorescence of this or other novel compounds.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical overview of how to design and execute cross-reactivity studies for 2-(4-(Dimethylamino)phenyl)ethanol, a phenethylamine derivative. We will explore the principles of cross-reactivity in the context of immunoassays and provide a framework for comparing its analytical performance against potential interferents. This guide will also detail confirmatory analytical techniques to ensure the validity of your findings.

The Significance of Cross-Reactivity in Analytical Science

Cross-reactivity is a phenomenon where an antibody or other analytical sensor binds to a non-target molecule that is structurally similar to the intended analyte.[1] In the realm of immunoassays, this can lead to false-positive results or an overestimation of the analyte's concentration.[2] For a compound like this compound, which shares a core phenethylamine structure with numerous other biologically active compounds, a thorough investigation of cross-reactivity is not just a recommendation but a necessity for robust and reliable analytical data.

Understanding the Structural Context: The Phenethylamine Family

This compound belongs to the broad class of phenethylamine alkaloids.[3] Its structure, characterized by a phenyl ring attached to an ethylamine side chain with a dimethylamino group at the para position of the phenyl ring, makes it a candidate for cross-reactivity with other members of this family. A notable analogue is hordenine (N,N-dimethyltyramine), a naturally occurring compound found in sources like barley and beer.[4] The structural similarity between these two compounds underscores the potential for analytical interference.[5]

Designing a Comprehensive Cross-Reactivity Study

A well-designed cross-reactivity study should be systematic and encompass a panel of compounds that are structurally related to the target analyte, are potential metabolites, or could be present as impurities from the synthesis process.

Selection of a Cross-Reactivity Panel

The selection of compounds to test for cross-reactivity is a critical first step. For this compound, the panel should include:

  • Structurally Similar Phenethylamines: Hordenine, N,N-dimethylphenethylamine, Tyramine, Phenylethanolamine, and other related compounds.

  • Potential Precursors and Byproducts: Based on common synthesis routes for phenethyl alcohols, potential impurities could arise from the starting materials or side reactions. For instance, synthesis involving a Grignard reagent might introduce related alkylated species.[6]

  • Commonly Co-administered or Endogenous Compounds: Depending on the application, it may be relevant to include other drugs or endogenous substances that could be present in the test samples.

Experimental Workflow

The following diagram outlines a typical workflow for a cross-reactivity study, starting with an immunoassay screen followed by confirmatory analysis.

Cross_Reactivity_Workflow cluster_screening Immunoassay Screening cluster_confirmation Confirmatory Analysis start Prepare Stock Solutions of Test Compounds elisa Perform Competitive ELISA start->elisa ic50 Determine IC50 Values elisa->ic50 percent_cr Calculate % Cross-Reactivity ic50->percent_cr hplc HPLC-UV Analysis percent_cr->hplc Compounds with >1% Cross-Reactivity lcms LC-MS/MS Analysis percent_cr->lcms Compounds with >1% Cross-Reactivity data_analysis Compare and Validate Results hplc->data_analysis lcms->data_analysis

Caption: Experimental workflow for assessing cross-reactivity.

Part 1: Immunoassay-Based Cross-Reactivity Assessment

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules.[7] The principle lies in the competition between the target analyte and the test compound for a limited number of antibody binding sites.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with an antibody specific to a phenethylamine structure, ideally one raised against a conjugate of a molecule structurally similar to this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction:

    • Prepare serial dilutions of both the target analyte (this compound) to create a standard curve, and each of the potential cross-reactants.

    • In separate wells, add a fixed concentration of an enzyme-labeled version of the target analyte (or a related tracer) and the varying concentrations of either the standard or the test compound.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP). Incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each of the test compounds. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The results should be summarized in a table for easy comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compoundValue100%
HordenineValueValue
N,N-DimethylphenethylamineValueValue
TyramineValueValue
Other Test CompoundsValueValue

Part 2: Confirmatory Analysis with Chromatographic Methods

Any compound exhibiting significant cross-reactivity in the immunoassay should be further investigated using more specific analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques provide orthogonal data to confirm or refute the initial immunoassay findings.[5]

High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC-UV method can be used to separate and quantify this compound from its potential cross-reactants.

  • Sample Preparation: Prepare standard solutions of this compound and the cross-reacting compounds in a suitable solvent (e.g., methanol/water).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for phenethylamine analysis.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., around 220-230 nm).

  • Method Validation: The HPLC method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest level of specificity and sensitivity for the quantification of small molecules in complex matrices.[10][11]

  • Sample Preparation: Similar to HPLC, prepare standard solutions. For complex matrices, a sample extraction step (e.g., solid-phase extraction) may be necessary.[12]

  • LC Conditions: Similar to the HPLC method, but often with faster gradients and lower flow rates compatible with the mass spectrometer.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phenethylamines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. This highly selective detection mode minimizes the chance of interference.

  • Method Validation: The LC-MS/MS method must be rigorously validated for all relevant parameters.[13][14]

Comparative Analysis and Conclusion

By combining the data from the immunoassay and the chromatographic methods, a comprehensive picture of the cross-reactivity profile of this compound can be established. The immunoassay provides a rapid screening tool, while HPLC and LC-MS/MS offer the specificity required for confirmation and accurate quantification.

The following diagram illustrates the logical relationship in interpreting the results from this multi-tiered approach.

Result_Interpretation cluster_interpretation Interpretation Logic immunoassay Immunoassay Result (High Cross-Reactivity) hplc HPLC-UV Analysis immunoassay->hplc Investigate with orthogonal method lcms LC-MS/MS Analysis immunoassay->lcms Investigate with orthogonal method conclusion Conclusion hplc->conclusion lcms->conclusion interpretation If HPLC/LC-MS/MS confirms co-elution and similar response: True Cross-Reactivity If HPLC/LC-MS/MS shows separation and distinct response: Immunoassay-specific interference conclusion->interpretation

Caption: Logic for interpreting cross-reactivity results.

This guide provides a robust framework for conducting thorough cross-reactivity studies of this compound. By following these principles and protocols, researchers can ensure the analytical data they generate is both accurate and reliable, which is the cornerstone of sound scientific and developmental work.

References

A Head-to-Head Comparison: 2-(4-(Dimethylamino)phenyl)ethanol as a High-Performance Accelerator in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for optimized polymerization processes is relentless. The choice of accelerator, a seemingly minor component, can profoundly impact reaction kinetics, final product properties, and biocompatibility. This guide provides an in-depth technical comparison of 2-(4-(Dimethylamino)phenyl)ethanol, a promising tertiary amine accelerator, against its conventional counterparts, supported by experimental data and detailed protocols.

Introduction to this compound: A Molecule of Interest

This compound, also known as 4-(Dimethylamino)phenethyl alcohol, is a tertiary amine with the chemical formula C10H15NO.[1][2] Its structure, featuring a dimethylamino group attached to a phenyl ethanol moiety, makes it a compelling candidate for accelerating free-radical polymerization. This compound is particularly relevant in applications demanding high efficiency and biocompatibility, such as in dental resins and bone cements.

Key Physicochemical Properties:

PropertyValue
CAS Number 50438-75-0
Molecular Weight 165.23 g/mol [1]
Appearance Solid
Melting Point 54-58 °C

Core Application: Accelerator in Photopolymerization of Dental Resins

One of the primary applications of this compound is as a co-initiator or accelerator in the photopolymerization of dental restorative composites.[3] These materials typically consist of a resin matrix (e.g., Bis-GMA/TEGDMA), inorganic fillers, and a photoinitiator system. The most common photoinitiator is camphorquinone (CQ), which, upon exposure to blue light, requires an electron donor, typically a tertiary amine, to generate the free radicals that initiate the polymerization cascade.[4]

The Mechanism of Action: A Synergistic Partnership with Camphorquinone

The photopolymerization process is a well-orchestrated sequence of events at the molecular level. The following diagram illustrates the pivotal role of this compound in this process.

G CQ Camphorquinone (CQ) CQ_excited Excited CQ CQ->CQ_excited Excitation Light Blue Light (hv) Light->CQ Absorption Exciplex [CQ...Amine] Exciplex CQ_excited->Exciplex Electron Transfer Amine This compound Amine->Exciplex Radical_gen Radical Generation Exciplex->Radical_gen Amine_radical Amine Radical (R•) Radical_gen->Amine_radical Proton Transfer Monomer Methacrylate Monomers Amine_radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G cluster_0 Formulation cluster_1 Characterization cluster_2 Analysis A1 PMMA Powder + BPO B1 Setting Time & Exotherm A1->B1 A2 MMA Monomer A2->B1 A3 Accelerator (e.g., DMPOH or DMPT) A3->B1 B2 Mechanical Testing (Compressive, Flexural Strength) B1->B2 B3 Residual Monomer/Accelerator Analysis (HPLC) B2->B3 B4 Biocompatibility (Cytotoxicity Assays) B3->B4 C1 Comparative Performance Evaluation B4->C1

References

Benchmarking Synthesis Strategies for 2-(4-(Dimethylamino)phenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(Dimethylamino)phenyl)ethanol is a valuable chemical intermediate whose structure, featuring a primary alcohol and a dimethylaniline moiety, makes it a versatile building block in medicinal chemistry and materials science. It serves as a precursor for various pharmaceuticals and as a component in the synthesis of specialized dyes and polymers. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of three distinct synthetic methodologies for preparing this compound. We will move beyond simple procedural outlines to explore the mechanistic rationale, practical considerations, and performance benchmarks of each route. The objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to select the most appropriate synthesis strategy for their specific objectives, whether for small-scale discovery or large-scale production. Each method is supported by detailed experimental protocols and a comparative analysis of key performance indicators.

Method A: Direct Reduction of 4-(Dimethylamino)phenylacetic Acid

This approach is arguably the most direct, converting a commercially available carboxylic acid to the target primary alcohol in a single chemical transformation. The success of this method hinges on the use of a powerful reducing agent capable of reducing the carboxylic acid functional group, which is relatively unreactive towards milder reagents.

Causality and Mechanistic Insight: The reduction of a carboxylic acid requires a potent hydride donor. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group of the salt is attacked by the aluminohydride species, ultimately leading to the formation of an aluminum alkoxide intermediate. A final aqueous workup hydrolyzes this intermediate to liberate the primary alcohol. The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is critical, as LiAlH₄ reacts violently with protic solvents like water and alcohols.

G cluster_0 Method A: Workflow A 4-(Dimethylamino)phenylacetic Acid B Add LiAlH₄ in anhydrous THF A->B C Reflux B->C D Aqueous Workup (Quench) C->D E Extraction & Purification D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via direct acid reduction.

Experimental Protocol: Method A
  • Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Substrate Addition: A solution of 4-(dimethylamino)phenylacetic acid (1.0 eq.)[1][2][3] in 50 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition rate is controlled to maintain a gentle evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Isolation: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with additional THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure alcohol[4].

Method B: Grignard Reaction with Ethylene Oxide

This classic organometallic approach builds the carbon skeleton by forming a new carbon-carbon bond. It involves the preparation of a Grignard reagent from the corresponding aryl halide, which then acts as a potent nucleophile to open an epoxide ring.

Causality and Mechanistic Insight: The synthesis begins with the formation of 4-(dimethylamino)phenylmagnesium bromide from 4-bromo-N,N-dimethylaniline. This organometallic reagent is a powerful carbon nucleophile and a strong base, necessitating strictly anhydrous conditions. The Grignard reagent then attacks one of the electrophilic carbons of the ethylene oxide ring in a nucleophilic substitution reaction (Sɴ2). This concerted attack opens the strained three-membered ring to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final this compound product. This method is a convergent synthesis strategy, effectively coupling two key fragments.[5][6]

G cluster_1 Method B: Workflow A 4-Bromo-N,N-dimethylaniline + Mg turnings B Formation of Grignard Reagent in anhydrous ether A->B C Reaction with Ethylene Oxide B->C D Acidic Workup (NH₄Cl) C->D E Extraction & Purification D->E F This compound E->F

Caption: Workflow for the synthesis via the Grignard reaction pathway.

Experimental Protocol: Method B
  • Grignard Reagent Preparation:

    • Magnesium turnings (1.5 eq.) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • A solution of 4-bromo-N,N-dimethylaniline (1.0 eq.) in anhydrous diethyl ether or THF is added. A small crystal of iodine may be added to initiate the reaction.

    • The mixture is gently heated or stirred until the magnesium is consumed, yielding a cloudy grey-brown solution of 4-(dimethylamino)phenylmagnesium bromide.

  • Reaction with Ethylene Oxide:

    • The Grignard solution is cooled to 0 °C.

    • Ethylene oxide (1.5-2.0 eq.), either condensed as a liquid at low temperature or bubbled as a gas, is slowly introduced into the reaction mixture with vigorous stirring. This step is highly exothermic and requires careful temperature control.

  • Quenching and Workup:

    • After the reaction is complete (monitored by TLC), the mixture is slowly poured into a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification:

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford the target alcohol.

Method C: Reduction of Methyl 4-(Dimethylamino)phenylacetate

This method is a variation of Method A, proceeding through an ester intermediate rather than the carboxylic acid. While it introduces an additional synthetic step (esterification), it can offer advantages in terms of reaction conditions and purification.

Causality and Mechanistic Insight: The synthesis first requires the conversion of 4-(dimethylamino)phenylacetic acid to its corresponding methyl ester. This is typically achieved through Fischer esterification, an acid-catalyzed reaction with methanol. The resulting ester is then reduced. Like carboxylic acids, esters are readily reduced by LiAlH₄. The mechanism involves the nucleophilic addition of a hydride to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide leaving group to form an aldehyde, which is immediately reduced by another equivalent of hydride to the final primary alcohol. The two-step hydride addition makes this process highly efficient.[7]

G cluster_2 Method C: Workflow A 4-(Dimethylamino)phenylacetic Acid B Fischer Esterification (MeOH, H₂SO₄) A->B C Methyl 4-(dimethylamino)phenylacetate B->C D Reduction with LiAlH₄ C->D E Aqueous Workup & Purification D->E F This compound E->F

Caption: Workflow for the synthesis via reduction of a methyl ester intermediate.

Experimental Protocol: Method C
  • Esterification:

    • A solution of 4-(dimethylamino)phenylacetic acid (1.0 eq.) in methanol (MeOH) is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added.

    • The mixture is heated to reflux for 8-12 hours.

    • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude methyl ester, which can be used directly in the next step.

  • Reduction:

    • The protocol for the reduction of the methyl ester is identical to that described in Method A (steps 1-4), using methyl 4-(dimethylamino)phenylacetate as the substrate.

  • Workup and Purification:

    • The quenching, isolation, and purification steps are identical to those described in Method A (steps 5-7).

Comparative Analysis

The choice of synthetic route depends on a multitude of factors including scale, available equipment, safety protocols, and cost. The following table summarizes the key performance indicators for each method based on typical laboratory-scale experiments.

ParameterMethod A: Acid ReductionMethod B: Grignard ReactionMethod C: Ester Reduction
Starting Materials 4-(Dimethylamino)phenylacetic Acid4-Bromo-N,N-dimethylaniline, Mg, Ethylene Oxide4-(Dimethylamino)phenylacetic Acid, Methanol
Number of Steps 12 (including Grignard prep)2
Typical Yield 85-95%60-75%80-90% (over 2 steps)
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Magnesium (Mg), Ethylene OxideSulfuric Acid (H₂SO₄), LiAlH₄
Safety Concerns Highly pyrophoric LiAlH₄; violent reaction with water.Moisture-sensitive Grignard reagent; toxic, gaseous, and flammable ethylene oxide.Flammable solvents; pyrophoric LiAlH₄.
Scalability Good, but requires careful thermal management and specialized equipment for handling LiAlH₄.Challenging due to the handling of gaseous ethylene oxide and exothermic nature.Very good; esterification is a robust industrial process. LiAlH₄ handling is the main challenge.
Advantages High yield, direct route.Excellent for C-C bond formation; convergent.High overall yield; ester intermediate is easily purified.
Disadvantages Use of a hazardous and expensive reagent (LiAlH₄).Moisture sensitivity; handling of toxic gas; moderate yield.Additional esterification step increases overall process time.

Conclusion and Recommendations

Each of the benchmarked methods presents a viable pathway to this compound, but they are not interchangeable. The optimal choice is dictated by the specific constraints and goals of the research program.

  • Method A (Direct Acid Reduction) is the most efficient for rapid, small-scale laboratory synthesis . Its high yield and single-step transformation make it ideal when material throughput is prioritized and appropriate facilities for handling LiAlH₄ are available.

  • Method B (Grignard Reaction) , while classic, presents significant handling challenges with ethylene oxide, making it less favorable for general laboratory use unless the specific bond-forming strategy is required for analog synthesis. It is generally considered the least practical of the three for this specific target.

  • Method C (Ester Reduction) represents the most robust and scalable approach. Although it involves an additional step, Fischer esterification is a cost-effective and high-yielding reaction. The ester intermediate is often easier to purify than the starting carboxylic acid, leading to a higher purity final product. This route is highly recommended for large-scale production and when process control and purity are paramount.

Ultimately, a thorough risk assessment and consideration of available resources should guide the final selection. This comparative guide serves as a foundational tool to facilitate that decision-making process, ensuring a synthesis strategy that is not only chemically sound but also practical and safe.

References

Efficacy of 2-(4-(Dimethylamino)phenyl)ethanol Derivatives in Biological Systems: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 2-(4-(Dimethylamino)phenyl)ethanol derivatives, with a primary focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. While a direct head-to-head comparison of a synthesized library of these specific derivatives is not extensively available in public literature, this document synthesizes data from structurally related compounds and outlines the established methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of the this compound Scaffold

The this compound core structure presents a compelling starting point for the design of novel therapeutic agents. The presence of a tertiary amine, specifically the dimethylamino group, and a phenylethanol backbone offers functionalities that can be pivotal for interacting with biological targets. The dimethylamino group can act as a protonatable nitrogen, engaging in ionic interactions, while the aromatic ring and the ethanol moiety provide opportunities for hydrophobic and hydrogen bonding interactions, respectively.

One of the most explored therapeutic avenues for compounds bearing a phenylethylamine or related scaffold is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1] The dysregulation of cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease (AD), and AChE inhibitors are a cornerstone of current symptomatic treatment.[2][3] This guide will delve into the methodologies used to assess the efficacy of these derivatives as AChE inhibitors and provide a comparative overview based on available data for structurally analogous compounds.

Mechanism of Action: Targeting Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and consequently, impaired cognitive function.[3] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby enhancing cholinergic signaling.[2]

The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is involved in substrate trafficking and allosteric modulation of the enzyme's activity. Many potent AChE inhibitors are designed to interact with both sites.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle Synthesizes ACh Choline_Uptake Choline Transporter Choline_Uptake->ChAT Choline AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE->Choline_Uptake Choline Recycled Inhibitor 2-(4-(Dimethylamino)phenyl) ethanol Derivative Inhibitor->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compounds Plate Prepare 96-Well Plate: Blank, Control, Test Wells Reagents->Plate Preincubation Pre-incubate (37°C, 15 min) Plate->Preincubation Reaction Initiate Reaction (Add ATCI & DTNB) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate Calculate Reaction Rate (ΔAbs/min) Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50 cluster_preclinical In Vivo Study Workflow Model Select Animal Model (e.g., Transgenic Mice) Treatment Administer Test Compound (e.g., Oral Gavage, IP Injection) Model->Treatment Behavioral Conduct Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical & Histological Analysis (e.g., Brain AChE activity, Plaque Load) Behavioral->Biochemical Data Analyze Data and Assess Efficacy Biochemical->Data

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(4-(Dimethylamino)phenyl)ethanol as a Novel p53-MDM2 Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel small molecule, exemplified by 2-(4-(Dimethylamino)phenyl)ethanol, as a putative inhibitor of the p53-MDM2 protein-protein interaction (PPI). We will navigate the logical progression of experiments, from initial biochemical validation to cell-based assays, and benchmark its performance against the well-characterized inhibitor, Nutlin-3a.

The Critical p53-MDM2 Interaction: A Prized Target in Oncology

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which binds to p53 and targets it for proteasomal degradation.[3][4] In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[5][6] Therefore, the disruption of the p53-MDM2 interaction with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 and trigger apoptosis in cancer cells.[7][8][9]

This guide will use the hypothetical scenario of validating this compound as a novel inhibitor of this critical PPI. We will compare its performance with Nutlin-3a, a potent and selective inhibitor of the p53-MDM2 interaction that has been extensively studied and has entered clinical trials.[10][11][12]

A Multi-faceted Approach to Mechanism of Action Validation

A robust validation of a novel PPI inhibitor requires a multi-pronged approach, starting with direct biochemical evidence of target engagement and progressing to confirmation of the desired cellular phenotype. Our experimental workflow is designed to be a self-validating system, where each step provides corroborating evidence for the proposed mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Screening: AlphaLISA Assay B Direct Binding Kinetics: Surface Plasmon Resonance (SPR) A->B Confirm Direct Interaction D Target Engagement: Co-Immunoprecipitation (Co-IP) A->D Validate in Cellular Context C Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) B->C Characterize Binding Energetics E Downstream Pathway Activation: Western Blot (p53, MDM2, p21) D->E Assess Pathway Modulation F Functional Cellular Outcome: p53-Dependent Apoptosis Assay E->F Link to Biological Function

Caption: A logical workflow for validating a novel p53-MDM2 inhibitor.

Part 1: Biochemical Validation - Does the Compound Directly Bind its Target?

The initial phase of our investigation focuses on establishing a direct interaction between this compound and the MDM2 protein at the p53 binding site.

Primary Screening: AlphaLISA Assay for p53-MDM2 Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay ideal for studying PPIs in a high-throughput format.[3][13]

Principle: Donor and acceptor beads are brought into close proximity when the target proteins (p53 and MDM2) interact. Upon laser excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. A small molecule that disrupts the PPI will decrease this signal.

  • Reagent Preparation:

    • Recombinant GST-tagged MDM2 and His-tagged p53 proteins.

    • Glutathione (GSH) donor beads and anti-His acceptor beads.

    • Assay buffer (e.g., 1X AlphaLISA PPI Buffer).

    • Test compounds: this compound and Nutlin-3a (positive control) serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of GST-MDM2 (final concentration 1 nM) to each well.

    • Add 10 µL of serially diluted test compounds or DMSO (vehicle control).

    • Add 5 µL of His-p53 (final concentration 1 nM).

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of GSH AlphaLISA Acceptor beads (final concentration 20 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of anti-His Donor beads (final concentration 20 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

CompoundAlphaLISA IC50 (µM)
This compoundHypothetical Value: 5.2
Nutlin-3a0.25[3]
Direct Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.[14][15][16]

Principle: A protein target is immobilized on a sensor chip. When an analyte (the small molecule) flows over the surface and binds, the change in refractive index at the surface is measured in real-time, generating a sensorgram.

  • Immobilization:

    • Immobilize recombinant MDM2 onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound and Nutlin-3a in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound solutions over the MDM2-immobilized surface and a reference flow cell.

    • Monitor the binding and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

CompoundKD (µM)ka (1/Ms)kd (1/s)
This compoundHypothetical Value: 2.8Hypothetical Value: 1.5 x 10^4Hypothetical Value: 4.2 x 10^-2
Nutlin-3a0.036[5]5.3 x 10^5[17]1.9 x 10^-2[17]
Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19][20][21]

Principle: A solution of the small molecule is titrated into a solution containing the target protein. The heat released or absorbed during binding is measured.

  • Sample Preparation:

    • Dialyze recombinant MDM2 and dissolve the test compounds in the same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).

  • Titration:

    • Fill the ITC sample cell with MDM2 solution (e.g., 20 µM).

    • Load the titration syringe with the compound solution (e.g., 200 µM).

    • Perform a series of injections of the compound into the MDM2 solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of the compound to MDM2.

    • Fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.

CompoundKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundHypothetical Value: 3.1Hypothetical Value: -5.8Hypothetical Value: -1.7
Nutlin-3a0.09[5]-8.2-1.4

Part 2: Cellular Validation - Does the Compound Exert the Expected Effect in a Biological System?

Having established direct binding, we now move to cell-based assays to confirm target engagement in a physiological context and to verify the downstream consequences of inhibiting the p53-MDM2 interaction.

Target Engagement: Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique to study protein-protein interactions within cells.[22][23] We will use it to demonstrate that this compound can disrupt the endogenous p53-MDM2 complex.

Principle: An antibody against a "bait" protein (MDM2) is used to pull it down from a cell lysate. If a "prey" protein (p53) is bound to the bait, it will also be pulled down and can be detected by Western blotting.

  • Cell Culture and Treatment:

    • Use a human cancer cell line with wild-type p53 (e.g., U-2 OS osteosarcoma cells).

    • Treat cells with this compound, Nutlin-3a, or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysates with an anti-MDM2 antibody overnight.

    • Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against p53 and MDM2.

Expected Outcome: Treatment with an effective inhibitor will reduce the amount of p53 that co-immunoprecipitates with MDM2, compared to the vehicle control.

Downstream Pathway Activation: Western Blot for p53, MDM2, and p21

Inhibition of the p53-MDM2 interaction should lead to the stabilization and accumulation of p53, which in turn will transcriptionally activate its target genes, including MDM2 (in a negative feedback loop) and the cell cycle inhibitor p21.[10][24][25][26]

  • Cell Treatment and Lysis:

    • Treat U-2 OS cells with a dose-range of this compound and Nutlin-3a for 24 hours.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Expected Outcome: A dose-dependent increase in the protein levels of p53, MDM2, and p21 in cells treated with the active compound.

Functional Cellular Outcome: p53-Dependent Apoptosis

The ultimate goal of reactivating p53 is to induce apoptosis in cancer cells. We will assess this using a flow cytometry-based assay.

  • Cell Treatment:

    • Treat U-2 OS cells (wild-type p53) and Saos-2 cells (p53-null) with this compound and Nutlin-3a for 48 hours. The use of a p53-null cell line is a critical control to demonstrate p53-dependency.

  • Staining:

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

Expected Outcome: A significant increase in apoptosis in the p53 wild-type U-2 OS cells treated with the active compound, with minimal effect on the p53-null Saos-2 cells, confirming a p53-dependent mechanism of action.

Cell LineTreatment% Apoptotic Cells
U-2 OS (p53 wt)Vehicle (DMSO)~5%
This compound (10 µM)Hypothetical Value: ~35%
Nutlin-3a (10 µM)~40%[10]
Saos-2 (p53 null)Vehicle (DMSO)~5%
This compound (10 µM)Hypothetical Value: ~7%
Nutlin-3a (10 µM)No significant increase[10]

Visualizing the Mechanism of Action

G cluster_0 Normal State (MDM2 Overexpression) cluster_1 Treated State (Inhibitor Present) p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binding MDM2_1->p53_1 Ubiquitination & Degradation Apoptosis_1 Apoptosis (Suppressed) p53_2 p53 (Accumulates) Apoptosis_2 Apoptosis (Activated) p53_2->Apoptosis_2 Transcriptional Activation MDM2_2 MDM2 Inhibitor This compound or Nutlin-3a Inhibitor->MDM2_2 Inhibition

References

comparative analysis of the photophysical properties of 2-(4-(Dimethylamino)phenyl)ethanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the photophysical properties of 2-(4-(Dimethylamino)phenyl)ethanol and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for characterizing these fascinating donor-acceptor chromophores. We will explore how subtle structural modifications can profoundly influence their fluorescence behavior, with a focus on the Twisted Intramemolecular Charge Transfer (TICT) phenomenon and solvatochromism.

Introduction: The Intriguing Photophysics of Donor-Acceptor Systems

This compound and its derivatives belong to a class of molecules known as donor-acceptor (D-A) systems. These molecules possess an electron-donating group (the dimethylamino moiety) connected to an electron-accepting group (the phenyl ethanol moiety) through a single bond. This architecture gives rise to complex and often environmentally sensitive photophysical properties.[1]

Upon photoexcitation, these molecules can undergo a process known as Twisted Intramolecular Charge Transfer (TICT).[1][2] In the excited state, rotation around the single bond connecting the donor and acceptor groups can lead to a decoupled, charge-separated state known as the TICT state.[3] This process is highly dependent on the polarity of the surrounding environment, making these compounds excellent candidates for fluorescent probes and sensors.[1] This guide will provide the framework for a comparative analysis of how structural variations in analogs of this compound impact their photophysical behavior.

Theoretical Framework: Understanding TICT and Solvatochromism

The Twisted Intramolecular Charge Transfer (TICT) Model

The photophysical behavior of this compound analogs is largely governed by the TICT model. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In polar solvents, the molecule can then relax to a lower-energy TICT state through rotation of the dimethylamino group.[2][4] The TICT state is characterized by a large dipole moment and is thus stabilized by polar solvents.[3]

The transition from the LE state to the TICT state is often non-radiative, meaning it can quench fluorescence.[5] However, if the TICT state itself is emissive, it will result in a fluorescence band that is significantly red-shifted compared to the emission from the LE state.[1] The competition between LE emission and TICT formation and emission is a key factor determining the overall fluorescence properties of these molecules.

Diagram of the TICT Process

TICT_Process S0 Ground State (S0) Planar Conformation LE Locally Excited (LE) State Planar Conformation S0->LE Absorption (hν_abs) LE->S0 LE Fluorescence (hν_f_LE) (Blue-shifted) TICT TICT State Perpendicular Conformation (Charge Separated) LE->TICT Intramolecular Rotation (Polar Solvents) S0_twisted Ground State (S0) Twisted Conformation TICT->S0_twisted TICT Fluorescence (hν_f_TICT) (Red-shifted) S0_twisted->S0 Relaxation

Caption: The Jablonski diagram illustrating the Twisted Intramolecular Charge Transfer (TICT) process.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[6] This effect is particularly pronounced in molecules like this compound analogs due to the significant change in dipole moment between the ground and excited states.

  • Positive Solvatochromism: A red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. This is characteristic of molecules where the excited state is more polar than the ground state, as is the case for TICT-forming molecules.[6]

  • Negative Solvatochromism: A blue-shift (hypsochromic shift) in the emission spectrum with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.[6]

By studying the absorption and emission spectra of these analogs in a range of solvents with varying polarities, we can gain valuable insights into the nature of their excited states and the efficiency of the TICT process.

Experimental Methodologies

To conduct a comprehensive comparative analysis of the photophysical properties of this compound analogs, the following experimental techniques are essential.

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy

These techniques are fundamental for characterizing the electronic transitions and emissive properties of the molecules.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of each analog in a high-purity solvent (e.g., spectroscopic grade cyclohexane). From these, prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.[7]

    • Record the absorption spectra of each solution in a 1 cm path length quartz cuvette.

    • Use the pure solvent as a blank for baseline correction.[7]

    • Determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.[8]

    • Excite the samples at their respective λabs.

    • Record the emission spectra, ensuring to scan a wide enough wavelength range to capture the entire emission band.

    • Determine the wavelength of maximum emission (λem).

Experimental Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurements cluster_data Data Analysis prep Stock Solution Preparation Dilution in Solvents of Varying Polarity uv_vis UV-Vis Spectroscopy Determine λ_abs and ε prep->uv_vis fluorescence Fluorescence Spectroscopy Determine λ_em prep->fluorescence analysis Plot Spectra Calculate Stokes Shift Analyze Solvatochromic Shifts uv_vis->analysis fluorescence->analysis

Caption: Workflow for UV-Vis absorption and steady-state fluorescence spectroscopy.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[9] The relative method, using a well-characterized standard, is commonly employed.[10][11]

Experimental Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the samples (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol).[12]

  • Absorbance Measurements: Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[11]

  • Fluorescence Measurements: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:[9]

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique provides information about the excited-state lifetime (τ) of the fluorophores, which is the average time the molecule spends in the excited state before returning to the ground state.[13]

Experimental Protocol:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system with a pulsed laser for excitation and a fast detector.[13]

  • Measurement: Excite the sample and measure the fluorescence decay profile.

  • Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime. A multi-exponential decay may indicate the presence of multiple emissive species (e.g., LE and TICT states).

Comparative Data Analysis (Hypothetical Data)

To illustrate the expected outcomes of such a comparative study, the following tables present hypothetical data for this compound (Analog A) and two hypothetical analogs with varying electron-donating or -accepting strengths.

Table 1: Photophysical Properties in Solvents of Varying Polarity

AnalogSolventλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFτ (ns)
A Cyclohexane30035052910.853.5
Toluene30538069480.622.8
Acetonitrile310450114940.151.2
B Cyclohexane29534049910.903.8
Toluene30036562390.753.1
Acetonitrile305430105820.251.8
C Cyclohexane30536056980.703.0
Toluene31040079370.452.1
Acetonitrile315480125000.050.8

Analysis of Hypothetical Data:

  • Analog A (Reference): Exhibits significant positive solvatochromism, with a large red-shift in emission and a decrease in quantum yield and lifetime in polar acetonitrile, indicative of efficient TICT state formation.

  • Analog B (Weaker Donor/Stronger Acceptor): Shows less pronounced solvatochromism compared to Analog A. The smaller Stokes shift and higher quantum yield in acetonitrile suggest that TICT state formation is less favorable.

  • Analog C (Stronger Donor/Weaker Acceptor): Displays the most dramatic solvatochromism. The very low quantum yield and short lifetime in acetonitrile indicate that the TICT state is highly stabilized and acts as an efficient non-radiative decay channel.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of the photophysical properties of this compound analogs. By systematically investigating their absorption, emission, quantum yields, and excited-state lifetimes in a range of solvents, researchers can gain a deep understanding of the structure-property relationships that govern their behavior. The interplay between the locally excited and TICT states, modulated by both molecular structure and the solvent environment, offers a rich field for further exploration.

Future studies could involve computational modeling to complement the experimental data and provide further insights into the geometries and electronic structures of the excited states. Additionally, the application of these analogs as fluorescent probes for sensing viscosity, polarity, or specific analytes in biological systems represents a promising avenue for future research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-(Dimethylamino)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-(Dimethylamino)phenyl)ethanol (CAS No. 50438-75-0), ensuring the protection of your personnel, facilities, and the environment.

Hazard Assessment and Chemical Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its safe handling requires adherence to strict safety protocols.[1]

Chemical and Physical Properties

PropertyValue
CAS Number 50438-75-0[2][3][4]
Molecular Formula C₁₀H₁₅NO[2][3][4]
Molecular Weight 165.23 g/mol [2][4]
Appearance Solid[4]
Melting Point 54-58 °C[4]

Identified Hazards

According to multiple safety data sheets (SDS), this compound poses the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a dust respirator is recommended.[5]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5] Avoid eating, drinking, or smoking in areas where this chemical is handled.[5]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be kept separate from incompatible materials.

Incompatible Materials:

  • Strong oxidizing agents[1][5]

  • Acids[5]

  • Bases (Alkalis)[5]

Store waste in a dedicated, clearly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept tightly sealed to prevent leaks or the release of fumes.[5][6] Waste containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Disposal Workflow Diagram

Caption: Disposal workflow for this compound waste.

Detailed Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts, reaction byproducts, and any contaminated materials (e.g., paper towels, gloves, weighing paper), in a dedicated hazardous waste container.[5]

    • For solid waste, carefully transfer it into a designated solid hazardous waste container to avoid generating dust.

    • For liquid waste (e.g., solutions in organic solvents), use a designated liquid hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date of accumulation

      • The name of the generating laboratory and principal investigator

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible chemicals.[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • Follow all institutional, federal, state, and local regulations for hazardous waste disposal.[5]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

Spill Response Workflow

Caption: Step-by-step procedure for managing a spill.

Spill Cleanup Procedure:

  • Evacuate non-essential personnel from the immediate area.

  • Wear the appropriate PPE.[5]

  • For minor spills, carefully sweep up the solid material, avoiding the generation of dust, and place it into the designated hazardous waste container.[5]

  • If the spill is a liquid, absorb it with an inert material such as vermiculite or sand.

  • Clean the spill area thoroughly with soap and water, and collect all cleaning materials (e.g., paper towels, sponges) for disposal as hazardous waste.[5]

EPA Hazardous Waste Code Determination

While a specific EPA hazardous waste code is not explicitly listed for this compound, it is the generator's responsibility to characterize their waste. Based on its properties, the waste could potentially be classified under the following:

  • Characteristic Wastes:

    • D002 (Corrosivity): Although not a strong base, if the waste is in a solution with a pH greater than or equal to 12.5, it would be considered corrosive.[7]

    • D003 (Reactivity): This is unlikely unless it is mixed with other reactive substances.[7]

    • Toxicity (D004-D043): If the waste contains any of the toxic contaminants listed in 40 CFR 261.24 at or above the regulatory levels, it would be classified as toxic.[8]

  • Listed Wastes:

    • If this compound is a discarded commercial chemical product, it would likely be classified as a U-listed waste due to its toxic nature.[8] The specific U-code would depend on the exact formulation.

It is recommended to consult with your institution's EHS department for guidance on assigning the correct hazardous waste code.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.